Product packaging for Cyclohexyldimethoxymethylsilane(Cat. No.:CAS No. 17865-32-6)

Cyclohexyldimethoxymethylsilane

Cat. No.: B098902
CAS No.: 17865-32-6
M. Wt: 188.34 g/mol
InChI Key: SJJCABYOVIHNPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cyclohexyldimethoxymethylsilane is a useful research compound. Its molecular formula is C9H20O2Si and its molecular weight is 188.34 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclohexyl(dimethoxy)methylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H20O2Si B098902 Cyclohexyldimethoxymethylsilane CAS No. 17865-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexyl-dimethoxy-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-10-12(3,11-2)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJCABYOVIHNPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(C1CCCCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40864805
Record name Cyclohexyl(methyl)dimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

17865-32-6
Record name Cyclohexyldimethoxymethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17865-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017865326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexyl(methyl)dimethoxysilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40864805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexyldimethoxymethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cyclohexane, (dimethoxymethylsilyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclohexyldimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6), an organosilicon compound with significant applications in materials science and as a catalyst component. This document details a robust synthetic protocol via the Grignard reaction, outlines purification methods, and presents a thorough characterization profile using modern analytical techniques.

Physicochemical Properties

This compound is a colorless, transparent liquid with a molecular formula of C9H20O2Si and a molecular weight of 188.34 g/mol .[1][2][3][4] It is recognized for its thermal stability and hydrolytic sensitivity, where the methoxy groups can react with water.[3][5] This reactivity is key to its function as a coupling agent. The key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 17865-32-6
Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
Appearance Colorless transparent liquid
Boiling Point 201.2 °C (lit.)[2]
Density 0.94 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.439 (lit.)[2]
Flash Point 165 °F[2]
Melting Point < -72 °C

Synthesis of this compound

The primary route for the synthesis of this compound is through a Grignard reaction. This method involves the reaction of a cyclohexylmagnesium halide with methyltrimethoxysilane. A solventless, one-step synthesis has been reported, offering an efficient and streamlined process.

Synthesis Pathway

The synthesis proceeds via the formation of a Grignard reagent from a cyclohexane halide and magnesium, which then reacts with methyltrimethoxysilane to yield the desired product.

Synthesis_Pathway CyclohexaneHalide Cyclohexane Halide Grignard Cyclohexylmagnesium Halide CyclohexaneHalide->Grignard Magnesium Magnesium Magnesium->Grignard Product This compound Grignard->Product Methyltrimethoxysilane Methyltrimethoxysilane Methyltrimethoxysilane->Product Byproduct Magnesium Halide Methoxide Product->Byproduct Experimental_Workflow Start Start Setup Assemble Reaction Apparatus under N2 Start->Setup Charge Charge Flask with Mg and Catalyst Setup->Charge Add_Silane Add Methyltrimethoxysilane Charge->Add_Silane Initiate Add Initial Cyclohexane Halide Add_Silane->Initiate Reflux1 Reflux for 30-40 min Initiate->Reflux1 Add_Rest Add Remaining Cyclohexane Halide Reflux1->Add_Rest Reflux2 Reflux for 30-40 min Add_Rest->Reflux2 Cool Cool Reaction Mixture Reflux2->Cool Filter Filter to Remove Salts Cool->Filter Distill Fractional Distillation Filter->Distill Product Pure this compound Distill->Product

References

molecular weight and formula of cyclohexyldimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cyclohexyldimethoxymethylsilane

This technical guide provides a comprehensive overview of this compound, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's molecular properties, synthesis, and analytical characterization methods.

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for quick reference.

PropertyValue
Molecular Formula C₉H₂₀O₂Si
Molecular Weight 188.34 g/mol

Synthesis Protocol: One-Step Grignard-like Reaction

A common method for the synthesis of this compound involves a one-step, solventless reaction analogous to a Grignard reaction. This procedure offers an efficient route to the target molecule.

Materials:

  • Methyltrimethoxysilane

  • Cyclohexyl halide (e.g., cyclohexyl chloride or cyclohexyl bromide)

  • Magnesium powder (fresh or activated)

  • Catalyst (e.g., iodine, iodide, or bromide salts)

  • Nitrogen (N₂) gas for inert atmosphere

Equipment:

  • Glass reactor with heating and stirring capabilities

  • Dropping funnel

  • Condenser

  • Filtration apparatus

Procedure:

  • Charging the Reactor: In a nitrogen-purged reactor, combine methyltrimethoxysilane, magnesium powder, and the catalyst. The molar ratio of methyltrimethoxysilane to cyclohexyl halide to magnesium should be approximately 1:1:1-1.5.

  • Initiation: Heat the mixture with stirring. Slowly add an initial portion (5-15% of the total volume) of the cyclohexyl halide from the dropping funnel to initiate the reaction.

  • Reaction Progression: Once the reaction begins, a stable reflux should be established. Maintain this reflux for 30-40 minutes.

  • Completion of Addition: After the initial reflux period, continue to add the remaining cyclohexyl halide dropwise.

  • Final Reflux: Following the complete addition of the cyclohexyl halide, maintain the reaction mixture at reflux for an additional 30-40 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture and then filter to remove any solid byproducts. The filtrate is the crude this compound product, which can be further purified by distillation.

Analytical Characterization Protocols

To confirm the identity and purity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques is employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Quadrupole or Orbitrap).

  • Capillary column suitable for silane analysis (e.g., TG-5SILMS, 30 m x 250 µm x 0.25 µm).

Sample Preparation:

  • Dilute a small amount of the this compound product in a volatile, non-reactive solvent such as heptane.

GC Parameters:

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 0.5 min

    • Ramp: 20 °C/min to 250 °C

    • Final hold: 6 min at 250 °C

  • Inlet Temperature: 250 °C

MS Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 50-400 amu

  • Source Temperature: 250 °C

  • Transfer Line Temperature: 250 °C

Expected Results: The chromatogram should show a major peak corresponding to this compound. The mass spectrum of this peak will display a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Sample Preparation:

  • Dissolve the sample in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Cyclohexyl protons: A series of multiplets in the range of approximately 0.8-1.8 ppm.

    • Methoxy protons (-OCH₃): A singlet around 3.4-3.6 ppm.

    • Methyl protons (-Si-CH₃): A singlet in the upfield region, typically around 0.1 ppm.

¹³C NMR Spectroscopy:

  • Expected Chemical Shifts (δ):

    • Cyclohexyl carbons: Multiple peaks in the aliphatic region, roughly between 25-40 ppm.

    • Methoxy carbon (-OCH₃): A peak around 50 ppm.

    • Methyl carbon (-Si-CH₃): A peak in the upfield region, close to 0 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation.

Instrumentation:

  • FTIR Spectrometer

Sample Preparation:

  • The neat liquid can be analyzed directly using a suitable sample holder (e.g., NaCl or KBr plates).

Expected Characteristic Peaks:

  • C-H stretching (cyclohexyl and methyl): 2850-2960 cm⁻¹

  • Si-O-C stretching: Strong, broad absorbance in the region of 1080-1190 cm⁻¹

  • Si-C stretching: A peak around 770-800 cm⁻¹

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of this compound.

Caption: Molecular structure of this compound.

Experimental Workflow: Synthesis

The logical flow of the synthesis process is depicted below.

synthesis_workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up methyltrimethoxysilane Methyltrimethoxysilane mixing Mixing in Reactor (N2 Atmosphere) methyltrimethoxysilane->mixing cyclohexyl_halide Cyclohexyl Halide heating Heating and Initial Addition cyclohexyl_halide->heating magnesium Magnesium magnesium->mixing catalyst Catalyst catalyst->mixing mixing->heating reflux1 Initial Reflux (30-40 min) heating->reflux1 addition Dropwise Addition of Remaining Halide reflux1->addition reflux2 Final Reflux (30-40 min) addition->reflux2 cooling Cooling reflux2->cooling filtration Filtration cooling->filtration product Crude Product filtration->product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway: Hydrolysis and Condensation

This compound is often used as a coupling agent. Its mechanism of action involves hydrolysis of the methoxy groups to form reactive silanol groups, which can then condense with hydroxyl groups on inorganic surfaces.

hydrolysis_condensation cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product silane This compound hydrolysis Hydrolysis silane->hydrolysis water Water (H₂O) water->hydrolysis surface Inorganic Surface with -OH groups condensation Condensation surface->condensation silanol Reactive Silanol Intermediate hydrolysis->silanol silanol->condensation bonded_surface Covalently Bonded Surface condensation->bonded_surface

Caption: Hydrolysis and condensation pathway of this compound.

An In-depth Technical Guide to Cyclohexyldimethoxymethylsilane: Safety, Handling, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and toxicological properties of cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6). The information is intended to support risk assessment and ensure safe laboratory and industrial practices for professionals working with this organosilicon compound.

Chemical and Physical Properties

This compound is a colorless liquid with a slight odor.[1] It is primarily used as a coupling agent and surface modifier in various industrial applications.[2] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C9H20O2Si[3]
Molecular Weight 188.34 g/mol [3]
Appearance Colorless liquid[1]
Boiling Point 198 °C at 1013 hPa[1]
Melting Point < -50 °C[1]
Flash Point 76 °C (closed cup)[1]
Density 0.94 g/cm³ at 25 °C[1]
Vapor Pressure 0.48 hPa at 20 °C[1]
Water Solubility 0.28 g/L at 20 °C (hydrolyzes)[1]

Hazard Identification and Classification

This compound is classified as a skin irritant (Category 2) and is toxic to aquatic life with long-lasting effects (Chronic Category 2).[1] Upon contact with water, it undergoes hydrolysis to form cyclohexylmethylsilanediol and methanol.[4] Methanol is a toxic substance that can cause damage to organs and is highly flammable.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation.[1]

  • H411: Toxic to aquatic life with long lasting effects.[1]

Toxicological Profile

The toxicological data for this compound is primarily derived from studies submitted for regulatory purposes, such as REACH. The following tables summarize the key toxicological endpoints and the derived no-effect levels (DNELs) for human health.

Human Health Hazard Assessment
EndpointResultClassification
Acute Dermal Toxicity LD50 > 2000 mg/kg bwNot Classified
Skin Irritation IrritatingCategory 2
Eye Irritation Not irritatingNot Classified
Skin Sensitization Not sensitizingNot Classified
Mutagenicity Non-mutagenicNot Classified
Repeated Dose Toxicity NOAEL (oral, 90d, rat) = 1000 mg/kg bw/dayNot Classified
Derived No-Effect Levels (DNELs)
Exposure RoutePopulationEffectDNEL Value
InhalationWorkersSystemic, long-term98 mg/m³
DermalWorkersSystemic, long-term13.9 mg/kg bw/day
InhalationGeneral PopulationSystemic, long-term17.5 mg/m³[5]
DermalGeneral PopulationSystemic, long-termNot Established
OralGeneral PopulationSystemic, long-term8.33 mg/kg bw/day

Experimental Protocols

Detailed experimental protocols for the toxicological studies on this compound are not publicly available. However, the studies are generally conducted in accordance with internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD). The following are descriptions of the likely methodologies used based on these standard guidelines.

Skin Irritation: OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro test assesses the potential of a chemical to cause skin irritation.[6]

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model, which mimics the properties of the upper layers of human skin, is used.[7]

  • Procedure: The test chemical is applied topically to the surface of the RhE tissue.[7] After a defined exposure period (typically 60 minutes), the chemical is removed by washing.[7]

  • Viability Assessment: The tissue is incubated for a post-exposure period (around 42 hours) to allow for the development of cytotoxic effects.[7] Cell viability is then measured using a colorimetric assay, such as the MTT assay.[7]

  • Classification: If the mean tissue viability is reduced to ≤ 50% of the negative control, the chemical is classified as a skin irritant (Category 2).[2]

Acute Dermal Toxicity: OECD Test Guideline 402 (Acute Dermal Toxicity)

This study provides information on the health hazards likely to arise from a short-term dermal exposure to a substance.[8]

  • Animal Model: The test is typically performed on adult rats.[9]

  • Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin for a 24-hour period using a porous gauze dressing.[10]

  • Dosage: A limit test is often performed at a dose of 2000 mg/kg body weight.[3]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days after application.[3] Body weight changes are also recorded.[10]

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined. If no mortality is observed at the limit dose, the LD50 is considered to be greater than 2000 mg/kg.

Environmental Fate and Ecotoxicology

This compound is classified as toxic to aquatic life with long-lasting effects.[1] It is expected to hydrolyze in the aquatic environment.

Environmental Fate

The primary environmental fate process for this compound is hydrolysis.[4] In the presence of water, it breaks down to form cyclohexylmethylsilanediol and methanol.[4]

Predicted No-Effect Concentrations (PNECs)
Environmental CompartmentPNEC Value
Freshwater0.013 mg/L
Marine water0.0013 mg/L
Intermittent release0.13 mg/L
Sediment (freshwater)5.22 mg/kg dry mass
Sediment (marine water)0.52 mg/kg dry mass
Soil1.04 mg/kg dry mass

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following diagram illustrates a general workflow for PPE selection.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound task Assess Task-Specific Risks (e.g., quantity, duration, ventilation) start->task eye Eye Protection: Chemical safety goggles task->eye skin Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) Lab coat or coveralls task->skin respiratory Respiratory Protection: Use in a well-ventilated area (fume hood). If ventilation is inadequate, use a respirator with an appropriate cartridge. task->respiratory end End: Proceed with Task eye->end skin->end respiratory->end

Figure 1. Workflow for selecting appropriate Personal Protective Equipment (PPE).
Handling and Storage

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

  • Ignition Sources: Keep away from heat, sparks, and open flames.[11]

  • Incompatible Materials: Avoid contact with water, acids, and strong oxidizing agents.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

Emergency Procedures

In the event of an emergency, follow these procedures.

First Aid Measures

First_Aid cluster_first_aid First Aid Procedures for this compound Exposure exposure Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. exposure->inhalation skin_contact Skin Contact: Immediately remove contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. exposure->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. exposure->eye_contact ingestion Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. exposure->ingestion

Figure 2. First aid measures for different routes of exposure.
Spill Response

Spill_Response cluster_spill Spill Response Protocol spill Spill Detected evacuate Evacuate unnecessary personnel spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ppe Wear appropriate PPE ventilate->ppe contain Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite) ppe->contain collect Collect absorbed material into a suitable container for disposal contain->collect clean Clean the spill area with a suitable solvent collect->clean dispose Dispose of waste according to local regulations clean->dispose

Figure 3. Logical workflow for responding to a spill.

Potential Mechanism of Skin Irritation

The exact mechanism of skin irritation for this compound is not fully elucidated. However, a plausible pathway can be proposed based on its chemical properties and general mechanisms of skin irritation.

Skin_Irritation_Mechanism cluster_mechanism Proposed Mechanism of Skin Irritation contact This compound contacts the skin hydrolysis Hydrolysis on the skin surface (in the presence of moisture) contact->hydrolysis products Formation of: - Cyclohexylmethylsilanediol - Methanol hydrolysis->products disruption Disruption of the stratum corneum lipid barrier by methanol and the silane products->disruption penetration Increased penetration of irritants disruption->penetration cellular_response Keratinocyte activation and release of pro-inflammatory mediators (e.g., cytokines, chemokines) penetration->cellular_response inflammation Inflammatory response: - Vasodilation - Recruitment of immune cells cellular_response->inflammation symptoms Clinical Symptoms: - Redness - Swelling - Itching inflammation->symptoms

Figure 4. A proposed signaling pathway for skin irritation.

Conclusion

This compound is a valuable chemical intermediate with defined hazards, primarily skin irritation and aquatic toxicity. A thorough understanding of its properties and adherence to strict safety protocols are essential for its safe use. This guide provides a comprehensive summary of the available safety data and handling recommendations to assist researchers, scientists, and drug development professionals in their work with this compound. It is imperative to consult the full Safety Data Sheet (SDS) and relevant institutional safety guidelines before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of Cyclohexyldimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6) is an organosilicon compound with a range of applications, notably as an external electron donor in Ziegler-Natta catalysts for propylene polymerization.[1] Its physical properties are critical for its handling, application, and performance in various chemical processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These values represent typical data reported in the literature and from suppliers.

PropertyValueUnitsConditions
Molecular Formula C9H20O2Si--
Molecular Weight 188.34 g/mol -
Appearance Colorless, transparent liquid-Ambient
Melting Point < -72°C-
Boiling Point 193.4 - 201.2°Cat 760 mmHg
Density 0.9 - 0.947g/cm³at 25 °C
Refractive Index 1.432 - 1.439n20/Dat 20 °C
Flash Point 66 - 78.2°C-
Vapor Pressure 0.648mmHgat 25 °C
Viscosity 1.55 - 1.70mPa·sat 25 °C
Water Solubility 151 - 1,000,000mg/Lat 20 °C

Note: The range of values reflects data from multiple sources.[1][2][3][4][5][6][7][8][9][10]

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of liquid organosilanes like this compound.

Determination of Boiling Point (Siwoloboff Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Apparatus:

  • Thiele tube

  • Thermometer (0-250 °C)

  • Capillary tube (sealed at one end)

  • Sample tube (e.g., a small test tube)

  • Heating source (e.g., Bunsen burner or oil bath)

  • Rubber band or wire for attaching the sample tube to the thermometer

Procedure:

  • A small amount of this compound is placed in the sample tube.

  • The capillary tube is placed inside the sample tube with its open end downwards.

  • The sample tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • The Thiele tube is gently heated. Initially, a stream of bubbles will emerge from the capillary tube as the air inside expands.

  • Heating is continued until a continuous and rapid stream of bubbles is observed, indicating the liquid has reached its boiling point.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid is drawn into the capillary tube.[11][12]

Determination of Density (Hydrostatic Weighing)

This method relies on Archimedes' principle to determine the density of a liquid.

Apparatus:

  • Analytical balance

  • A solid of known volume and density (e.g., a silicon single crystal)

  • A fine suspension wire

  • Beaker

  • Thermostatically controlled water bath

Procedure:

  • The mass of the solid is accurately measured in the air.

  • The solid is then suspended from the balance using the fine wire and fully submerged in a beaker containing this compound. The beaker is placed in a thermostatic bath to maintain a constant temperature (e.g., 25 °C).

  • The apparent mass of the solid submerged in the liquid is recorded.

  • The density of the liquid is calculated using the formula:

    • ρ_liquid = (m_air - m_liquid) / V_solid

    • Where:

      • ρ_liquid is the density of the liquid.

      • m_air is the mass of the solid in the air.

      • m_liquid is the apparent mass of the solid in the liquid.

      • V_solid is the volume of the solid.[9][10]

Determination of Refractive Index (Abbe Refractometer)

An Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

  • Lens tissue

  • Ethanol or another suitable solvent

Procedure:

  • The refractometer prisms are cleaned with a suitable solvent and dried with lens tissue.

  • The instrument is calibrated using a standard liquid of known refractive index.

  • A few drops of this compound are placed on the lower prism.

  • The prisms are closed and the water circulator is set to the desired temperature (e.g., 20 °C).

  • The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

  • The handwheel is turned to bring the borderline between the light and dark fields into view.

  • The compensator is adjusted to eliminate any color fringe and sharpen the borderline.

  • The handwheel is finely adjusted to center the borderline on the crosshairs.

  • The refractive index is read from the instrument's scale.[13]

Determination of Viscosity (Rotational Viscometer)

A rotational viscometer measures the torque required to rotate a spindle in a fluid at a constant speed.

Apparatus:

  • Rotational viscometer with appropriate spindles

  • Beaker or sample container

  • Thermostatically controlled water bath

Procedure:

  • The viscometer is leveled and the appropriate spindle is selected based on the expected viscosity of the liquid.

  • A sample of this compound is placed in the sample container, and the container is placed in the water bath to reach the desired temperature (e.g., 25 °C).

  • The spindle is immersed in the liquid to the marked level.

  • The viscometer is set to a specific speed (RPM), and the motor is started.

  • The reading is allowed to stabilize, and the torque reading is recorded.

  • The viscosity is calculated from the torque reading, spindle type, and rotational speed, often automatically by modern digital viscometers.[2]

Determination of Water Solubility (OECD Guideline 105: Flask Method)

This method is suitable for substances with a solubility greater than 10⁻² g/L.

Apparatus:

  • Flask with a stirrer

  • Thermostatically controlled water bath or shaker

  • Analytical method for determining the concentration of the solute (e.g., gas chromatography)

  • Centrifuge or filtration apparatus

Procedure:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated in a thermostatic bath at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (preliminary tests can determine this time).

  • After equilibration, the mixture is allowed to stand to let the phases separate. If an emulsion forms, centrifugation or filtration is used to separate the aqueous phase.

  • A sample of the aqueous phase is carefully taken and its concentration of this compound is determined using a suitable analytical technique.

  • The water solubility is reported as the concentration of the saturated aqueous solution.[3][4][6][14]

Visualizations

The following diagram illustrates a logical workflow for the characterization of the physical properties of this compound.

G cluster_0 Physical Property Determination Workflow start Sample of This compound boiling_point Boiling Point (Siwoloboff Method) start->boiling_point density Density (Hydrostatic Weighing) start->density refractive_index Refractive Index (Abbe Refractometer) start->refractive_index viscosity Viscosity (Rotational Viscometer) start->viscosity solubility Water Solubility (OECD 105) start->solubility end Complete Physical Property Profile boiling_point->end density->end refractive_index->end viscosity->end solubility->end

Caption: Workflow for Physical Property Characterization.

References

The Core Mechanism of Cyclohexyldimethoxymethylsilane in Ziegler-Natta Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry, particularly in the production of isotactic polypropylene, the Ziegler-Natta catalyst system stands as a cornerstone of industrial synthesis. The performance of these catalysts is intricately modulated by the presence of electron donors, which are crucial for controlling the stereochemistry of the polymer chain. Cyclohexyldimethoxymethylsilane (CDMS), a prominent external electron donor, plays a pivotal role in enhancing the stereospecificity of Ziegler-Natta catalysts, thereby yielding polypropylene with desirable mechanical and thermal properties. This technical guide provides a comprehensive overview of the mechanism of action of CDMS in catalysis, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interactions at the molecular level.

Mechanism of Action of this compound (CDMS)

This compound, often referred to as "Donor C," is an indispensable component in modern Ziegler-Natta catalyst systems for propylene polymerization.[1] Its primary function is to increase the stereospecificity of the catalyst, leading to a higher yield of isotactic polypropylene, a crystalline form of the polymer with superior rigidity and strength.[2] The mechanism through which CDMS achieves this is a synergistic combination of steric and electronic effects.[2]

The bulky cyclohexyl group of the CDMS molecule provides significant steric hindrance around the active titanium centers of the catalyst.[2] This steric bulk influences the coordination of the incoming propylene monomer to the active site, favoring a specific orientation that leads to the formation of an isotactic polymer chain.

Simultaneously, the dimethoxy groups attached to the silicon atom exert an electronic effect. These groups can donate electron density to the titanium active sites, thereby stabilizing them and modulating their electronic environment.[2] This electronic modulation is crucial for enhancing catalyst activity and ensuring the high fidelity of stereospecific polymerization.[2]

The interaction of CDMS with the other components of the catalytic system, namely the solid catalyst (typically MgCl₂-supported TiCl₄), the internal electron donor, and the cocatalyst (an organoaluminum compound like triethylaluminium), is a complex process. The external donor is believed to selectively poison aspecific catalytic sites, which are responsible for the formation of atactic (amorphous) polypropylene, and to transform non-stereospecific sites into isospecific ones. This leads to an overall increase in the isotacticity of the final polymer product.

Quantitative Data on Catalyst Performance

The addition of this compound as an external donor significantly impacts the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene. The following tables summarize the typical effects observed.

Catalyst System ComponentRole
Solid Catalyst Provides the active sites for polymerization (e.g., MgCl₂-supported TiCl₄).[1]
Internal Electron Donor Incorporated during catalyst synthesis to improve stereospecificity (e.g., phthalates, succinates).[3]
Cocatalyst Activates the titanium centers and acts as a chain transfer agent (e.g., Triethylaluminium).[1]
External Electron Donor (CDMS) Added during polymerization to further enhance stereoselectivity and control molecular weight distribution.[1]

Table 1: Components of a Typical Ziegler-Natta Catalyst System

PropertyWithout External DonorWith this compound (CDMS)
Catalyst Activity (kg PP/g cat·h) LowerGenerally higher or comparable, with improved stereospecificity.[4]
Isotacticity Index (%) LowerSignificantly Higher (>95%).[4]
Melt Flow Index (MFI) (g/10 min) VariesCan be controlled by adjusting the CDMS concentration and hydrogen levels.[3]
Molecular Weight ( g/mol ) Broader DistributionNarrower Distribution, can be tuned.[5]
Xylene Solubles (%) HigherLower
Polymer Crystallinity (%) LowerHigher

Table 2: Effect of this compound on Polypropylene Properties

Experimental Protocols

Preparation of MgCl₂-Supported TiCl₄ Catalyst

A typical laboratory-scale preparation of a magnesium chloride-supported titanium tetrachloride Ziegler-Natta catalyst is as follows:

  • Adduct Preparation : Anhydrous MgCl₂ is reacted with an alcohol (e.g., ethanol) in a hydrocarbon solvent (e.g., n-decane) to form a spherical MgCl₂·nEtOH adduct. This step is crucial for controlling the morphology of the final catalyst.[6]

  • Dealcoholation : The prepared adduct is then treated to remove the alcohol. This can be achieved through thermal dealcoholation or chemical dealcoholation using substances like titanium tetrachloride or triethylaluminium.[7]

  • Titanation : The dealcoholated MgCl₂ support is then reacted with an excess of TiCl₄ in a hydrocarbon solvent at an elevated temperature (e.g., 110°C) for a specified duration (e.g., 2 hours). During this step, an internal electron donor (e.g., di-n-butyl phthalate) is added.[3]

  • Washing and Drying : The resulting solid catalyst is thoroughly washed with a hydrocarbon solvent (e.g., heptane) to remove unreacted TiCl₄ and other byproducts. The catalyst is then dried under a vacuum or a stream of inert gas to yield a free-flowing powder.[3]

Propylene Polymerization

The polymerization of propylene using the prepared catalyst and CDMS as an external donor is typically carried out in a slurry or bulk process:

  • Reactor Preparation : A stainless-steel polymerization reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to remove any traces of oxygen and moisture.

  • Component Addition : The reactor is charged with a hydrocarbon solvent (for slurry polymerization) or liquid propylene (for bulk polymerization). The cocatalyst (e.g., triethylaluminium) and the external electron donor, this compound, are then introduced into the reactor. The molar ratio of the cocatalyst to the external donor is a critical parameter that influences the catalyst's performance.

  • Catalyst Injection : The solid Ziegler-Natta catalyst is injected into the reactor to initiate polymerization.

  • Polymerization Reaction : The reactor is maintained at a constant temperature (e.g., 70°C) and pressure (e.g., 7 bar) for a predetermined time. Hydrogen may be introduced as a chain transfer agent to control the molecular weight of the polymer.

  • Termination and Product Recovery : The polymerization is terminated by venting the propylene and adding a deactivating agent (e.g., methanol). The resulting polypropylene powder is then collected, washed, and dried.

Analysis of Polypropylene Isotacticity by ¹³C NMR Spectroscopy

The isotacticity of the synthesized polypropylene is a key parameter and is typically determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Sample Preparation : A small amount of the polypropylene sample (around 50-100 mg) is dissolved in a suitable deuterated solvent (e.g., 1,2,4-trichlorobenzene or o-dichlorobenzene-d₄) at an elevated temperature (e.g., 120-140°C) directly in an NMR tube. A relaxation agent such as chromium(III) acetylacetonate may be added to reduce the signal acquisition time.

  • NMR Data Acquisition : The ¹³C NMR spectrum is recorded on a high-field NMR spectrometer. The methyl region of the spectrum (around 19-22 ppm) is of particular interest as it provides information about the stereochemical arrangement of the methyl groups along the polymer chain.

  • Spectral Analysis : The relative intensities of the pentad peaks (mmmm, mmmr, mmrr, etc.) in the methyl region are integrated. The isotacticity index (I.I.) is often calculated as the percentage of the mmmm pentad relative to the total area of all pentads in the methyl region.

Mandatory Visualizations

Signaling_Pathway cluster_catalyst Ziegler-Natta Catalyst System cluster_polymerization Polymerization Process Catalyst MgCl2-Supported TiCl4 Catalyst Active_Site Formation of Active Ti(III) Sites Catalyst->Active_Site TEA Triethylaluminium (Cocatalyst) TEA->Active_Site Activation CDMS This compound (External Donor) CDMS->Active_Site Stereoregulation & Stabilization Coordination Stereospecific Monomer Coordination Active_Site->Coordination Propylene Propylene Monomer Propylene->Coordination Insertion Monomer Insertion (Chain Growth) Coordination->Insertion Insertion->Insertion Polypropylene Isotactic Polypropylene Insertion->Polypropylene

Caption: Mechanism of CDMS in Ziegler-Natta Catalysis.

Experimental_Workflow cluster_catalyst_prep Catalyst Preparation cluster_polymerization_process Propylene Polymerization cluster_analysis Polymer Analysis A MgCl2-Ethanol Adduct Formation B Dealcoholation A->B C Titanation with TiCl4 & Internal Donor B->C D Washing & Drying C->D G Catalyst Injection D->G Prepared Catalyst E Reactor Setup & Inertization F Addition of Solvent, Cocatalyst (TEA) & CDMS E->F F->G H Polymerization (Controlled T & P) G->H I Termination & Quenching H->I J Polymer Recovery & Drying I->J K Sample Dissolution for NMR J->K Polypropylene Product L 13C NMR Spectroscopy K->L M Isotacticity Calculation L->M

Caption: Experimental Workflow for Polypropylene Synthesis and Analysis.

References

The Pivotal Role of External Electron Donors in Ziegler-Natta Catalysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta (ZN) catalysts have been a cornerstone of polyolefin production for decades, enabling the synthesis of highly stereoregular polymers like isotactic polypropylene. The performance of these catalyst systems, which typically consist of a titanium-based procatalyst, a magnesium chloride support, and an organoaluminum cocatalyst, is profoundly influenced by the addition of Lewis bases known as electron donors (EDs). These donors are categorized as internal electron donors (IEDs), which are incorporated during catalyst synthesis, and external electron donors (EEDs), which are added during the polymerization process. This technical guide delves into the critical role of external electron donors in modulating the performance of Ziegler-Natta catalysts, with a focus on their impact on catalyst activity, stereoselectivity, and the resulting polymer properties.

The Core Function of External Electron Donors

The primary role of external electron donors in Ziegler-Natta catalysis is to enhance the stereospecificity of the polymerization, leading to polymers with a high degree of isotacticity.[1][2][3][4] EEDs achieve this by selectively poisoning aspecific catalytic sites or by transforming non-stereospecific sites into stereospecific ones.[3] The addition of an external donor can significantly increase the isotactic index of polypropylene.[3][4]

The mechanism of action of EEDs is multifaceted and involves several key interactions within the catalytic system:

  • Interaction with the Cocatalyst: External donors form complexes with the organoaluminum cocatalyst, typically triethylaluminum (TEA).[5][6] This interaction modulates the reactivity of the cocatalyst and influences its role in the activation and alkylation of the titanium centers.

  • Modification of Active Sites: EEDs can coordinate to the titanium active centers on the MgCl₂ support. This coordination alters the steric and electronic environment around the active site, thereby influencing the stereocontrol of propylene insertion during polymerization.[7][8] The bulkiness of the external donor is a critical factor, with larger, more sterically hindered donors generally leading to higher isotacticity.[6][9][10]

  • Displacement of Internal Donors: In some instances, the external donor can displace the internal donor from the catalyst surface, leading to a restructuring of the active sites.[3]

The interplay between the internal donor, external donor, and the cocatalyst is crucial in determining the final catalyst performance.

Common Classes of External Electron Donors

A variety of organic compounds have been investigated as external donors in Ziegler-Natta catalysis. The most commercially significant classes include:

  • Alkoxysilanes: This is the most widely used class of external donors.[2][5][9][10][11][12] Their general structure is RₙSi(OR')₄₋ₙ. The nature of the alkyl (R) and alkoxy (OR') groups significantly affects their performance. Bulky alkyl groups and the number of alkoxy groups are key structural parameters that influence catalyst activity and polymer properties.[9][10][11] Examples include dicyclopentyldimethoxysilane (DCPDMS) and cyclohexylmethyldimethoxysilane (CHMDMS).

  • Aminosilanes: These donors have gained attention for their ability to produce polypropylenes with high isotacticity and good processability.[13][14] They can also influence the hydrogen response of the catalyst.

  • Diethers: Certain diether compounds have been explored as external donors, sometimes in conjunction with alkoxysilanes, to fine-tune polymer properties such as molecular weight distribution.[2][15]

  • Esters and Amines: While less common in modern catalyst systems, esters and organic amines have also been studied for their effects on polymerization.[13]

Quantitative Impact of External Donors on Catalyst Performance and Polymer Properties

The choice of external donor has a profound and quantifiable impact on catalyst activity, polymer isotacticity, molecular weight, and molecular weight distribution. The following tables summarize representative data from the literature, comparing the effects of different external donors under similar polymerization conditions.

Table 1: Comparison of Alkoxysilane External Donors in Propylene Polymerization

External DonorStructureCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)
DCPDMSDicyclopentyldimethoxysilane35.298.5450,0005.2
CHMDMSCyclohexylmethyldimethoxysilane40.197.8420,0005.8
DIBDMSDiisobutyldimethoxysilane42.596.5380,0006.1
DIPDMSDiisopropyldimethoxysilane45.395.2350,0006.5

Data synthesized from multiple sources for illustrative purposes.

Table 2: Comparison of Aminosilane and Alkoxysilane External Donors

External Donor TypeExampleCatalyst Activity (kg PP/g cat·h)Isotacticity (mmmm %)Mw ( g/mol )Mw/Mn
AlkoxysilaneDCPDMS48.298.1510,0004.9
AminosilaneDi(piperidinyl)dimethoxysilane45.798.8550,0005.3

Data synthesized from multiple sources for illustrative purposes.

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for the evaluation of external donors. Below are generalized protocols for key experiments.

Propylene Polymerization
  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under a nitrogen stream at an elevated temperature and then cooled to the desired reaction temperature.

  • Component Addition: The reactor is charged with a specified amount of a hydrocarbon solvent (e.g., heptane), followed by the sequential addition of the cocatalyst (e.g., triethylaluminum), the external electron donor, and the Ziegler-Natta procatalyst under a nitrogen atmosphere.

  • Polymerization: The reactor is pressurized with propylene gas to the desired pressure, and the polymerization is carried out at a constant temperature and pressure for a specified duration with continuous stirring.

  • Termination and Product Recovery: The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., acidified methanol). The resulting polymer is filtered, washed extensively with methanol and other solvents, and dried in a vacuum oven to a constant weight.

Polymer Characterization
  • Gel Permeation Chromatography (GPC):

    • Sample Preparation: The polypropylene sample is dissolved in a suitable high-boiling solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 160 °C) to ensure complete dissolution.

    • Instrumentation: A high-temperature GPC instrument equipped with a refractive index detector is used.

    • Analysis: The dissolved sample is injected into the GPC system, and the molecular weight distribution is determined relative to polystyrene standards.

  • Differential Scanning Calorimetry (DSC):

    • Sample Preparation: A small amount of the polymer is accurately weighed and sealed in an aluminum DSC pan.

    • Analysis: The sample is subjected to a controlled heating and cooling cycle in a DSC instrument under a nitrogen atmosphere. The melting temperature (Tm) and crystallinity are determined from the endothermic and exothermic transitions.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: The polymer sample is dissolved in a deuterated solvent (e.g., 1,1,2,2-tetrachloroethane-d₂) at a high temperature.

    • Analysis: The ¹³C NMR spectrum is acquired on a high-field NMR spectrometer. The isotacticity is quantified by analyzing the relative intensities of the methyl carbon resonances (pentad analysis).

Mandatory Visualizations

Signaling Pathways and Logical Relationships

External_Donor_Mechanism cluster_catalyst Ziegler-Natta Catalyst System cluster_interactions Key Interactions cluster_outcome Polymerization Outcome Procatalyst TiCl₄ on MgCl₂ Support (with Internal Donor) Activation Activation of Ti Centers by Alkylated Cocatalyst Procatalyst->Activation Cocatalyst Triethylaluminum (TEA) (Cocatalyst) Complexation ED-TEA Complex Formation Cocatalyst->Complexation Cocatalyst->Activation Alkylates ED External Donor (ED) (e.g., Alkoxysilane) ED->Complexation Modification Coordination of ED to Ti Sites (Steric & Electronic Effects) ED->Modification Poisoning Selective Deactivation of Aspecific Sites ED->Poisoning Complexation->Modification Stereocontrol Enhanced Stereocontrol Activation->Stereocontrol Modification->Stereocontrol Modulates Poisoning->Stereocontrol Contributes to High_Isotacticity High Isotacticity Polypropylene Stereocontrol->High_Isotacticity

Caption: Mechanism of external donor action in Ziegler-Natta catalysis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_char Characterization cluster_eval Evaluation Start Start: Select External Donors for Screening Reactor_Prep Reactor Preparation (Drying & Inerting) Start->Reactor_Prep Component_Prep Preparation of Catalyst, Cocatalyst, and ED Solutions Start->Component_Prep Polymerization Slurry Polymerization (Controlled T, P, time) Reactor_Prep->Polymerization Component_Prep->Polymerization Termination Termination & Quenching Polymerization->Termination Recovery Polymer Recovery (Filtration, Washing, Drying) Termination->Recovery GPC GPC Analysis (Mw, Mn, PDI) Recovery->GPC DSC DSC Analysis (Tm, Crystallinity) Recovery->DSC NMR ¹³C NMR Analysis (Isotacticity) Recovery->NMR Data_Analysis Data Analysis & Comparison GPC->Data_Analysis DSC->Data_Analysis NMR->Data_Analysis End End: Correlate ED Structure with Performance Data_Analysis->End

Caption: Experimental workflow for screening external donors.

Conclusion

External electron donors are indispensable components in modern Ziegler-Natta catalyst systems, providing a crucial lever for controlling the stereochemistry of polypropylene and other polyolefins. The judicious selection of an external donor, based on its chemical structure and interaction with the other catalyst components, allows for the fine-tuning of polymer properties to meet the demands of a wide range of applications. A thorough understanding of the mechanisms of action and the systematic experimental evaluation of new donor structures will continue to drive innovation in the field of polyolefin catalysis.

References

introduction to organosilicon compounds in polymerization

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Organosilicon Compounds in Polymerization

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilicon compounds, characterized by their carbon-silicon bonds, are fundamental building blocks in modern polymer chemistry. The unique properties of the siloxane (Si-O) backbone—such as high thermal stability, low glass transition temperature, chemical inertness, and biocompatibility—make organosilicon polymers, or silicones, indispensable in a vast array of high-performance applications.[1][2] These materials are integral to advanced electronics, medical devices, drug delivery systems, high-performance coatings, and specialty elastomers.[3] This guide provides a detailed exploration of the core polymerization techniques used to synthesize organosilicon polymers, focusing on ring-opening polymerization, condensation polymerization, and controlled radical polymerization. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key mechanisms to serve as a comprehensive resource for professionals in the field.

Chapter 1: Ring-Opening Polymerization (ROP) of Cyclosiloxanes

Ring-opening polymerization (ROP) is a primary method for producing high molecular weight linear polysiloxanes with well-controlled structures.[4] This chain-growth polymerization involves the cleavage and subsequent reformation of Si-O bonds in cyclic siloxane monomers, most commonly hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄).[4] The process can be initiated by either anionic or cationic species, each offering distinct advantages and control over the final polymer architecture.

Anionic Ring-Opening Polymerization (AROP)

Anionic ROP is renowned for its ability to produce linear polysiloxanes with predetermined molecular weights and narrow molecular weight distributions (polydispersity index, Đ ≤ 1.1), characteristic of a living polymerization.[5][6] The polymerization is typically initiated by strong bases such as alkali metal hydroxides, silanolates, or organolithium reagents (e.g., sec-butyllithium).[5][7]

The mechanism proceeds via a nucleophilic attack of the initiator on a silicon atom in the cyclosiloxane ring, leading to the formation of a silanolate active center. This active center then propagates by sequentially attacking and opening subsequent monomer rings.[4] The high reactivity of the strained D₃ monomer makes it ideal for kinetically controlled, non-equilibrium polymerizations, which minimize side reactions like "back-biting" that can broaden the molecular weight distribution.[4][5]

AROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Quenching) Initiator Initiator (R⁻ Li⁺) D3_monomer D₃ Monomer (Cyclotrisiloxane) Initiator->D3_monomer Nucleophilic Attack Active_Center Active Center (Lithium Silanolate) D3_monomer->Active_Center Ring-Opening Active_Center_Prop Active Center D3_monomer2 D₃ Monomer Active_Center_Prop->D3_monomer2 Sequential Attack Growing_Chain Growing Polymer Chain (Longer Silanolate) D3_monomer2->Growing_Chain Growing_Chain_Term Living Polymer Chain Quencher Quenching Agent (e.g., Me₃SiCl) Growing_Chain_Term->Quencher End-capping Final_Polymer End-Capped Polysiloxane Quencher->Final_Polymer

Anionic Ring-Opening Polymerization (AROP) Mechanism.
Cationic Ring-Opening Polymerization (CROP)

Cationic ROP is initiated by strong protic acids (e.g., CF₃SO₃H) or Lewis acids, which protonate an oxygen atom in the cyclosiloxane ring.[7][8] This creates a reactive tertiary silyloxonium ion that propagates the polymerization. While effective, CROP is often more challenging to control than AROP due to the prevalence of side reactions, such as intramolecular chain transfer (backbiting) and intermolecular chain transfer, which can lead to broader dispersity and the formation of cyclic oligomers.[9]

Recent advancements include the development of photoacid catalysts that can initiate polymerization upon light irradiation. This offers temporal control over the reaction, and the formation of tight ion pairs between the catalyst anion and the active species can suppress side reactions, enabling the synthesis of well-defined polymers with dispersities (Đ) below 1.30.[9]

CROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_side_reactions Side Reactions Catalyst Acid Catalyst (H⁺) D4_monomer D₄ Monomer (Cyclotetrasiloxane) Catalyst->D4_monomer Protonation Active_Center Active Center (Silyloxonium Ion) D4_monomer->Active_Center Ring-Opening Active_Center_Prop Active Center D4_monomer2 D₄ Monomer Active_Center_Prop->D4_monomer2 Electrophilic Attack Growing_Chain Growing Polymer Chain D4_monomer2->Growing_Chain Growing_Chain_Side Growing Chain Backbiting Back-biting (Intramolecular) Growing_Chain_Side->Backbiting Chain_Transfer Chain Transfer (Intermolecular) Growing_Chain_Side->Chain_Transfer Cyclics Cyclic Oligomers Backbiting->Cyclics Broad_PDI Broad Dispersity Chain_Transfer->Broad_PDI

Cationic Ring-Opening Polymerization (CROP) Mechanism.
Quantitative Data for Ring-Opening Polymerization

The following table summarizes representative data from various ROP studies, highlighting the control achievable with different systems.

Polymerization TypeMonomerInitiator/CatalystConditionsMₙ ( g/mol )Đ (Mₙ/Mₙ)ConversionReference
Anionic ROPD₃sec-BuLi / THFRT to -20 °C-≤ 1.1Complete[5]
Cationic ROP (Photo)D₃Merocyanine Photoacid30 °C, Blue Light19,5001.2492.2%[9]
Cationic ROP (Acid)D₃CF₃SO₃H30 °C, 4h-2.56>99.9%[9]
Binary Organo-ROPD₃TBD / Urea30 °C~30,000< 1.1>90%[6]
Experimental Protocol: Controlled Anionic ROP of Hexamethylcyclotrisiloxane (D₃)

This protocol describes the synthesis of linear polydimethylsiloxane (PDMS) with a controlled molecular weight.[5][10]

  • Reagent Preparation : Hexamethylcyclotrisiloxane (D₃) must be purified by sublimation. Benzene and tetrahydrofuran (THF) must be rigorously dried over sodium/benzophenone ketyl and distilled under nitrogen immediately before use. sec-Butyllithium (sec-BuLi) is used as received.

  • Initiation : In a flame-dried, nitrogen-purged Schlenk flask, dissolve the desired amount of purified D₃ in dry benzene. At room temperature, inject the calculated amount of sec-BuLi initiator via syringe. The molar ratio of monomer to initiator determines the target molecular weight. Stir for 30 minutes.

  • Propagation (Step 1) : Add an equal volume of dry THF to the reaction mixture to promote propagation. Allow the polymerization to proceed at room temperature until approximately 50% monomer conversion is reached (monitored by GC or ¹H NMR).[5]

  • Propagation (Step 2) : Cool the reaction flask to -20 °C in a cryostat. Continue the polymerization at this temperature until monomer consumption is complete (typically several hours).[5] This two-step temperature process minimizes back-biting reactions that occur at higher conversions at room temperature.[5]

  • Termination (Quenching) : Terminate the living polymerization by injecting a slight excess of a quenching agent, such as trimethylchlorosilane (Me₃SiCl), to cap the silanolate chain end. Stir for 1 hour at -20 °C.

  • Purification : Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of methanol. The PDMS will separate as a viscous oil or solid. Decant the solvent and wash the polymer several times with fresh methanol.

  • Drying : Dry the purified PDMS under high vacuum at 60 °C to a constant weight.

  • Characterization : Determine the number-average molecular weight (Mₙ) and dispersity (Đ) using Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.

Chapter 2: Condensation Polymerization

Condensation polymerization is a step-growth process fundamental to the industrial synthesis of branched and cross-linked organosilicon polymers, particularly silicone resins.[11] The process involves two key reactions: the hydrolysis of reactive silicon precursors (e.g., chlorosilanes or alkoxysilanes) to form silanols (Si-OH), followed by the polycondensation of these silanols to form a siloxane (Si-O-Si) network, releasing water as a byproduct.[12]

Precursors and Resulting Structures

The final architecture of the silicone polymer is dictated by the functionality of the silane precursors, which are classified using "M," "D," "T," and "Q" notation:[3]

  • M unit (R₃SiO₀.₅) : Monofunctional, acts as a chain terminator.

  • D unit (R₂SiO) : Difunctional, forms linear chains.

  • T unit (RSiO₁.₅) : Trifunctional, creates branch points.

  • Q unit (SiO₂) : Tetrafunctional, forms highly cross-linked network cores.

By precisely controlling the ratio of these units, a wide variety of structures can be synthesized. For instance, MQ resins , which are highly valuable in pressure-sensitive adhesives and coatings, are synthesized by the co-hydrolysis of a tetrafunctional Q unit source (like tetraethoxysilane, TEOS, or sodium silicate) and a monofunctional M unit source (like hexamethyldisiloxane).[13][14]

Precursor_Architecture cluster_precursors Silane Precursors (Functionality) cluster_architecture Resulting Polymer Architecture M M Unit (R₃SiO₀.₅) Monofunctional Linear Linear Polymer (Silicone Fluid/Oil) M->Linear End-caps chains Branched Branched Polymer (Silicone Resin) M->Branched Crosslinked Cross-linked Network (Silicone Elastomer/Resin) M->Crosslinked D D Unit (R₂SiO) Difunctional D->Linear Forms backbone D->Branched T T Unit (RSiO₁.₅) Trifunctional T->Branched Introduces branch points T->Branched T->Crosslinked Q Q Unit (SiO₂) Tetrafunctional Q->Crosslinked Forms 3D core Q->Crosslinked

Relationship between Siloxane Precursors and Polymer Architecture.
Reaction Mechanism and Control

The hydrolysis and condensation reactions are typically catalyzed by acids or bases.[15][16] The reaction kinetics are complex and depend on factors such as pH, water/silane ratio, temperature, and solvent.[16] For example, under acidic conditions, hydrolysis is often rapid, and condensation is the rate-limiting step, leading to more linear or lightly branched structures. Conversely, basic catalysis promotes the formation of highly branched and condensed clusters.[16] Controlling these parameters is crucial to prevent premature gelation and to achieve the desired molecular weight and viscosity.

Condensation_Workflow Precursors 1. Mix Precursors (e.g., TEOS + MM) + Solvent (Toluene) Hydrolysis 2. Hydrolysis Add H₂O + Acid Catalyst (HCl) (Formation of Silanols, Si-OH) Precursors->Hydrolysis Condensation 3. Polycondensation Heat (e.g., 60-120°C) (Formation of Si-O-Si + H₂O) Hydrolysis->Condensation Neutralize 4. Neutralization & Washing Remove Acid Catalyst & Byproducts Condensation->Neutralize Solvent_Removal 5. Solvent Removal Vacuum Distillation Neutralize->Solvent_Removal Product Final Product (MQ Silicone Resin) Solvent_Removal->Product

General Workflow for MQ Silicone Resin Synthesis.
Quantitative Data for Condensation Polymerization

Precursors (Molar Ratio)CatalystConditionsMolar Mass ( g/mol )Product StateReference
TEOS / MMHCl60 °C, 3 h>30,000 (via hydrosilylation)Solid[14]
Q:M (90-40 : 10-60)Solid Super-acid70-120 °C, 2-15 h-Liquid or Solid[8]
Sodium Silicate / MMAcidLow Temperature1000 - 8000Viscous Fluid to Solid[3]
Experimental Protocol: Synthesis of MQ Silicone Resin via Co-hydrolysis

This protocol describes the synthesis of a vinyl-functional MQ resin (VMQ), adapted from literature procedures.[14]

  • Reactor Setup : To a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 40.0 mL of deionized water, 6.0 mL of concentrated HCl, 50.0 mL of toluene, and 10.0 mL of ethanol.

  • M-Unit Addition : Add 8.19 g (0.05 mol) of 1,3-divinyltetramethyldisiloxane (TMDVS, a vinyl-functional 'M' unit) and 37.3 g (0.2 mol) of hexamethyldisiloxane (MM, a standard 'M' unit) to the flask.

  • Reaction Initiation : Stir the mixture vigorously for 30 minutes at room temperature to form a stable emulsion.

  • Q-Unit Addition : Slowly add 104.2 g (0.5 mol) of tetraethoxysilane (TEOS, the 'Q' unit) to the flask drop-by-drop using the dropping funnel over a period of 1 hour. An exothermic reaction may be observed.

  • Hydrolysis and Condensation : After the addition is complete, heat the mixture to 60 °C and continue stirring for 3 hours to drive the hydrolysis and polycondensation reactions.

  • Workup and Purification : Cool the reaction mixture to room temperature. Transfer the contents to a separatory funnel and allow the layers to separate. Remove the lower aqueous/acidic layer. Wash the upper organic layer sequentially with deionized water until the aqueous washing is neutral (pH ~7).

  • Drying and Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Final Product : The final product is a viscous liquid or a solid VMQ resin, which can be further dried in a vacuum oven at 80 °C.

Chapter 3: Controlled Radical Polymerization (CRP)

While ROP and condensation are dominant for polysiloxane backbones, controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are powerful methods for synthesizing polymers with organosilicon side chains. These techniques allow for the precise synthesis of block copolymers and functional materials by polymerizing vinyl- or (meth)acrylate-functional organosilicon monomers.

RAFT Polymerization

RAFT polymerization achieves control through the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound. The process allows for the polymerization of monomers like 3-[tris(trimethylsiloxy)silyl] propyl methacrylate (SiMA) to create well-defined silicon-containing polymer blocks.[17] These can be used as macromolecular stabilizers in dispersion polymerizations or as building blocks for complex nanostructures. RAFT polymerizations of silicon-containing monomers can achieve high conversions (>99%) in under two hours with excellent control over molecular weight and low dispersities (Đ < 1.25).[17]

Atom Transfer Radical Polymerization (ATRP)

ATRP uses a transition metal complex (typically copper-based) to reversibly activate and deactivate propagating radical chains.[18] This method can be used to polymerize a variety of functional monomers, including those containing silicon. A typical ATRP involves a monomer, an alkyl halide initiator (e.g., ethyl 2-bromoisobutyrate), a copper(I) halide catalyst, and a ligand (e.g., bipyridine).[18] The technique enables the synthesis of well-defined homopolymers and block copolymers with organosilicon functionalities, yielding polymers with narrow molecular weight distributions (Đ ~1.1-1.3).[19]

Quantitative Data for Controlled Radical Polymerization
PolymerizationMonomerMethodConditionsMₙ ( g/mol )Đ (Mₙ/Mₙ)Conversion/YieldReference
RAFT DispersionSiMA-b-BzMARAFT90 °C, 100 min-< 1.25>99%[17]
ATRPStyreneATRP115 °C8,000-25,000~1.18High[19]
ATRPDECVPATRP70 °C-< 1.5-[18]
Experimental Protocol: RAFT Polymerization of a Silicone-based Methacrylate

This protocol is a representative procedure for synthesizing a silicone-functional polymer block via RAFT.[17]

  • Reagent Setup : In a Schlenk flask, combine the silicon-containing monomer (e.g., 3-[tris(trimethylsiloxy)silyl] propyl methacrylate, SiMA), the RAFT agent (e.g., 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN). The molar ratio of monomer:RAFT agent:initiator determines the target molecular weight and polymerization rate (a common ratio is 200:1:0.2).

  • Solvent Addition : Add a suitable solvent, such as toluene or dioxane, to achieve the desired monomer concentration (e.g., 50% w/w).

  • Degassing : Seal the flask and subject the mixture to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which would otherwise inhibit the radical polymerization.

  • Polymerization : After backfilling with nitrogen, place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70-90 °C).

  • Monitoring : Periodically take aliquots from the reaction mixture under inert conditions to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and dispersity (via GPC).

  • Termination and Purification : Once the desired conversion is reached, terminate the reaction by cooling the flask in an ice bath and exposing the mixture to air. Precipitate the polymer by adding the solution to a large volume of a non-solvent (e.g., cold hexanes or methanol).

  • Drying : Collect the precipitated polymer by filtration or decantation and dry under vacuum to a constant weight.

Conclusion

Organosilicon compounds provide access to a diverse and highly functional class of polymers. The choice of polymerization technique is critical in tailoring the final material properties. Ring-Opening Polymerization offers unparalleled control for creating high-purity, linear polysiloxanes. Condensation Polymerization remains the industrial workhorse for producing complex, cross-linked silicone resins with robust thermal and mechanical properties. Finally, Controlled Radical Polymerization methods like RAFT and ATRP have opened new avenues for designing advanced hybrid materials and block copolymers where organosilicon moieties are incorporated as side chains. A thorough understanding of these core methodologies, their mechanisms, and their practical execution is essential for researchers and scientists aiming to innovate and develop the next generation of high-performance materials.

References

The Cornerstone of Modern Polymers: A Technical Guide to the Stereospecific Polymerization of Propylene

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The advent of stereospecific polymerization, a groundbreaking achievement that garnered the Nobel Prize in Chemistry for Karl Ziegler and Giulio Natta, fundamentally transformed polymer science. This innovation enabled the precise control of polymer architecture, leading to the synthesis of polypropylene with distinct stereochemistries and, consequently, a wide spectrum of physical properties. This guide provides a comprehensive exploration of the core principles, catalytic mechanisms, experimental methodologies, and characterization techniques that underpin the stereospecific polymerization of propylene, a cornerstone of the modern materials landscape.

The Principle of Tacticity in Polypropylene

The spatial arrangement of the methyl group (-CH₃) along the polymer backbone, known as tacticity, is the defining characteristic that dictates the macroscopic properties of polypropylene. Polymerization of the propylene monomer creates a chiral center at every other carbon atom in the polymer chain. The relative stereochemistry between these adjacent chiral centers determines the polymer's tacticity.[1]

  • Isotactic Polypropylene (iPP): All methyl groups are aligned on the same side of the polymer chain. This highly regular structure allows the polymer chains to pack into a crystalline lattice, resulting in a mechanically strong, rigid, and heat-resistant material with a high melting point.[2][3]

  • Syndiotactic Polypropylene (sPP): The methyl groups alternate in a regular pattern on opposite sides of the polymer chain. This structure also permits crystallization, though it typically results in a polymer with a lower melting point and different mechanical properties compared to iPP.[2]

  • Atactic Polypropylene (aPP): The methyl groups are randomly positioned along the polymer chain. This lack of stereoregularity prevents crystallization, yielding an amorphous, soft, and tacky material.[1]

The ability to control this tacticity is the essence of stereospecific polymerization, achieved primarily through two major classes of catalysts: Ziegler-Natta catalysts and metallocene catalysts.

Catalyst Systems for Stereospecific Polymerization

The catalyst is the critical component that orchestrates the stereochemical outcome of the polymerization reaction. The distinct nature of the active sites in Ziegler-Natta and metallocene systems provides different levels of control over the polymer's microstructure.

Ziegler-Natta Catalysts

The first generation of catalysts capable of producing stereoregular polypropylene, Ziegler-Natta (Z-N) catalysts are heterogeneous systems, typically composed of a transition metal halide (e.g., titanium tetrachloride, TiCl₄) supported on a magnesium chloride (MgCl₂) matrix, and activated by an organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃).[1][4]

The multi-sited nature of traditional Z-N catalysts leads to polymers with a broad molecular weight distribution.[4][5] The stereospecificity of these catalysts is significantly enhanced by the inclusion of electron donors (Lewis bases), which can be categorized as internal donors (added during catalyst synthesis) and external donors (added to the polymerization medium).[6][7] These donors function by deactivating non-stereospecific active sites or by influencing the electronic and steric environment of the active titanium centers, thereby increasing the isotacticity of the resulting polymer.[8][9]

Metallocene Catalysts

Metallocene catalysts are a more recent class of single-site, homogeneous catalysts. They consist of a transition metal atom (e.g., zirconium, hafnium) "sandwiched" between one or more cyclopentadienyl-type ligands.[1][5] These catalysts are typically activated by a co-catalyst, most commonly methylaluminoxane (MAO).[5]

The key advantage of metallocene catalysts is their well-defined, single-active-site nature. This allows for unparalleled control over the polymer's architecture, resulting in polypropylene with a narrow molecular weight distribution and uniform comonomer incorporation.[1] By systematically modifying the ligand framework of the metallocene, it is possible to synthesize polypropylene with precisely tailored tacticity, including highly isotactic, syndiotactic, and even elastomeric stereoblock structures.[2]

Mechanisms of Stereocontrol

Ziegler-Natta Catalysis: The Cossee-Arlman Mechanism

The widely accepted model for stereocontrol in Ziegler-Natta catalysis is the Cossee-Arlman mechanism. Polymerization occurs at a coordinatively unsaturated titanium atom on the catalyst surface. The stereoselectivity arises from the steric hindrance imposed by the catalyst's crystal lattice and the ligands surrounding the active site.

The mechanism proceeds via the following steps:

  • Coordination: The propylene monomer coordinates to the vacant orbital of the titanium active center.

  • Insertion: The monomer then inserts into the existing titanium-carbon bond (the bond to the growing polymer chain). For isotactic polypropylene, the steric environment of the active site forces each incoming monomer to coordinate with the same orientation before insertion, ensuring the methyl groups are consistently placed on one side of the chain.

Metallocene_Mechanisms cluster_iso Isotactic Polymerization (C₂-Symmetry) cluster_syndio Syndiotactic Polymerization (Cₛ-Symmetry) iso_start C₂-Symmetric Catalyst + Propylene iso_insert1 Monomer Insertion at Site 1 iso_start->iso_insert1 iso_migrate Chain Back-Skip (Site Regeneration) iso_insert1->iso_migrate iso_insert2 Next Monomer Inserts at Site 1 (Same Face) iso_migrate->iso_insert2 iso_insert2->iso_insert1 Repeat syndio_start Cₛ-Symmetric Catalyst + Propylene syndio_insert1 Monomer Insertion at Site 1 (re-face) syndio_start->syndio_insert1 syndio_migrate Chain Migrates to Site 2 syndio_insert1->syndio_migrate syndio_insert2 Monomer Insertion at Site 2 (si-face) syndio_migrate->syndio_insert2 syndio_insert2->syndio_insert1 Repeat Experimental_Workflow cluster_prep A. Reactor Preparation cluster_charge B. Reagent Charging cluster_poly C. Polymerization cluster_workup D. Work-Up P1 Dry & Purge Reactor with N₂ C1 Add Heptane (Solvent) P1->C1 C2 Inject TEA (Co-catalyst) C1->C2 C3 Inject External Donor C2->C3 Y1 Heat to 70°C C3->Y1 Y2 Pressurize with Propylene Y1->Y2 Y3 Inject Catalyst (Initiation) Y2->Y3 Y4 Run for 1-2 hours Y3->Y4 W1 Terminate with Acidified Methanol Y4->W1 W2 Filter Polymer W1->W2 W3 Wash with Methanol/Water W2->W3 W4 Dry in Vacuum Oven W3->W4 Characterization Characterization W4->Characterization

References

Methodological & Application

Application Notes and Protocols for the Use of Cyclohexyldimethoxymethylsilane in Polypropylene Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexyldimethoxymethylsilane (CMDMS) as an external electron donor in the Ziegler-Natta catalyzed polymerization of propylene. Detailed protocols and data are presented to guide researchers in optimizing reaction conditions and achieving desired polypropylene properties.

Introduction

This compound (CAS No. 17865-32-6) is an organosilicon compound that plays a critical role as an external electron donor (EED) in modern Ziegler-Natta catalyst systems for polypropylene (PP) production. Its primary function is to enhance the stereospecificity of the catalyst, leading to a higher yield of isotactic polypropylene, which is valued for its high crystallinity, rigidity, and strength.[1] The unique molecular structure of CMDMS, featuring a bulky cyclohexyl group and two methoxy groups, allows for a delicate balance of steric and electronic effects that modulate the catalyst's activity and selectivity.[1]

By carefully controlling the amount of CMDMS in the polymerization system, typically by adjusting the molar ratio of silicon (from CMDMS) to aluminum (from the co-catalyst, e.g., triethylaluminum), researchers can tailor the properties of the resulting polypropylene, including its melt flow index (MFI), molecular weight distribution, and isotacticity.

Mechanism of Action

In Ziegler-Natta catalysis, the active sites are typically titanium species supported on magnesium chloride. The addition of an external donor like CMDMS influences these active sites in several ways:

  • Stereoselectivity Enhancement: The bulky cyclohexyl group of CMDMS provides steric hindrance around the active titanium center. This steric bulk favors a specific orientation of the incoming propylene monomer, leading to a highly regular insertion into the growing polymer chain and resulting in isotactic polypropylene.[1]

  • Catalyst Activity Modulation: The electron-donating methoxy groups on the silicon atom interact with the titanium active sites, stabilizing them and modulating their electronic environment.[1] This interaction can deactivate non-stereospecific active sites, thereby increasing the overall isotacticity of the polymer.

  • Hydrogen Response: External donors also influence the catalyst's response to hydrogen, which is used as a chain transfer agent to control the molecular weight of the polypropylene.

The logical relationship of the components in the catalytic system can be visualized as follows:

G cluster_catalyst Ziegler-Natta Catalyst System cluster_activators Activators & Modifiers TiCl4 TiCl4 (Procatalyst) MgCl2 MgCl2 (Support) TiCl4->MgCl2 supported on Polypropylene Isotactic Polypropylene TiCl4->Polypropylene produces InternalDonor Internal Donor InternalDonor->TiCl4 complexes with TEA Triethylaluminum (Co-catalyst) TEA->TiCl4 activates CMDMS CMDMS (External Donor) CMDMS->TiCl4 modifies stereoselectivity Propylene Propylene Monomer Propylene->TiCl4 polymerizes at active site

Figure 1: Key components in Ziegler-Natta polymerization.

Data Presentation: Effect of CMDMS on Polypropylene Properties

The concentration of this compound, often expressed as the Si/Al molar ratio, has a significant impact on the performance of the Ziegler-Natta catalyst and the final properties of the polypropylene. The following table summarizes typical trends observed when varying the Si/Al ratio.

Si/Al Molar RatioCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Index (g/10 min)
045.288.58.2
0.0542.195.86.5
0.1038.597.55.1
0.1535.398.24.3
0.2031.898.63.8

Note: The data presented in this table is representative and compiled from typical results in propylene polymerization. Actual results may vary depending on the specific catalyst system, internal donor, and polymerization conditions.

As the Si/Al ratio increases, the following trends are generally observed:

  • Catalyst Activity: Tends to decrease. This is attributed to the partial poisoning of active sites by the external donor.

  • Isotacticity Index: Increases significantly and then plateaus at higher concentrations. This is the primary reason for using CMDMS.

  • Melt Flow Index (MFI): Tends to decrease, indicating an increase in the polymer's molecular weight.

Experimental Protocols

This section provides a detailed protocol for the polymerization of propylene using a MgCl₂-supported TiCl₄ catalyst with triethylaluminum (TEA) as a co-catalyst and this compound as the external donor.

Materials and Reagents
  • Ziegler-Natta catalyst (e.g., TiCl₄/dibutyl phthalate/MgCl₂)

  • Triethylaluminum (TEA) solution (e.g., 1 M in hexane)

  • This compound (CMDMS)

  • Polymerization-grade propylene

  • High-purity n-hexane (polymerization solvent)

  • High-purity nitrogen or argon

  • Methanol (for terminating the reaction)

  • Hydrochloric acid solution (for deashing)

  • Acetone (for washing)

Experimental Workflow

The following diagram illustrates the general workflow for propylene polymerization.

G Start Start ReactorPrep Reactor Preparation (Drying and Purging) Start->ReactorPrep SolventAdd Add Hexane ReactorPrep->SolventAdd ActivatorAdd Add TEA and CMDMS SolventAdd->ActivatorAdd CatalystInject Inject Catalyst Slurry ActivatorAdd->CatalystInject Polymerization Introduce Propylene (Constant Pressure and Temperature) CatalystInject->Polymerization Termination Terminate with Methanol Polymerization->Termination Washing Washing and Deashing Termination->Washing Drying Dry Polypropylene Powder Washing->Drying Characterization Polymer Characterization (MFI, Isotacticity, etc.) Drying->Characterization End End Characterization->End

Figure 2: Experimental workflow for propylene polymerization.
Detailed Polymerization Procedure

  • Reactor Preparation: A 2 L stainless steel autoclave reactor equipped with a mechanical stirrer is thoroughly dried under vacuum at 90°C for 2 hours and then purged with high-purity nitrogen three times.

  • Charging Reagents:

    • 1 L of n-hexane is introduced into the reactor.

    • The desired amount of TEA solution is added to the reactor.

    • The calculated volume of CMDMS is added to achieve the target Si/Al molar ratio.

    • The mixture is stirred at 300 rpm and heated to the polymerization temperature (e.g., 70°C).

  • Catalyst Injection: A specific amount of the Ziegler-Natta catalyst (e.g., 10 mg) is slurried in a small amount of n-hexane and injected into the reactor to initiate the polymerization.

  • Polymerization: Polymerization-grade propylene is immediately fed into the reactor to maintain a constant pressure (e.g., 7 bar) for the desired polymerization time (e.g., 2 hours). The temperature is maintained at 70°C throughout the reaction.

  • Termination: After 2 hours, the propylene feed is stopped, and the reactor is vented. 10 mL of methanol is injected to terminate the polymerization.

  • Polymer Work-up:

    • The polymer slurry is transferred to a beaker.

    • The polymer is filtered and washed with a 5% HCl solution in methanol to remove catalyst residues (deashing).

    • The polymer is then washed repeatedly with methanol and acetone.

    • The resulting polypropylene powder is dried in a vacuum oven at 60°C to a constant weight.

Characterization of Polypropylene
  • Melt Flow Index (MFI): Determined according to ASTM D1238 standard at 230°C with a 2.16 kg load.

  • Isotacticity Index (I.I.): Measured by the weight fraction of the polymer insoluble in boiling xylene for 24 hours.

  • Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by gel permeation chromatography (GPC).

  • Thermal Properties (Melting Temperature, Crystallinity): Analyzed using differential scanning calorimetry (DSC).

Conclusion

This compound is a highly effective external electron donor for controlling the stereospecificity and molecular properties of polypropylene produced via Ziegler-Natta catalysis. By carefully selecting the Si/Al molar ratio, researchers can fine-tune the catalyst system to produce polypropylene with a desired balance of properties, including high isotacticity and controlled melt flow characteristics. The protocols and data provided in these application notes serve as a valuable resource for the development and optimization of polypropylene synthesis for various applications.

References

Application Notes and Protocols: Cyclohexyldimethoxymethylsilane as an External Donor in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexyldimethoxymethylsilane (CDMS) as an external electron donor in Ziegler-Natta (Z-N) catalyzed polymerization of propylene. The information compiled herein is intended to guide researchers and professionals in understanding the role of CDMS, its impact on catalyst performance and polymer properties, and to provide detailed protocols for its application.

Introduction

This compound (CDMS) is an organosilane compound that serves as a highly effective external electron donor in modern Ziegler-Natta catalyst systems for propylene polymerization.[1][2][3] Its primary function is to enhance the stereospecificity of the catalyst, leading to the production of polypropylene with a high isotactic index.[1][2] Isotactic polypropylene is a commercially valuable thermoplastic polymer characterized by high crystallinity, rigidity, and strength, making it suitable for a wide range of applications.[1][2]

The mechanism of action for CDMS involves a delicate balance of steric and electronic effects. The bulky cyclohexyl group provides steric hindrance around the active titanium sites of the catalyst, which influences the coordination of the propylene monomer.[1][2] Simultaneously, the dimethoxy groups on the silicon atom donate electron density, which stabilizes the active species and modulates their electronic environment.[1][2] This combined effect leads to a significant improvement in catalyst activity, stereoselectivity, and overall polymer yield.[1][2][3]

Data Presentation: Performance of Ziegler-Natta Catalysts

The addition of an external donor like this compound has a profound impact on the performance of the Ziegler-Natta catalyst and the properties of the resulting polypropylene. The following tables summarize quantitative data from comparative studies.

Table 1: Effect of External Donor on Catalyst Activity and Polymer Isotacticity

External DonorCocatalystAl/Si Molar RatioCatalyst Activity (kg PP/g cat·h)Xylene Solubles (wt%)Isotacticity Index (%)
NoneTEAl-15.510.289.8
CDMS (C-Donor) *TEAl 10 35.2 2.5 97.5
D-Donor**TEAl1038.02.197.9
P-Donor***TEAl1032.53.097.0

*CDMS (this compound) is often referred to as C-Donor in literature. **D-Donor: Dicyclopentyldimethoxysilane ***P-Donor: Diphenyldimethoxysilane

Data compiled and synthesized from multiple sources for comparative illustration.

Table 2: Influence of External Donor on Polypropylene Molecular Weight and Molecular Weight Distribution

External DonorHydrogen Concentration (NL)Melt Flow Rate (MFR, g/10 min)Weight-Average Molecular Weight (Mw, g/mol )Molecular Weight Distribution (Mw/Mn)
None1.525.0280,0005.8
CDMS (C-Donor) *1.5 4.0 559,000 5.5
D-Donor**1.53.5580,0005.3
U-Donor***1.513.0440,0004.8

*CDMS (this compound) is often referred to as C-Donor in literature. **D-Donor: Dicyclopentyldimethoxysilane ***U-Donor: Diethylaminotriethoxysilane

Data compiled and synthesized from multiple sources for comparative illustration.[4][5]

Experimental Protocols

Preparation of MgCl₂-Supported TiCl₄ Ziegler-Natta Procatalyst

This protocol describes a general method for the synthesis of a solid Ziegler-Natta procatalyst component.

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Ethanol (absolute)

  • Titanium Tetrachloride (TiCl₄)

  • Internal Donor (e.g., Di-n-butyl phthalate, DBP)

  • n-Heptane (anhydrous)

  • Toluene (anhydrous)

Procedure:

  • Adduct Formation: In a nitrogen-purged reactor equipped with a mechanical stirrer, slowly add anhydrous MgCl₂ to absolute ethanol at room temperature with vigorous stirring to form a MgCl₂·nEtOH adduct. The molar ratio of ethanol to MgCl₂ is typically around 3:1.

  • Adduct Precipitation: The adduct solution is then spray-dried or precipitated by adding it to a cold hydrocarbon solvent (e.g., heptane) to obtain spherical particles.

  • Titanation: The spherical adduct particles are suspended in a mixture of toluene and TiCl₄.

  • Internal Donor Addition: The internal donor (e.g., DBP) is added to the suspension. The mixture is heated to a specific temperature (e.g., 100-130 °C) and maintained for a defined period (e.g., 1-2 hours) to allow for the reaction and incorporation of the internal donor and titanium species onto the MgCl₂ support.

  • Washing: The solid procatalyst is then thoroughly washed with an excess of hot, anhydrous hydrocarbon solvent (e.g., toluene or heptane) to remove unreacted TiCl₄ and other byproducts.

  • Drying: The final procatalyst is dried under a stream of nitrogen or under vacuum to yield a free-flowing powder.

Slurry Polymerization of Propylene

This protocol outlines a typical slurry polymerization of propylene using the prepared Ziegler-Natta procatalyst with this compound as the external donor.

Materials:

  • Ziegler-Natta Procatalyst (prepared as in 3.1)

  • Triethylaluminum (TEAl) as cocatalyst

  • This compound (CDMS) as external donor

  • Propylene (polymerization grade)

  • Hydrogen (for molecular weight control)

  • n-Heptane (anhydrous, as slurry medium)

Procedure:

  • Reactor Preparation: A stainless-steel polymerization reactor is thoroughly dried and purged with nitrogen to remove all traces of oxygen and moisture.

  • Component Addition: The reactor is charged with anhydrous n-heptane. A specific amount of TEAl solution is introduced, followed by the desired amount of CDMS solution. The molar ratio of Al/Si is a critical parameter to control and is typically in the range of 5 to 20.

  • Catalyst Injection: The solid Ziegler-Natta procatalyst is injected into the reactor as a slurry in n-heptane.

  • Polymerization: The reactor is pressurized with propylene to the desired pressure (e.g., 5-10 bar) and the temperature is raised to the target polymerization temperature (e.g., 60-80 °C). Hydrogen is added to control the molecular weight of the polymer. The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with continuous stirring.

  • Termination: The polymerization is terminated by venting the propylene and adding a quenching agent (e.g., isopropanol).

  • Polymer Recovery: The resulting polypropylene powder is collected by filtration, washed with a hydrocarbon solvent and then with an alcohol to remove catalyst residues, and finally dried in a vacuum oven.

Characterization of Polypropylene

Methods:

  • Melt Flow Rate (MFR): Determined according to ASTM D1238, providing an indication of the average molecular weight of the polymer.

  • Isotacticity Index (I.I.): Measured by the weight percentage of the polymer that is insoluble in boiling xylene or n-heptane.

  • Molecular Weight and Molecular Weight Distribution (Mw/Mn): Determined by high-temperature gel permeation chromatography (GPC).

  • Thermal Properties (Melting Temperature, Crystallinity): Analyzed using Differential Scanning Calorimetry (DSC).

Visualizations

The following diagrams illustrate the logical relationships and workflows in the application of this compound as an external donor in Ziegler-Natta catalysis.

Experimental_Workflow cluster_procatalyst Procatalyst Synthesis cluster_polymerization Slurry Polymerization cluster_characterization Polymer Characterization MgCl2 MgCl₂ Adduct MgCl₂·nEtOH Adduct MgCl2->Adduct EtOH Ethanol EtOH->Adduct Procatalyst Solid Procatalyst (TiCl₄/ID/MgCl₂) Adduct->Procatalyst TiCl4 TiCl₄ TiCl4->Procatalyst ID Internal Donor (e.g., DBP) ID->Procatalyst Reactor Polymerization Reactor Procatalyst->Reactor Heptane n-Heptane Heptane->Reactor TEAl TEAl (Cocatalyst) TEAl->Reactor CDMS CDMS (External Donor) CDMS->Reactor Polymer Polypropylene Reactor->Polymer Propylene Propylene Propylene->Reactor H2 Hydrogen H2->Reactor MFR MFR Polymer->MFR II Isotacticity Index Polymer->II GPC GPC (Mw, Mw/Mn) Polymer->GPC DSC DSC (Tm, Xc) Polymer->DSC

Caption: Experimental workflow for Ziegler-Natta polymerization using CDMS.

Mechanism_of_Action cluster_catalyst_system Catalyst System Components cluster_activation Activation and Stereoregulation Procatalyst Procatalyst (TiCl₄/ID/MgCl₂) Active_Site Active Ti Species Procatalyst->Active_Site Alkylation TEAl TEAl (Cocatalyst) CDMS CDMS (External Donor) TEAl->CDMS Interaction TEAl->Active_Site CDMS->Active_Site Coordination & Stereoregulation Isotactic_PP Isotactic Polypropylene Active_Site->Isotactic_PP Polymerization Propylene Propylene Monomer Propylene->Active_Site Coordination

Caption: Mechanism of action of CDMS as an external donor.

References

Application Notes and Protocols for Cyclohexyldimethoxymethylsilane (CDMS) in Propylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of Cyclohexyldimethoxymethylsilane (CDMS) as an external electron donor in Ziegler-Natta catalyzed propylene polymerization. The addition of CDMS is critical for enhancing catalyst stereospecificity, leading to the production of highly isotactic polypropylene (iPP) with improved mechanical and thermal properties. These protocols are intended to offer a comprehensive guide for researchers in polymer chemistry and materials science.

Introduction

In the realm of polymer manufacturing, particularly for polypropylene, Ziegler-Natta catalysts are pivotal.[1][2][3] The stereochemistry of the resulting polymer is a crucial factor determining its physical properties.[4] this compound (CDMS) is an organosilicon compound that serves as a highly effective external electron donor in these catalytic systems.[1][5] Its primary function is to increase the stereospecificity of the catalyst, thereby yielding polypropylene with a high degree of isotacticity.[1] Isotactic polypropylene is valued for its high crystallinity, melting point, and mechanical strength.

The unique molecular structure of CDMS, which includes a bulky cyclohexyl group and two methoxy groups, allows for a delicate balance of steric and electronic effects.[1] This balance is instrumental in modulating the catalyst's activity and selectivity towards the formation of isotactic polymer chains.[1] These application notes provide a summary of the quantitative effects of CDMS and a detailed protocol for its use in a laboratory setting.

Data Presentation: Impact of External Donors on Polymerization

The selection of an external donor significantly influences the catalyst activity, polymer yield, and the final properties of the polypropylene. The following table summarizes comparative data from studies utilizing different silane donors, illustrating the typical effects observed.

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melting Temperature (°C)Molecular Weight (Mw) ( g/mol )Molecular Weight Distribution (Mw/Mn)
This compound (CDMS) 8.598.2165350,0004.5
Dicyclopentyldimethoxysilane (DCPDMS)7.897.5163320,0004.8
Methylcyclohexyldimethoxysilane (MCEDMS)9.296.8161380,0005.2
n-Propyltrimethoxysilane (NPTMS)6.595.1158290,0006.1

Note: The data presented are representative values synthesized from multiple sources for comparative purposes and may vary based on specific catalyst systems and polymerization conditions.

Experimental Protocols

General Slurry Polymerization of Propylene

This protocol outlines a standard laboratory procedure for the slurry polymerization of propylene using a Ziegler-Natta catalyst, triethylaluminum (TEA) as a co-catalyst, and CDMS as the external donor.

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Triethylaluminum (TEA) solution (e.g., 1 M in heptane)

  • This compound (CDMS)

  • Heptane (polymerization grade, dried)

  • Propylene (polymerization grade)

  • Nitrogen (high purity)

  • Methanol

  • Hydrochloric acid (10% in methanol)

Equipment:

  • 2 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controls, and injection ports.

  • Schlenk line for inert atmosphere operations.

  • Syringes and cannulas for transferring reagents.

  • Drying oven.

Procedure:

  • Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove any residual moisture and oxygen.

  • Reagent Charging:

    • The reactor is cooled to room temperature under a positive nitrogen pressure.

    • 1 L of dry heptane is introduced into the reactor.

    • A specific amount of TEA solution is injected into the reactor. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100-300.

    • The desired amount of CDMS is injected. The Al/Si molar ratio is also a key variable, generally ranging from 5 to 20.

    • The mixture is stirred for 10 minutes at room temperature.

    • The Ziegler-Natta catalyst is suspended in a small amount of heptane and injected into the reactor.

  • Polymerization:

    • The reactor is heated to the desired polymerization temperature (typically 60-80°C).

    • Propylene is introduced into the reactor to maintain a constant pressure (e.g., 5-10 bar).

    • The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours) with continuous stirring.

  • Termination and Product Recovery:

    • The propylene feed is stopped, and the reactor is vented to release unreacted monomer.

    • The reactor is cooled to room temperature.

    • The polymerization is terminated by injecting 100 mL of methanol into the reactor.

    • The polymer slurry is stirred for an additional 15 minutes.

    • The polymer is collected by filtration.

  • Purification:

    • The collected polymer is washed sequentially with a 10% solution of HCl in methanol to remove catalyst residues, followed by washing with pure methanol until the washings are neutral.

    • The purified polypropylene is dried in a vacuum oven at 60-80°C to a constant weight.

Characterization of Isotactic Polypropylene

a) Determination of Isotacticity Index (I.I.):

The isotacticity index is determined by Soxhlet extraction.

  • A known weight of the dried polymer (approximately 2-3 g) is placed in a thimble.

  • The polymer is extracted with boiling n-heptane for 24 hours.

  • The insoluble fraction (isotactic polypropylene) is dried in a vacuum oven to a constant weight.

  • The isotacticity index is calculated as: I.I. (%) = (Weight of insoluble fraction / Initial weight of polymer) x 100

b) Thermal Analysis (Differential Scanning Calorimetry - DSC):

DSC is used to determine the melting temperature (Tm) and crystallinity of the polymer.

  • A small sample of the polymer (5-10 mg) is sealed in an aluminum pan.

  • The sample is heated from room temperature to 200°C at a rate of 10°C/min under a nitrogen atmosphere.

  • The sample is held at 200°C for 5 minutes to erase its thermal history.

  • The sample is then cooled to room temperature at a rate of 10°C/min.

  • A second heating scan is performed from room temperature to 200°C at 10°C/min. The melting temperature is determined from the peak of the endothermic transition in the second heating scan.

c) Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC):

GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • The polymer is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature (e.g., 135-150°C).

  • The solution is filtered and injected into the GPC system.

  • The GPC is equipped with a set of columns suitable for high molecular weight polymers and a refractive index detector.

  • The system is calibrated with polystyrene standards.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reagents Reagent Charging cluster_poly Polymerization cluster_recovery Termination and Recovery A Clean and Dry Reactor B Purge with Nitrogen A->B C Add Heptane B->C D Inject Triethylaluminum (TEA) C->D E Inject this compound (CDMS) D->E F Inject Ziegler-Natta Catalyst E->F G Heat to Polymerization Temperature F->G H Introduce Propylene Monomer G->H I Maintain Constant Pressure and Stir H->I J Terminate with Methanol I->J K Filter to Collect Polymer J->K L Wash and Purify K->L M Dry to Constant Weight L->M

Caption: Experimental workflow for propylene polymerization using CDMS.

signaling_pathway cluster_catalyst Catalyst System cluster_activation Active Site Formation cluster_polymerization Polymerization Process Catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2) ActiveSite Activated Ti Center Catalyst->ActiveSite Activation TEA Triethylaluminum (TEA) (Co-catalyst) TEA->ActiveSite CDMS CDMS (External Donor) CDMS->ActiveSite Stereo-regulation Polymer Isotactic Polypropylene ActiveSite->Polymer Chain Propagation Propylene Propylene Monomer Propylene->ActiveSite Coordination & Insertion

Caption: Mechanism of CDMS in Ziegler-Natta polymerization.

References

Application of Cyclohexyldimethoxymethylsilane in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyldimethoxymethylsilane (CAS No. 17865-32-6) is an organosilicon compound that plays a crucial role in modern polymer chemistry, particularly in the production of polypropylene. It primarily functions as a highly effective external electron donor in Ziegler-Natta catalyst systems. The incorporation of this compound into the polymerization process significantly enhances catalyst activity and, most notably, the stereospecificity of the resulting polymer. This leads to the production of isotactic polypropylene with superior mechanical and thermal properties, making it suitable for a wide range of applications. This document provides detailed application notes, experimental protocols, and data on the use of this compound in polymer synthesis.

Introduction

Ziegler-Natta catalysts are a cornerstone in the industrial production of polyolefins, such as polypropylene.[1] These catalyst systems, typically composed of a titanium-based compound supported on magnesium chloride and activated by an organoaluminum co-catalyst, can produce polymers with controlled stereochemistry.[2] The stereoregularity of polypropylene, which can exist in isotactic, syndiotactic, and atactic forms, is a critical determinant of its physical properties.[3] Isotactic polypropylene, with all methyl groups on the same side of the polymer chain, is highly crystalline and possesses excellent rigidity, strength, and thermal stability.[2]

External electron donors are essential additives in Ziegler-Natta catalysis to increase the yield of isotactic polypropylene.[4] this compound has emerged as a highly effective external donor due to its unique molecular structure. The bulky cyclohexyl group provides steric hindrance around the active sites of the catalyst, while the dimethoxy groups offer electron-donating capabilities.[1] This combination modulates the electronic and steric environment of the catalyst's active centers, favoring the stereospecific insertion of propylene monomers and leading to a higher degree of isotacticity in the polymer chain.[1]

Key Applications in Polymer Chemistry

The primary application of this compound is as an external electron donor in the Ziegler-Natta catalyzed polymerization of propylene. Its key functions include:

  • Enhancing Stereospecificity: It significantly increases the isotacticity of polypropylene, leading to a more crystalline and rigid material.[2]

  • Improving Catalyst Activity: The addition of this compound can boost the overall efficiency and productivity of the polymerization process.[2]

  • Controlling Polymer Properties: It allows for greater precision in controlling the microstructure of the polymer, thereby influencing properties such as molecular weight, molecular weight distribution, and melt flow rate.[5]

  • Organic Synthesis: Beyond polymerization, it serves as a versatile organic intermediate in various chemical syntheses.[2]

  • Surface Modification and Coatings: Its ability to form stable siloxane networks upon hydrolysis makes it useful for surface modification and the development of protective coatings with enhanced durability and adhesion.[1][2]

Data Presentation

The following tables summarize the quantitative effects of this compound on the properties of polypropylene as reported in various studies. It is important to note that the exact values can vary depending on the specific Ziegler-Natta catalyst system, co-catalyst, and polymerization conditions used.

External DonorCatalyst Activity (kg PP/g cat)Isotacticity Index (%)Melting Temperature (°C)
NoneLowerLower (e.g., ~79%)Lower
This compoundHigherHigher (e.g., >95%)Higher

Table 1: General Effect of this compound on Polypropylene Properties. This table provides a qualitative comparison of key performance indicators in Ziegler-Natta polymerization with and without the addition of an external donor like this compound.

PropertyWithout External DonorWith this compound
Physical State Amorphous, stickyCrystalline, rigid solid
Tensile Strength LowHigh
Flexural Modulus LowHigh
Heat Deflection Temperature LowHigh

Table 2: Comparison of Polypropylene Physical Properties. This table highlights the significant improvement in the mechanical and thermal properties of polypropylene when this compound is used as an external donor, leading to a higher isotacticity.

Experimental Protocols

Materials and Reagents
  • Ziegler-Natta catalyst (e.g., TiCl4/MgCl2-based)

  • Co-catalyst (e.g., Triethylaluminum, TEAl)

  • This compound (as external electron donor)

  • Propylene monomer (polymerization grade)

  • Anhydrous n-heptane (as polymerization solvent)

  • Hydrogen (as chain transfer agent, optional)

  • Methanol (for terminating the polymerization)

  • Hydrochloric acid solution (for catalyst residue removal)

  • Acetone (for washing the polymer)

  • Nitrogen (for inert atmosphere)

Experimental Setup

A typical laboratory-scale slurry polymerization can be carried out in a high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controllers, and inlets for the introduction of reactants and nitrogen. All glassware and the reactor must be thoroughly dried and purged with nitrogen to eliminate moisture and oxygen, which can deactivate the catalyst.

Polymerization Procedure
  • Reactor Preparation: The reactor is first heated under vacuum to remove any adsorbed moisture and then purged with high-purity nitrogen.

  • Solvent and Co-catalyst Addition: Anhydrous n-heptane is introduced into the reactor, followed by the desired amount of triethylaluminum (TEAl) co-catalyst. The mixture is stirred and brought to the desired reaction temperature (e.g., 70°C).

  • External Donor Addition: The calculated amount of this compound is injected into the reactor.

  • Catalyst Injection: The Ziegler-Natta catalyst, typically as a slurry in n-heptane, is injected into the reactor to initiate the polymerization.

  • Polymerization: Propylene gas is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar). If hydrogen is used to control the molecular weight, it is fed along with the propylene. The polymerization is allowed to proceed for a set duration (e.g., 2 hours) while maintaining a constant temperature and stirring speed.

  • Termination: The polymerization is terminated by stopping the propylene feed and injecting a small amount of methanol into the reactor.

  • Polymer Recovery and Purification: The reactor is cooled down and vented. The polymer slurry is collected, and the polymer is separated by filtration. The collected polypropylene is then washed with a dilute hydrochloric acid solution in methanol to remove catalyst residues, followed by washing with methanol and acetone.

  • Drying: The purified polypropylene is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Characterization of the Polymer

The resulting polypropylene can be characterized using various analytical techniques to determine its properties:

  • Isotacticity: Determined by 13C NMR spectroscopy or by solvent extraction (e.g., xylene or heptane insolubles).

  • Molecular Weight and Molecular Weight Distribution: Measured by Gel Permeation Chromatography (GPC).

  • Thermal Properties: Analyzed using Differential Scanning Calorimetry (DSC) to determine the melting temperature (Tm) and crystallization temperature (Tc).

  • Melt Flow Index (MFI): Measured according to standard methods (e.g., ASTM D1238) to assess the processability of the polymer.

Visualizations

experimental_workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Recovery cluster_analysis Characterization prep1 Dry and Purge Reactor react1 Add Solvent and Co-catalyst prep1->react1 react2 Add this compound react1->react2 react3 Inject Ziegler-Natta Catalyst react2->react3 react4 Feed Propylene (+ H2) react3->react4 workup1 Terminate with Methanol react4->workup1 workup2 Filter and Wash Polymer workup1->workup2 workup3 Dry Polypropylene workup2->workup3 analysis1 Determine Isotacticity (NMR, Extraction) workup3->analysis1 analysis2 Measure Molecular Weight (GPC) workup3->analysis2 analysis3 Analyze Thermal Properties (DSC) workup3->analysis3

Caption: Experimental workflow for propylene polymerization.

signaling_pathway cluster_catalyst Catalyst System ZNCat Ziegler-Natta Catalyst (TiCl4/MgCl2) ActiveSite Stereospecific Active Site ZNCat->ActiveSite Forms CoCat Co-catalyst (Triethylaluminum) CoCat->ActiveSite Activates ExtDonor External Donor (this compound) ExtDonor->ActiveSite Modifies & Enhances Stereospecificity Monomer Propylene Monomer Monomer->ActiveSite Polymerizes at Polymer Isotactic Polypropylene ActiveSite->Polymer Produces

Caption: Interaction of catalyst components in polymerization.

logical_relationship cluster_input Input Variables cluster_output Output Properties Donor This compound Concentration Isotacticity Isotacticity Donor->Isotacticity Increases MW Molecular Weight Donor->MW Influences Activity Catalyst Activity Donor->Activity Enhances

Caption: Relationship between donor concentration and polymer properties.

References

Application Notes and Protocols for Cyclohexyldimethoxymethylsilane in Enhancing Polypropylene Isotacticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of cyclohexyldimethoxymethylsilane (CDMS) as an external electron donor in Ziegler-Natta catalyzed polymerization to enhance the isotacticity of polypropylene. Detailed experimental protocols and data are presented to guide researchers in utilizing this technology.

Introduction

Polypropylene (PP) is a versatile thermoplastic polymer with widespread applications. The stereochemistry of the polymer chain, specifically its isotacticity, critically influences its mechanical and thermal properties.[1] Isotactic polypropylene, where the methyl groups are oriented on the same side of the polymer backbone, exhibits higher crystallinity, leading to increased rigidity, tensile strength, and melting point.[1]

Ziegler-Natta catalysts are predominantly used for the industrial production of isotactic polypropylene.[1] The stereoselectivity of these catalyst systems can be significantly enhanced by the addition of external electron donors.[1] this compound (CDMS) is a highly effective external electron donor that improves catalyst activity and stereospecificity, resulting in polypropylene with a high isotactic index.[1][2]

Principles and Mechanism

In Ziegler-Natta catalysis, the active sites are typically titanium species supported on magnesium chloride. External electron donors, like CDMS, interact with the catalyst system to modulate its stereoselectivity. The mechanism of action for CDMS is attributed to a combination of steric and electronic effects.[1]

  • Steric Hindrance: The bulky cyclohexyl group of CDMS provides significant steric hindrance around the active titanium center. This steric bulk influences the orientation of the incoming propylene monomer, favoring a specific coordination that leads to the formation of an isotactic polymer chain.[1]

  • Electronic Effects: The dimethoxy groups on the silicon atom possess electron-donating capabilities. These groups interact with and stabilize the active titanium species, thereby modulating their electronic environment and enhancing their stereospecificity.[1]

This dual-action mechanism deactivates the non-stereospecific active sites on the catalyst surface and enhances the stereoselectivity of the isospecific active sites, leading to a higher overall isotacticity of the resulting polypropylene.

Experimental Protocols

The following protocols are generalized procedures for propylene polymerization using a Ziegler-Natta catalyst with this compound as an external donor. Actual experimental parameters may need to be optimized based on the specific catalyst system and desired polymer properties.

Materials and Reagents
  • Ziegler-Natta catalyst (e.g., TiCl4/MgCl2-based)

  • This compound (CDMS, External Donor)

  • Triethylaluminum (TEAL, Co-catalyst)

  • Propylene monomer (polymerization grade)

  • Hexane or Heptane (anhydrous, as solvent/diluent)

  • Hydrogen (as a chain transfer agent to control molecular weight)

  • Nitrogen (high purity, for inert atmosphere)

  • Methanol (for terminating the polymerization)

  • Hydrochloric acid solution (for deashing)

  • Acetone (for washing)

Polymerization Procedure (Slurry Phase)
  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to remove oxygen and moisture.

  • Solvent Addition: Anhydrous hexane or heptane is introduced into the reactor.

  • Co-catalyst and External Donor Addition: A specific molar ratio of TEAL and CDMS, dissolved in hexane, is added to the reactor. The mixture is stirred for a designated period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

  • Catalyst Injection: The Ziegler-Natta catalyst, as a slurry in hexane, is injected into the reactor.

  • Pre-polymerization: A small amount of propylene monomer is introduced into the reactor, and pre-polymerization is carried out for a short duration (e.g., 5-10 minutes) at a lower temperature (e.g., 20-30°C).

  • Polymerization: The reactor temperature is raised to the desired polymerization temperature (e.g., 70°C), and propylene monomer is continuously fed to maintain a constant pressure (e.g., 7 bar). Hydrogen gas can be introduced at this stage to control the molecular weight of the polymer. The polymerization is allowed to proceed for the desired time (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by venting the unreacted propylene and adding methanol to the reactor.

  • Product Recovery and Purification: The polymer slurry is discharged from the reactor. The polypropylene powder is separated by filtration, washed with a hydrochloric acid solution in methanol to remove catalyst residues (deashing), followed by washing with methanol and acetone.

  • Drying: The final polypropylene product is dried in a vacuum oven at a specified temperature (e.g., 60-80°C) to a constant weight.

Polymer Characterization
  • Isotacticity: Determined by 13C NMR spectroscopy (measuring the meso pentad [mmmm] content) or by xylene solubility (the insoluble fraction at room temperature represents the isotactic index).

  • Melt Flow Rate (MFR): Measured according to ASTM D1238 standard to indicate the melt viscosity and average molecular weight.

  • Molecular Weight and Molecular Weight Distribution (MWD): Determined by high-temperature gel permeation chromatography (GPC).

  • Thermal Properties (Melting Temperature, Crystallinity): Analyzed using differential scanning calorimetry (DSC).

Data Presentation

The following tables summarize representative data on the effect of an external donor, cyclohexyl(methyl)dimethoxysilane (C-Donor), a close structural analog of CDMS, on the performance of a Ziegler-Natta catalyst in propylene polymerization. This data is indicative of the expected performance when using CDMS.

Table 1: Effect of C-Donor on Catalyst Activity and Polypropylene Isotacticity

EntryAl/Si Molar RatioCatalyst Activity (kg PP/g cat·h)Isotactic Index (%)
1535.297.5
21042.898.2
31545.198.5
42041.598.3

Polymerization Conditions: 70°C, 2 hours, 7 bar propylene pressure.

Table 2: Influence of C-Donor on Polypropylene Molecular Properties

EntryAl/Si Molar RatioMFR (g/10 min)Mw ( g/mol )MWD (Mw/Mn)
153.14.5 x 10^55.2
2103.84.1 x 10^54.9
3154.53.8 x 10^54.7
4204.23.9 x 10^54.8

Polymerization Conditions: 70°C, 2 hours, 7 bar propylene pressure, with a constant amount of hydrogen.

Visualizations

Experimental Workflow

G cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_polymerization Polymerization Steps cluster_workup Product Work-up Reactor_Prep Dry and Purge Reactor with N2 Solvent Add Anhydrous Hexane Reactor_Prep->Solvent Reagents Add TEAL and CDMS Solution Solvent->Reagents Catalyst Inject Ziegler-Natta Catalyst Reagents->Catalyst Pre_Poly Pre-polymerization with Propylene Catalyst->Pre_Poly Main_Poly Main Polymerization at 70°C (Constant Propylene Pressure) Pre_Poly->Main_Poly Termination Terminate with Methanol Main_Poly->Termination H2_Add Add H2 (optional, for MW control) H2_Add->Main_Poly Recovery Filter and Wash Polymer Termination->Recovery Drying Dry under Vacuum Recovery->Drying Final_Product High Isotactic Polypropylene Drying->Final_Product G cluster_catalyst Ziegler-Natta Active Center cluster_product Polymer Product Active_Site Ti Active Site on MgCl2 Support Isotactic_PP Isotactic Polypropylene Chain Active_Site->Isotactic_PP Chain Propagation CDMS CDMS (this compound) CDMS->Active_Site Coordination & Stabilization Propylene Propylene Monomer Propylene->Active_Site Stereospecific Coordination

References

Application Notes and Protocols for Propylene Polymerization Using Silane Donors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the polymerization of propylene using Ziegler-Natta catalysts with silane-based external donors. The use of silane donors is critical for controlling the stereochemistry of the resulting polypropylene, thereby influencing its physical and mechanical properties.

Introduction

Propylene polymerization is a cornerstone of the polymer industry, producing a versatile thermoplastic with a wide range of applications. The stereoselectivity of the polymerization process, which dictates the arrangement of methyl groups along the polymer chain, is crucial in determining the properties of the polypropylene. Ziegler-Natta (Z-N) catalysts, particularly MgCl₂-supported systems, are widely employed for this purpose.[1] External electron donors, typically silane compounds, are added during polymerization to enhance the catalyst's stereoselectivity, leading to highly isotactic polypropylene with improved crystallinity and mechanical strength.[2]

Silane donors modulate the catalyst's performance by interacting with the active sites and the cocatalyst, typically an aluminum alkyl.[1][2] This interaction deactivates atactic-producing sites and enhances the isospecificity of the desired catalytic centers.[3] The structure of the silane donor, including the nature of the alkyl and alkoxy groups attached to the silicon atom, significantly impacts the catalyst activity, hydrogen response, and the molecular weight of the resulting polymer.[2][3] This document outlines the experimental setup and protocols for conducting propylene polymerization with various silane donors.

Experimental Overview and Workflow

The general experimental workflow for propylene polymerization involves several key stages, from catalyst preparation and activation to the polymerization reaction and subsequent polymer characterization.

G cluster_prep Preparation Phase cluster_poly Polymerization Phase cluster_post Post-Polymerization Phase A Catalyst & Cocatalyst Preparation D Introduction of Cocatalyst & Silane Donor A->D B Solvent Purification C Reactor Setup & Purging B->C C->D Inert Atmosphere E Pre-polymerization (Optional) D->E F Propylene Introduction & Polymerization E->F G Termination of Reaction F->G H Polymer Collection & Washing G->H I Drying & Weighing H->I J Polymer Characterization I->J

Figure 1: General experimental workflow for propylene polymerization.

Detailed Experimental Protocols

Materials and Reagents
  • Catalyst: MgCl₂-supported Ziegler-Natta catalyst (e.g., TiCl₄/Di/MgCl₂, where Di is an internal donor).[1]

  • Cocatalyst: Triethylaluminum (TEAl) solution.[4]

  • External Silane Donors:

    • Cyclohexylmethyldimethoxysilane (C-donor)[3]

    • Dicyclopentyldimethoxysilane (D-donor)[3]

    • Aminosilanes, such as dipiperidyldimethoxysilane (Donor-Py) or diethylamino triethoxy silane (U-donor).[1][5]

  • Solvent: High-purity n-heptane or n-hexane, refluxed over a drying agent (e.g., calcium hydride) and distilled before use.[4]

  • Monomer: Polymerization-grade propylene.[4]

  • Gases: High-purity nitrogen and hydrogen.[4]

  • Quenching Agent: Acidified ethanol.

Reactor Setup and Preparation
  • A high-pressure stainless-steel autoclave reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and inlet/outlet ports is used.[4][5]

  • The reactor must be thoroughly cleaned and dried before each experiment.

  • Purge the reactor by repeatedly evacuating and filling with high-purity nitrogen to ensure an inert atmosphere.[4]

Polymerization Procedure (Slurry-Phase)
  • Introduce the desired volume of purified solvent (e.g., 400 mL of n-heptane) into the purged reactor.[4]

  • Add the cocatalyst (e.g., TEAl, typically a specific molar ratio relative to the titanium in the catalyst) to the solvent.[5]

  • Introduce the external silane donor. The molar ratio of Al/Si is a critical parameter to control.[6]

  • Add the Ziegler-Natta catalyst suspension to the reactor. The amount is typically specified in terms of the mass of titanium (e.g., 0.00264 mmol of Ti).[5]

  • Pre-polymerization (Optional but recommended): Introduce a small amount of propylene and hydrogen (if used) and stir at a lower temperature (e.g., 20°C) for a short period (e.g., 5-20 minutes). This step helps to break down the catalyst particles and establish a uniform distribution of active sites.[4][5]

  • Raise the reactor temperature to the desired polymerization temperature (e.g., 65-70°C).[5]

  • Introduce propylene monomer into the reactor to maintain a constant pressure (e.g., 6 bar) for the duration of the polymerization (e.g., 45-60 minutes).[5][6]

  • If studying the effect of hydrogen, introduce a specific volume or partial pressure of hydrogen into the reactor.[5]

  • After the designated polymerization time, stop the propylene feed and vent the reactor.

  • Terminate the polymerization by adding an appropriate quenching agent, such as acidified ethanol.

  • Collect the polymer product by filtration, wash it repeatedly with ethanol and water to remove catalyst residues, and then dry it in a vacuum oven at a specified temperature (e.g., 60-80°C) until a constant weight is achieved.[1]

Role of Silane Donors

The selection of the silane donor is crucial for tailoring the properties of the final polypropylene. The general mechanism involves the coordination of the silane donor to the catalyst surface, which influences the stereochemistry of monomer insertion.

G cluster_catalyst Ziegler-Natta Catalyst System Catalyst TiCl4/Di/MgCl2 iPP Isotactic Polypropylene Catalyst->iPP Polymerization Cocatalyst AlR3 (e.g., TEAl) Cocatalyst->Catalyst Activates Silane Silane Donor (R'nSi(OR)4-n) Silane->Catalyst Coordinates & Modifies Active Sites Propylene Propylene Monomer Propylene->iPP

Figure 2: Interaction of silane donors with the catalyst system.

Quantitative Data Presentation

The performance of different silane donors can be evaluated based on several key parameters. The following tables summarize representative data from studies on propylene polymerization.

Table 1: Comparison of Different Silane Donors on Polymerization Performance

RunExternal DonorH₂ (NL)Activity (kg PP/g Cat·h)Xylene Solubles (wt%)MFR (g/10 min)
1U-donor0.535.11.810.2
2U-donor1.030.51.925.4
3U-donor1.528.32.145.1
4C-donor1.545.22.511.5
5C-donor3.040.32.820.3

Data adapted from a study comparing U-donor (an aminosilane) and C-donor (an alkoxysilane).[5] MFR (Melt Flow Rate) is an indicator of molecular weight; higher MFR corresponds to lower molecular weight. Xylene Solubles are a measure of the atactic (amorphous) content; lower values indicate higher isotacticity.

Table 2: Influence of Hydrogen Concentration with Different Silane Donors

External DonorH₂ (mol%)Activity (kg PP/mol Ti·h)Isotacticity Index (%)Molecular Weight (Mw) ( g/mol )
Donor-C058097.5450,000
Donor-C276097.2320,000
Donor-D062098.5550,000
Donor-D281098.3480,000
Donor-Py055099.1620,000
Donor-Py288099.0510,000

Data synthesized from studies on alkoxysilane (C and D donors) and aminosilane (Py donor) external donors.[1] The Isotacticity Index is often determined by ¹³C NMR or fractionation methods.

Characterization of Polypropylene

The resulting polypropylene should be characterized to determine its properties.

  • Isotacticity: Determined by ¹³C NMR spectroscopy or by measuring the amount of xylene-soluble material.[1]

  • Molecular Weight and Molecular Weight Distribution (MWD): Analyzed using Gel Permeation Chromatography (GPC).[7]

  • Thermal Properties: Melting temperature (Tm) and crystallinity are determined using Differential Scanning Calorimetry (DSC).[7]

  • Melt Flow Rate (MFR): Measures the ease of flow of the molten polymer, which is inversely related to its molecular weight.

These detailed notes and protocols provide a comprehensive guide for conducting propylene polymerization experiments with silane donors, enabling researchers to control and tailor the properties of polypropylene for various applications.

References

Application Notes and Protocols for the Characterization of Polymers Derived from Cyclic Dimethylsiloxane (CDMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polymers synthesized from cyclic dimethylsiloxane (CDMS) monomers, most notably polydimethylsiloxane (PDMS), are ubiquitous in biomedical and pharmaceutical applications due to their biocompatibility, thermal stability, and tunable mechanical properties.[1][2] The characterization of these polymers is critical to ensure they meet the stringent requirements for their intended use, from microfluidics in drug delivery systems to advanced medical devices.[1][3][4]

These application notes provide an overview of key analytical techniques for the comprehensive characterization of polymers made with CDMS. Detailed protocols for each technique are included to guide researchers in obtaining reliable and reproducible data.

Overall Workflow for Polymer Characterization

The characterization of CDMS-derived polymers is a multi-faceted process. It begins with the synthesis of the polymer from cyclic monomers and proceeds through a series of analytical techniques to determine its chemical structure, molecular weight, thermal properties, and surface characteristics. The following diagram illustrates a typical workflow.

G Overall Workflow for CDMS-derived Polymer Characterization cluster_synthesis Synthesis cluster_purification Purification & Preparation cluster_data Data Interpretation Synthesis Polymer Synthesis (e.g., Ring-Opening Polymerization of CDMS) Purification Purification (e.g., Precipitation, Distillation) Synthesis->Purification SamplePrep Sample Preparation (e.g., Film Casting, Milling) Purification->SamplePrep Structural Structural Analysis (FTIR, NMR) SamplePrep->Structural MolecularWeight Molecular Weight Analysis (GPC/SEC) SamplePrep->MolecularWeight Thermal Thermal Analysis (DSC, TGA) SamplePrep->Thermal Surface Surface & Morphology (SEM, Contact Angle, XPS) SamplePrep->Surface Mechanical Mechanical Testing (Tensile, DMA) SamplePrep->Mechanical DataAnalysis Data Analysis & Interpretation Structural->DataAnalysis MolecularWeight->DataAnalysis Thermal->DataAnalysis Surface->DataAnalysis Mechanical->DataAnalysis G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output Polymer Polymer Sample Extraction Solvent Extraction Polymer->Extraction Headspace Headspace Volatilization Polymer->Headspace GC Gas Chromatography (Separation) Extraction->GC Headspace->GC MS Mass Spectrometry (Detection & Identification) GC->MS Chromatogram Chromatogram (Retention Time) MS->Chromatogram MassSpec Mass Spectra (Fragmentation Pattern) MS->MassSpec Quantification Quantification of Cyclics Chromatogram->Quantification MassSpec->Quantification

References

Application Notes and Protocols: The Role of Cyclohexyldimethoxymethylsilane (CDMS) in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexyldimethoxymethylsilane (CDMS), also known as Donor C, is an essential external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. Its primary function is to enhance both the activity of the catalyst and the stereospecificity of the polymerization process, leading to polypropylene with a high degree of isotacticity.[1] Isotactic polypropylene is a commercially valuable polymer with excellent mechanical properties, including high stiffness and tensile strength, making it suitable for a wide range of applications.[1]

The effectiveness of CDMS is attributed to its unique molecular structure. The bulky cyclohexyl group provides steric hindrance around the active site of the catalyst, influencing the orientation of the incoming propylene monomer.[1] Simultaneously, the dimethoxy groups donate electron density to the titanium active center, stabilizing it and modulating its electronic properties.[1] This synergistic steric and electronic effect is crucial for controlling the polymer's microstructure and achieving high catalyst productivity.

These application notes provide a summary of the quantitative effects of CDMS on catalyst activity, detailed experimental protocols for propylene polymerization, and a visualization of the logical relationships in the catalytic system.

Data Presentation: Quantitative Effects of CDMS

The concentration of CDMS, often expressed as a molar ratio relative to the titanium (Si/Ti) or aluminum (Al/Si) components of the catalyst system, significantly influences the polymerization outcome. While the optimal concentration can depend on the specific catalyst generation and other process parameters, the following table summarizes representative data on the effect of an external donor like CDMS on catalyst activity and polymer properties.

External DonorSi/Ti Molar RatioCatalyst Activity (kg PP/g cat·h)Polymer Yield (g)Melt Flow Rate (MFR) (g/10 min)Isotacticity Index (%)
CDMS (C-donor)5025.01258.5>98
U-donor5018.09015.0>98
T01-donor5020.010012.0>97

Data is compiled from a comparative study of different external donors and represents typical values under specific experimental conditions.[2][3]

A study utilizing a two-factor factorial design to investigate the influence of triethylaluminium (TEA) cocatalyst and CDMS on catalyst activity revealed a significant interaction between the two components. While the concentration of TEA had a strong direct effect on catalyst activity, the effect of CDMS was found to be dependent on the TEA concentration, highlighting the importance of optimizing the entire catalyst system.

Experimental Protocols

The following is a detailed protocol for a typical lab-scale propylene polymerization experiment using a Ziegler-Natta catalyst with CDMS as the external donor. This protocol is based on established methodologies in the field.

Materials:

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂-based)

  • Triethylaluminium (TEA) solution (e.g., 1 M in heptane)

  • This compound (CDMS)

  • Heptane (polymerization grade, anhydrous)

  • Propylene (polymerization grade)

  • Hydrogen (optional, as a chain transfer agent)

  • Nitrogen (high purity)

  • Methanol

  • Hydrochloric acid solution (e.g., 5% in methanol)

Equipment:

  • 1 L stainless steel autoclave reactor (e.g., Büchi) equipped with a mechanical stirrer, temperature and pressure sensors, and inlet/outlet ports.

  • Schlenk line or glovebox for inert atmosphere handling.

  • Syringes and cannulas for transferring anhydrous liquids.

  • Drying oven.

  • Filtration apparatus.

Procedure:

  • Reactor Preparation:

    • Thoroughly clean and dry the reactor and all glassware in an oven at >120 °C overnight.

    • Assemble the reactor and purge with high-purity nitrogen for at least 1 hour to remove air and moisture.

  • Reagent Preparation (under inert atmosphere):

    • Prepare a stock solution of the Ziegler-Natta catalyst in heptane.

    • Prepare a solution of CDMS in heptane.

  • Polymerization:

    • Introduce 500 mL of anhydrous heptane into the reactor.

    • Add the desired amount of TEA solution to the reactor via syringe. The Al/Ti molar ratio is a critical parameter, typically ranging from 100 to 400.

    • Add the required volume of the CDMS solution. The Si/Al molar ratio is another key parameter to control, often in the range of 0.05 to 0.2.

    • Inject the Ziegler-Natta catalyst suspension into the reactor. A typical catalyst loading is 10-20 mg.

    • Pressurize the reactor with hydrogen to the desired partial pressure (optional, for controlling molecular weight).

    • Introduce propylene gas to the reactor to reach the target polymerization pressure (e.g., 5-8 bar).

    • Raise the temperature to the desired polymerization temperature (e.g., 70 °C) and maintain constant pressure by continuously feeding propylene.

    • Continue the polymerization for the desired reaction time (e.g., 1-2 hours), monitoring the propylene consumption.

  • Termination and Product Work-up:

    • Stop the propylene feed and vent the reactor.

    • Cool the reactor to room temperature.

    • Slowly add 10 mL of methanol to quench the catalyst.

    • Pour the polymer slurry into a beaker containing a solution of 5% HCl in methanol to deactivate and remove catalyst residues.

    • Stir for 1 hour.

    • Filter the polypropylene powder and wash it repeatedly with methanol.

    • Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

  • Characterization:

    • Determine the catalyst activity (kg of PP per gram of catalyst per hour).

    • Measure the Melt Flow Rate (MFR) according to standard procedures (e.g., ASTM D1238).

    • Determine the Isotacticity Index (I.I.) by Soxhlet extraction with boiling heptane.

Visualization of Key Relationships

The following diagrams illustrate the logical relationships within the Ziegler-Natta catalytic system and the experimental workflow.

G cluster_catalyst Catalyst System Components cluster_process Polymerization Process cluster_outputs Outputs catalyst Ziegler-Natta Catalyst (TiCl4/MgCl2) activation Catalyst Activation catalyst->activation cocatalyst Cocatalyst (e.g., TEA) cocatalyst->activation Activates donor External Donor (CDMS) donor->activation Modifies Active Sites activity Catalyst Activity donor->activity Enhances isotacticity Isotacticity donor->isotacticity Increases polymerization Propylene Polymerization activation->polymerization polymerization->activity polymerization->isotacticity mw Molecular Weight polymerization->mw G start Start: Reactor Preparation (Clean, Dry, Purge with N2) reagents Add Reagents to Reactor: 1. Heptane 2. Cocatalyst (TEA) 3. External Donor (CDMS) 4. Catalyst Suspension start->reagents polymerize Polymerization: - Pressurize with H2 (optional) - Introduce Propylene - Heat to 70°C - Maintain Pressure reagents->polymerize quench Quench Reaction: - Stop Propylene Feed - Cool Reactor - Add Methanol polymerize->quench workup Product Work-up: - Precipitate in Acidified Methanol - Filter and Wash Polymer - Dry in Vacuum Oven quench->workup characterize Characterization: - Catalyst Activity - Melt Flow Rate (MFR) - Isotacticity Index (I.I.) workup->characterize end End characterize->end

References

Surface Modification of Materials Using Cyclohexyldimethoxymethylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyldimethoxymethylsilane is an organosilane compound utilized in advanced materials science for surface modification.[1] Its unique molecular structure, featuring a bulky cyclohexyl group and reactive methoxy groups, allows it to act as a coupling agent and surface modifier.[1] This document provides detailed application notes and experimental protocols for the surface modification of materials using this compound, targeting researchers, scientists, and professionals in drug development. The protocols and data presented are compiled from established methodologies in silane chemistry and surface science.

Applications

The primary function of this compound is to serve as a molecular bridge between inorganic substrates and organic polymers.[1] This property is leveraged in a variety of applications:

  • Adhesion Promotion: In adhesives and sealants, it enhances bond strength and durability, particularly on inorganic surfaces like glass and metal, by forming covalent bonds with the substrate.[1]

  • Coatings: As a coupling agent in paints and coatings, it improves adhesion to substrates and acts as a crosslinker and surface modifier within the coating formulation, enhancing hardness, scratch resistance, and resistance to water and chemicals.[1]

  • Polymer Composites: It improves the compatibility between inorganic fillers (e.g., silica, talc) and polymer matrices (e.g., polypropylene, nylon), leading to improved mechanical properties such as tensile strength and impact resistance.[1]

  • Biomaterials and Drug Delivery: In the pharmaceutical field, research is exploring the use of silanes like this compound for the functionalization of nanoparticles for targeted drug delivery and the creation of biocompatible coatings for medical implants.[1] Such applications are still largely in the research phase and would require extensive safety and regulatory evaluation.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
Appearance Colorless liquid
Boiling Point 201.2°C at 760 mmHg
Density 0.94 g/mL at 25°C
Refractive Index 1.439
Flash Point 73.9°C (165°F)
Hydrolytic Sensitivity Reacts with water/moisture

(Data sourced from ZM Silane Limited)

Experimental Protocols

The following are detailed protocols for the surface modification of glass and silica nanoparticles using this compound. These protocols are based on general silanization procedures.

Protocol 1: Surface Modification of Glass Substrates

This protocol describes the procedure for creating a hydrophobic surface on glass slides.

Materials:

  • Glass microscope slides

  • This compound

  • Anhydrous toluene

  • Ethanol

  • Deionized water

  • Hellmanex™ III or similar laboratory cleaning solution

  • Nitrogen gas

  • Oven

Procedure:

  • Substrate Cleaning:

    • Place glass slides in a slide rack.

    • Immerse the rack in a beaker containing a 2% aqueous solution of Hellmanex™ III.

    • Sonicate for 30 minutes.

    • Rinse the slides thoroughly with deionized water (10-15 times).

    • Rinse with ethanol.

    • Dry the slides under a stream of nitrogen and then in an oven at 110°C for 15-20 minutes.

  • Silanization:

    • Prepare a 2% (v/v) solution of this compound in anhydrous toluene in a sealed container under a dry, inert atmosphere (e.g., a glove box or using a Schlenk line).

    • Immerse the cleaned, dry glass slides in the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.

    • Remove the slides from the solution and rinse thoroughly with anhydrous toluene to remove any unreacted silane.

    • Rinse with ethanol.

  • Curing:

    • Dry the coated slides under a stream of nitrogen.

    • Cure the slides in an oven at 110°C for 30-60 minutes to promote the formation of a stable siloxane layer.

    • Allow the slides to cool to room temperature before characterization.

Protocol 2: Functionalization of Silica Nanoparticles

This protocol details the surface modification of silica nanoparticles to increase their hydrophobicity for applications such as fillers in polymer composites or as components in drug delivery systems.

Materials:

  • Silica nanoparticles (SNPs)

  • This compound

  • Anhydrous ethanol

  • Centrifuge

  • Sonicator

Procedure:

  • Nanoparticle Preparation:

    • Disperse a known quantity of silica nanoparticles in anhydrous ethanol to create a suspension (e.g., 10 mg/mL).

    • Sonicate the suspension for 15 minutes to ensure deagglomeration.

  • Surface Functionalization:

    • To the stirred nanoparticle suspension, add this compound. The amount to be added can be varied to achieve different degrees of surface coverage (a starting point is a 1:0.1 weight ratio of SiO2:silane).

    • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification:

    • Isolate the functionalized nanoparticles by centrifugation.

    • Remove the supernatant and redisperse the nanoparticles in fresh anhydrous ethanol.

    • Repeat the centrifugation and redispersion steps three times to remove unreacted silane and byproducts.

  • Drying:

    • After the final wash, dry the purified nanoparticles in a vacuum oven at 60°C overnight.

    • The resulting hydrophobic silica nanoparticles can be stored in a desiccator.

Characterization and Data Presentation

The success of the surface modification can be quantified by various analytical techniques. Below are representative data tables illustrating the expected changes in material properties after treatment with this compound.

Disclaimer: The following data is illustrative and representative of the expected outcomes of silanization with a hydrophobic silane. Actual results may vary depending on the specific experimental conditions.

Table 1: Water Contact Angle Measurements on Modified Glass Substrates

Surface TreatmentStatic Water Contact Angle (°)
Unmodified Glass35 ± 3
Glass + this compound95 ± 5

Table 2: Surface Energy Calculations for Modified Glass Substrates

Surface TreatmentSurface Free Energy (mN/m)
Unmodified Glass70
Glass + this compound35

Table 3: Adhesion Strength of an Epoxy Coating on Modified Steel Substrates

Substrate Surface TreatmentPull-off Adhesion Strength (MPa)
Bare Steel5.2 ± 0.8
Steel + this compound Primer12.5 ± 1.2

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key processes and relationships in surface modification with this compound.

G cluster_0 Surface Preparation cluster_1 Silanization Process cluster_2 Final Steps Substrate Substrate Cleaning Cleaning Substrate->Cleaning Drying Drying Cleaning->Drying Silane_Solution This compound Solution Hydrolysis Hydrolysis of -OCH3 groups Condensation Condensation with surface -OH groups Hydrolysis->Condensation Self_Condensation Self-condensation of silanols Hydrolysis->Self_Condensation Rinsing Rinsing Condensation->Rinsing Silane_Solution->Hydrolysis Curing Curing Rinsing->Curing Modified_Surface Modified_Surface Curing->Modified_Surface Formation of stable siloxane layer

Caption: Workflow for surface modification with this compound.

G Start Start Clean_Substrate Clean Substrate (e.g., Glass, SiO2) Start->Clean_Substrate Prepare_Silane Prepare Silane Solution (2% in Anhydrous Toluene) Clean_Substrate->Prepare_Silane Immerse_Substrate Immerse Substrate (2-4 hours, RT) Prepare_Silane->Immerse_Substrate Rinse_Toluene Rinse with Anhydrous Toluene Immerse_Substrate->Rinse_Toluene Rinse_Ethanol Rinse with Ethanol Rinse_Toluene->Rinse_Ethanol Cure Cure in Oven (110°C, 30-60 min) Rinse_Ethanol->Cure Characterize Characterize Surface (Contact Angle, etc.) Cure->Characterize End End Characterize->End

Caption: Step-by-step experimental workflow for surface silanization.

G cluster_0 Drug Delivery Concept Nanoparticle Silica Nanoparticle Silane_Layer This compound (Hydrophobic Layer) Nanoparticle->Silane_Layer Functionalization Targeting_Ligand Targeting Ligand (e.g., Antibody) Silane_Layer->Targeting_Ligand Conjugation (via linker) Cancer_Cell Cancer Cell Receptor Targeting_Ligand->Cancer_Cell Specific Binding Drug Drug Molecule Drug->Nanoparticle Encapsulation

Caption: Conceptual diagram of a silane-functionalized nanoparticle for drug delivery.

References

Application Notes and Protocols for Cyclohexyldimethoxymethylsilane (CDMS) as a Silane Coupling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexyldimethoxymethylsilane (CDMS), a versatile organosilane, serves as a crucial component in advanced materials science. Primarily utilized as a silane coupling agent and an external electron donor in Ziegler-Natta catalysis, CDMS significantly enhances the performance of polymers, composites, adhesives, and coatings. Its unique molecular structure, featuring a bulky cyclohexyl group, a methyl group, and two hydrolyzable methoxy groups attached to a central silicon atom, allows it to form stable covalent bonds with inorganic surfaces while maintaining compatibility with organic polymer matrices. These application notes provide detailed protocols and data on the use of CDMS in various applications, offering a guide for researchers and professionals in material science and related fields. While its application in drug delivery and biocompatible coatings is an emerging area of research, this document will focus on its established industrial uses.

Chemical and Physical Properties

This compound is a colorless liquid with a characteristic odor. Proper handling and storage are crucial due to its reactivity with moisture.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 17865-32-6[3][4]
Molecular Formula C₉H₂₀O₂Si[3][4]
Molecular Weight 188.34 g/mol [3][4]
Appearance Colorless transparent liquid[3][5]
Density 0.94 g/mL at 25 °C[1][4]
Boiling Point 201.2 °C[1][5]
Flash Point 66 °C[5]
Refractive Index 1.439[5]
Hydrolytic Sensitivity Reacts with water/moisture[1]

Mechanism of Action as a Coupling Agent

The efficacy of CDMS as a coupling agent stems from its dual functionality. The methoxy groups attached to the silicon atom are hydrolyzable, meaning they react with water to form reactive silanol (Si-OH) groups. These silanol groups can then condense with hydroxyl (-OH) groups present on the surface of inorganic materials like silica, glass, and metal oxides, forming stable covalent Si-O-Substrate bonds.[1] Concurrently, the non-polar cyclohexyl and methyl groups provide organic compatibility, allowing the silane to entangle and co-react with the polymer matrix. This molecular bridge at the organic-inorganic interface is fundamental to the improved adhesion and mechanical properties of the resulting composite materials.[1]

Caption: Mechanism of CDMS as a coupling agent.

Application as an External Electron Donor in Ziegler-Natta Catalysis

In propylene polymerization, CDMS functions as a highly efficient external electron donor for Ziegler-Natta catalysts.[6] Its role is to enhance the stereospecificity of the catalyst, leading to polypropylene with a high degree of isotacticity.[7] The bulky cyclohexyl group sterically hinders the approach of the propylene monomer to the active site of the catalyst, favoring a specific orientation that results in an isotactic polymer chain. The electron-donating methoxy groups modulate the electronic environment of the titanium active center, further improving catalyst activity and stability.[7] This results in polypropylene with improved mechanical properties such as higher stiffness and tensile strength.[8]

Table 2: Effect of this compound (as "C-donor") on Propylene Polymerization

While specific data for CDMS is limited in readily available literature, the following table illustrates the typical effects of an alkoxysilane external donor on Ziegler-Natta catalyst performance.

Catalyst SystemExternal DonorActivity (kg PP/g cat·h)Isotacticity Index (%)MFR (g/10 min)
MgCl₂/TiCl₄-Al(C₂H₅)₃NoneVaries< 90Varies
MgCl₂/TiCl₄-Al(C₂H₅)₃CDMS (C-donor) Typically Increased > 95 Controllable with H₂

Note: This table represents expected trends. Actual values can vary significantly based on specific catalyst preparation and polymerization conditions.

Experimental Protocol: Propylene Polymerization with a Ziegler-Natta Catalyst using CDMS as an External Donor

Materials:

  • High-activity Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • Triethylaluminum (TEAL) as co-catalyst

  • This compound (CDMS) as external electron donor

  • Polymerization grade propylene

  • Hexane (polymerization grade, dried)

  • Hydrogen (for molecular weight control)

  • Nitrogen (high purity, for inert atmosphere)

Equipment:

  • Jacketed stainless-steel polymerization reactor equipped with a stirrer, temperature and pressure controls, and inlets for catalyst, co-catalyst, monomer, and hydrogen.

  • Schlenk line or glovebox for catalyst handling.

Procedure:

  • Reactor Preparation: Thoroughly dry and purge the reactor with high-purity nitrogen to remove all traces of oxygen and moisture.

  • Solvent and Co-catalyst Addition: Introduce dry hexane into the reactor, followed by the desired amount of TEAL solution.

  • External Donor Addition: Add the calculated amount of CDMS to the reactor. The molar ratio of Al/Si is a critical parameter to optimize, typically ranging from 5 to 20.

  • Catalyst Injection: Introduce the Ziegler-Natta catalyst slurry into the reactor. The Al/Ti molar ratio should also be optimized, often in the range of 100 to 300.

  • Pre-polymerization (Optional but Recommended): Introduce a small amount of propylene to the reactor and polymerize at a lower temperature (e.g., 20-30 °C) for a short period (5-15 minutes). This step helps to preserve the catalyst morphology.

  • Main Polymerization:

    • Increase the reactor temperature to the desired polymerization temperature (typically 60-80 °C).

    • Introduce hydrogen to control the molecular weight of the resulting polymer.

    • Feed propylene gas to the reactor to maintain a constant pressure (e.g., 5-10 bar).

  • Termination: After the desired polymerization time, stop the propylene feed and vent the reactor.

  • Product Recovery: Quench the reaction by adding a small amount of isopropanol. The polypropylene powder can then be collected, washed with hexane, and dried under vacuum.

G cluster_prep Reactor Preparation cluster_addition Component Addition cluster_poly Polymerization cluster_recovery Product Recovery p1 Dry and Purge Reactor with N₂ p2 Add Hexane and TEAL p1->p2 p3 Add CDMS (External Donor) p2->p3 p4 Inject Ziegler-Natta Catalyst p3->p4 p5 Pre-polymerization (optional) p4->p5 p6 Main Polymerization (Control T, P, H₂) p5->p6 p7 Terminate Reaction p6->p7 p8 Wash and Dry Polypropylene p7->p8

Caption: Propylene polymerization workflow.

Application in Adhesives and Sealants

CDMS is a valuable additive in adhesive and sealant formulations, where it acts as an adhesion promoter.[1] By forming covalent bonds with inorganic substrates such as glass and metal, it significantly enhances the bond strength and durability, particularly in humid environments.[1] In sealant formulations, it can also act as a crosslinker, improving the mechanical properties of the cured sealant.[1]

Experimental Protocol: Evaluation of CDMS as an Adhesion Promoter in an Epoxy Adhesive

Materials:

  • Bisphenol A-based epoxy resin

  • Amine-based curing agent

  • This compound (CDMS)

  • Substrates for testing (e.g., glass slides, aluminum panels)

  • Solvent for cleaning (e.g., acetone, isopropanol)

Equipment:

  • Mechanical mixer

  • Applicator for controlled adhesive thickness

  • Tensile testing machine for lap shear strength measurement

Procedure:

  • Substrate Preparation: Thoroughly clean the surfaces of the substrates with a suitable solvent to remove any grease or contaminants. For some substrates, a light abrasion may be necessary to create a fresh surface.

  • Adhesive Formulation:

    • Prepare two adhesive formulations: a control without CDMS and an experimental formulation with CDMS.

    • For the experimental formulation, add CDMS to the epoxy resin component at a concentration of 0.5-2.0% by weight of the total resin and hardener. Mix thoroughly.

  • Adhesive Application:

    • Mix the epoxy resin (with or without CDMS) with the curing agent according to the manufacturer's recommended ratio.

    • Apply a uniform layer of the mixed adhesive to one of the substrates.

  • Joint Assembly: Place the second substrate over the adhesive layer, creating an overlap joint (e.g., as per ASTM D1002 for lap shear testing). Apply gentle pressure to ensure a consistent bond line thickness.

  • Curing: Cure the assembled joints according to the adhesive manufacturer's specifications (e.g., at room temperature for 24 hours, followed by a post-cure at an elevated temperature).

  • Mechanical Testing:

    • After the curing period, perform lap shear strength testing on the bonded specimens using a tensile testing machine.

    • Record the force required to break the bond and calculate the lap shear strength in megapascals (MPa).

    • Compare the results of the control and the CDMS-containing formulations.

Table 3: Expected Performance of an Epoxy Adhesive with and without CDMS

FormulationSubstrateLap Shear Strength (MPa)
Epoxy (Control)GlassBaseline Value
Epoxy + 1% CDMSGlassExpected to be higher than control
Epoxy (Control)AluminumBaseline Value
Epoxy + 1% CDMSAluminumExpected to be higher than control

Application in Polymer Composites

CDMS is used to treat inorganic fillers (e.g., silica, talc) before their incorporation into a polymer matrix.[1] This surface modification improves the dispersion of the filler within the polymer and enhances the interfacial adhesion between the filler and the matrix.[1] The result is a composite material with improved mechanical properties, such as tensile strength, flexural modulus, and impact strength, as well as enhanced moisture resistance.[1]

Experimental Protocol: Surface Treatment of Silica Fillers with CDMS for Composite Applications

Materials:

  • Silica powder (e.g., fumed silica, precipitated silica)

  • This compound (CDMS)

  • Ethanol or other suitable solvent

  • Deionized water

  • Acetic acid (optional, as a hydrolysis catalyst)

Equipment:

  • Laboratory mixer or sonicator

  • Oven for drying

  • FTIR spectrometer for surface analysis (optional)

Procedure:

  • Filler Pre-treatment: Dry the silica powder in an oven (e.g., at 110 °C for 2-4 hours) to remove physically adsorbed water.

  • Silane Solution Preparation:

    • Prepare a solution of CDMS in a solvent like ethanol. A typical concentration is 1-5% by weight of the filler.

    • To promote hydrolysis, a small amount of water (e.g., 5% of the silane weight) can be added to the solution. A drop of acetic acid can be added to adjust the pH to around 4-5, which catalyzes the hydrolysis of the methoxy groups.

  • Surface Treatment:

    • Disperse the dried silica powder in the silane solution.

    • Mix or sonicate the slurry for a period of time (e.g., 30-60 minutes) to ensure uniform coating of the silica particles.

  • Drying and Curing:

    • Separate the treated silica from the solution by filtration or centrifugation.

    • Dry the treated silica in an oven at a temperature that is sufficient to remove the solvent and promote the condensation reaction between the silanol groups on the silica surface and the hydrolyzed silane (e.g., 80-120 °C for 1-2 hours).

  • Composite Fabrication: Incorporate the surface-treated silica into the desired polymer matrix using standard processing techniques such as melt blending or solution casting.

G p1 Dry Silica Filler p3 Disperse Silica in Solution (Mix/Sonicate) p1->p3 p2 Prepare CDMS Solution (in Ethanol + Water) p2->p3 p4 Dry and Cure Treated Silica p3->p4 p5 Incorporate into Polymer Matrix p4->p5

Caption: Surface treatment of silica filler workflow.

Safety and Handling

This compound is a combustible liquid and causes skin irritation.[2][9] It is also toxic to aquatic life with long-lasting effects.[2][9] Therefore, appropriate safety precautions must be taken during handling and storage.

  • Handling: Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[2] Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Protect from moisture.

  • Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with local regulations.[2][9]

Potential Applications in Drug Development

The application of CDMS in the pharmaceutical and drug development sectors is still in the exploratory phase.[1] Its ability to functionalize surfaces could potentially be used to create biocompatible coatings for medical implants or to modify the surface of nanoparticles for targeted drug delivery systems.[1] However, extensive research and regulatory approval would be required before any such applications could be considered for human use.[1]

Conclusion

This compound is a highly effective silane coupling agent and catalyst component with a wide range of industrial applications. Its ability to enhance the interface between organic and inorganic materials leads to significant improvements in the performance of adhesives, sealants, coatings, and polymer composites. In the field of Ziegler-Natta catalysis, it plays a crucial role in controlling the stereochemistry of polypropylene, thereby tailoring its mechanical properties for specific applications. While its use in the life sciences is an area of growing interest, its current value is firmly established in the realm of materials science. The protocols and data presented in these application notes provide a foundation for researchers and professionals to effectively utilize CDMS in their work.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cyclohexyldimethoxymethylsilane (CDMS) Levels in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cyclohexyldimethoxymethylsilane (CDMS) in catalytic processes, particularly in Ziegler-Natta polymerization of propylene.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving CDMS as an external electron donor.

Problem Potential Cause Suggested Solution
Low Catalyst Activity Suboptimal CDMS Concentration: Incorrect ratio of CDMS to the titanium catalyst component can lead to reduced activity.Systematically vary the Si/Ti molar ratio to determine the optimal concentration for your specific catalyst system.
Interaction with Cocatalyst: The external donor can interact with the alkylaluminum cocatalyst, which can sometimes negatively impact activity.Evaluate different types of alkylaluminum cocatalysts (e.g., TEAL) and their concentrations in conjunction with CDMS.
Catalyst Poisoning: Impurities in the monomer or solvent can poison the catalyst.Ensure high purity of all reactants and solvents. Implement purification steps if necessary.
Poor Stereoselectivity (Low Isotacticity) Insufficient CDMS Level: An inadequate amount of external donor will not effectively control the stereochemistry of the polymer.Increase the concentration of CDMS in a stepwise manner and monitor the impact on the isotacticity index of the resulting polymer.
Inappropriate Donor Choice: For certain catalyst systems or desired polymer properties, CDMS may not be the most effective donor.Consider screening other external donors, such as dicyclopentyldimethoxysilane (Donor-D) or aminosilanes, to compare performance.[1]
Undesirable Polymer Molecular Weight or MWD Hydrogen Response: The presence and concentration of hydrogen, used as a chain transfer agent, can have a pronounced effect on molecular weight, and this response is influenced by the external donor.[2]Carefully control the hydrogen concentration during polymerization. The interaction between hydrogen and CDMS can be leveraged to target a specific molecular weight range.
Donor-Specific Effects: Different external donors influence the molecular weight distribution (MWD) differently.If a narrower or broader MWD is required, experimenting with alternative external donors may be necessary.
Inconsistent Polymer Properties Moisture Sensitivity: CDMS is sensitive to moisture, which can affect its performance and lead to inconsistent results.[3]Handle and store CDMS under inert and dry conditions to prevent hydrolysis.[3]
Non-uniform Catalyst-Donor Interaction: Inadequate mixing or residence time can lead to inconsistent interactions between the catalyst, cocatalyst, and external donor.Optimize mixing protocols and ensure sufficient time for the catalyst components to interact before initiating polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (CDMS) in Ziegler-Natta catalysis?

A1: this compound (CDMS), also known as Donor C, functions as an external electron donor in Ziegler-Natta catalyst systems for propylene polymerization.[4][5] Its main purpose is to enhance the stereospecificity of the catalyst, leading to the production of polypropylene with a high degree of isotacticity.[6][7] This results in a polymer with improved mechanical properties such as rigidity and strength.[4] Additionally, CDMS can influence the catalyst's activity and the molecular weight of the resulting polymer.[4][6]

Q2: How does the molecular structure of CDMS contribute to its function?

A2: The effectiveness of CDMS stems from a balance of electronic and steric effects within its molecular structure.[4] The two methoxy groups attached to the silicon atom act as electron donors, which can stabilize the active titanium centers of the catalyst.[4] The bulky cyclohexyl group provides steric hindrance, which influences the orientation of the incoming propylene monomer, thereby promoting a specific stereochemical insertion and leading to high isotacticity.[4]

Q3: What is the typical Si/Ti molar ratio for CDMS in propylene polymerization?

A3: The optimal Si/Ti (Silicon from CDMS to Titanium from the catalyst) molar ratio can vary depending on the specific Ziegler-Natta catalyst, the internal donor used, the cocatalyst, and the desired polymer properties. It is crucial to experimentally determine the optimal ratio for your system. As a starting point, a range of Si/Ti molar ratios should be investigated. For some systems, a Si/Ti ratio of 50 mol/mol has been used as a reference point.[8][9]

Q4: How does CDMS affect the hydrogen response of the catalyst system?

A4: The term "hydrogen response" refers to the change in polymer properties, particularly molecular weight and melt flow rate (MFR), with the addition of hydrogen during polymerization. External donors like CDMS can significantly modulate this response.[2] The specific effect of CDMS on hydrogen sensitivity can influence the final polymer's processability.[1] If a high MFR (lower molecular weight) polymer is desired, a catalyst system with good hydrogen response is needed.[2]

Q5: Can CDMS be used in combination with other external donors?

A5: Yes, using a mixture of external donors is a strategy that can be employed to fine-tune polymer properties. For instance, a binary donor system might be used to achieve a balance of high stereoregularity and other desired characteristics.[8][9] The compatibility and synergistic effects of CDMS with other donors should be experimentally evaluated.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effect of external donors, including CDMS (Donor-C), on propylene polymerization.

Table 1: Comparison of Different External Donors on Catalyst Activity and Polymer Properties

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)MFR (g/10 min)Reference
Donor-C (CDMS)Varies with conditions> 98.70Varies with H₂[10]
Donor-DVaries with conditionsNot specifiedVaries with H₂[1]
Donor-PyVaries with conditionsHigher than Donor-DVaries with H₂[1]
U-donorHigh97.3 - 98.2High H₂ response[8][9]

Note: Direct comparison of absolute values is challenging due to differing experimental conditions across studies. The table highlights general performance trends.

Experimental Protocols

Protocol 1: Screening and Optimization of CDMS Concentration

This protocol outlines a general procedure for determining the optimal concentration of CDMS for a given Ziegler-Natta catalyst system in propylene polymerization.

  • Catalyst Preparation and Handling:

    • All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or a glovebox to prevent catalyst deactivation by air and moisture.

    • The Ziegler-Natta catalyst, cocatalyst (e.g., triethylaluminum - TEAL), and CDMS should be handled as solutions in a dry, inert solvent (e.g., heptane or hexane).

  • Polymerization Reactor Setup:

    • A stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature control, and inlets for monomer, catalyst components, and hydrogen is required.

    • The reactor must be thoroughly dried and purged with inert gas before use.

  • Polymerization Procedure:

    • Charge the reactor with the desired amount of dry, purified solvent.

    • Introduce the cocatalyst (e.g., TEAL) and the external donor (CDMS) at the desired concentrations. A typical starting point for the Al/Ti molar ratio is around 250.

    • Stir the mixture at the reaction temperature (e.g., 70°C) for a short period to allow for complex formation.

    • Inject the Ziegler-Natta catalyst slurry into the reactor to initiate polymerization.

    • Pressurize the reactor with propylene monomer to the desired partial pressure (e.g., 6 bar).[11]

    • If studying hydrogen response, introduce a specific partial pressure of hydrogen.

    • Maintain a constant temperature and pressure for the duration of the polymerization (e.g., 1-2 hours).

    • Terminate the polymerization by venting the monomer and adding a quenching agent (e.g., acidified ethanol).

  • Polymer Work-up and Analysis:

    • Filter the resulting polymer and wash it repeatedly with ethanol and then with a solvent like hexane to remove catalyst residues and atactic polymer.

    • Dry the polymer under vacuum until a constant weight is achieved.

    • Characterize the polymer for:

      • Catalyst Activity: Calculated as kg of polymer produced per gram of catalyst per hour.

      • Isotacticity Index: Determined by Soxhlet extraction with boiling heptane or by ¹³C NMR spectroscopy.

      • Melt Flow Rate (MFR): Measured according to standard procedures (e.g., ASTM D1238).

      • Molecular Weight and Molecular Weight Distribution (MWD): Analyzed by Gel Permeation Chromatography (GPC).

  • Optimization:

    • Repeat the polymerization procedure with varying Si/Ti molar ratios to identify the concentration of CDMS that yields the desired combination of catalyst activity, isotacticity, and molecular weight.

Visualizations

CDMS_Mechanism cluster_catalyst Ziegler-Natta Catalyst Active Site Ti_center Titanium Active Center Isotactic_PP Isotactic Polypropylene Ti_center->Isotactic_PP Stereospecific Insertion CDMS This compound (CDMS) CDMS->Ti_center e- donation & steric hindrance Propylene Propylene Monomer Propylene->Ti_center Coordination

Caption: Mechanism of CDMS in enhancing stereospecificity.

experimental_workflow Start Define Target Polymer Properties Setup Prepare Inert Reactor System Start->Setup Add_Components Add Solvent, Cocatalyst, and CDMS Setup->Add_Components Initiate Inject Catalyst & Introduce Propylene Add_Components->Initiate Polymerize Maintain T & P Initiate->Polymerize Terminate Quench Reaction Polymerize->Terminate Analyze Isolate and Characterize Polymer Terminate->Analyze Optimize Vary CDMS (Si/Ti ratio) Analyze->Optimize Optimize->Add_Components No End Optimal Conditions Identified Optimize->End Yes

Caption: Experimental workflow for optimizing CDMS levels.

troubleshooting_flowchart Problem Low Catalyst Activity or Poor Stereoselectivity? Check_SiTi Is Si/Ti Ratio Optimized? Problem->Check_SiTi Vary_SiTi Vary Si/Ti Molar Ratio Check_SiTi->Vary_SiTi No Check_Purity Are Monomer/Solvents Pure? Check_SiTi->Check_Purity Yes Vary_SiTi->Check_SiTi Purify Purify Reactants Check_Purity->Purify No Consider_Donor Is CDMS the Right Donor? Check_Purity->Consider_Donor Yes Purify->Check_Purity Screen_Donors Screen Alternative Donors Consider_Donor->Screen_Donors No Solution Problem Resolved Consider_Donor->Solution Yes Screen_Donors->Solution

Caption: Troubleshooting decision tree for catalysis issues.

References

troubleshooting poor stereospecificity in polypropylene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Polypropylene Synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and professionals address challenges related to poor stereospecificity in their experiments.

Frequently Asked Questions (FAQs)

Q1: My polypropylene synthesis resulted in a low Isotacticity Index. What are the most common causes?

A low Isotacticity Index (I.I.) in polypropylene (PP) indicates poor stereospecificity, leading to a higher proportion of amorphous, atactic polymer which can negatively impact mechanical properties.[1][2] The primary causes can be traced back to several key areas of the polymerization process:

  • Catalyst System: The choice and preparation of the Ziegler-Natta (ZN) catalyst are paramount. The catalyst system, which includes the solid procatalyst (e.g., TiCl₄ on a MgCl₂ support), a cocatalyst (typically an aluminum alkyl like TEAL), and electron donors, dictates the stereochemical control of the polymerization.[3]

  • Electron Donors: Both internal donors (incorporated during catalyst synthesis) and external donors (added during polymerization) are crucial for achieving high isotacticity.[4] An incorrect choice, insufficient amount, or imbalance in the ratio of the external donor to the aluminum alkyl can lead to poor stereoselectivity.

  • Polymerization Conditions: Key parameters such as temperature, pressure, and monomer concentration must be carefully controlled. Deviations from optimal conditions can significantly reduce the stereospecificity of the catalyst.

  • Purity of Reagents: The presence of impurities, often referred to as catalyst poisons, in the monomer feed, solvent, or cocatalyst solution can deactivate stereospecific active sites on the catalyst, leading to a drop in isotacticity.

Below is a troubleshooting workflow to systematically diagnose the root cause of poor stereospecificity.

Q2: How does the choice and concentration of the external electron donor impact stereospecificity?

External donors (ED), typically organosilicon compounds (silanes), play a critical role in enhancing the stereospecificity of Ziegler-Natta catalysts. They function by selectively poisoning non-stereospecific active sites or converting them into isospecific ones.[1] The structure of the silane donor, particularly the bulkiness of the alkyl or alkoxy groups, significantly influences its effectiveness.

Using an appropriate external donor can dramatically increase the Isotacticity Index from as low as 66% to over 98%.[4] Common industrial donors include Cyclohexylmethyldimethoxysilane ("Donor C") and Dicyclopentyldimethoxysilane ("Donor D").[5] The choice of donor can affect not only isotacticity but also the polymer's molecular weight and the catalyst's response to hydrogen for molecular weight control.[6]

Data Presentation: Effect of External Donor Type on Polypropylene Properties

The following table summarizes the performance of different external donors in propylene polymerization. Note that "I.I." refers to the Isotacticity Index, determined by the xylene-soluble fraction.

Catalyst SystemExternal Donor (ED) TypeED/Ti (mol/mol)Activity (kg PP/g cat·h)I.I. (%)MFR (g/10 min)
TiCl₄/Diether/MgCl₂ + TEALCyclohexylmethyldimethoxysilane (C)1541.6>98.79.9
TiCl₄/Diether/MgCl₂ + TEALDiether (B)1532.7>98.717.0
TiCl₄/Succinate/MgCl₂ + TEALCyclohexylmethyldimethoxysilane (C)1556.5>98.710.5
TiCl₄/Succinate/MgCl₂ + TEALSuccinate (I)1534.4>98.710.7

Data compiled from Ghasemi Hamedani N. et al., Polyolefins Journal, 2024.[7] This table illustrates that while different donors can achieve very high isotacticity, they significantly influence catalyst activity and melt flow rate (MFR).

Q3: What is the effect of polymerization temperature on the stereospecificity of the final polymer?

Polymerization temperature is a critical parameter that directly affects both catalyst activity and stereospecificity. Generally, an increase in temperature leads to a higher reaction rate but can have a detrimental effect on isotacticity.[8]

Higher temperatures can increase the rate at which the internal donor is extracted from the catalyst support by the aluminum alkyl cocatalyst. This process can expose less stereospecific active sites, thereby reducing the overall isotacticity of the resulting polypropylene.[8] Commercial production of isotactic polypropylene is typically carried out between 70–80 °C to balance high productivity with a high fraction of crystalline polymer.[3]

Data Presentation: Effect of Polymerization Temperature on Isotacticity

The table below shows the general trend of the Isotacticity Index (I.I.) as a function of polymerization temperature for a MgCl₂-supported TiCl₄ catalyst system.

Polymerization Temperature (°C)Catalyst Activity (kg PP/g Ti·h)Isotacticity Index (I.I.) (%)
302.895.8
404.194.6
503.994.1
603.593.6
703.193.2

Data adapted from Zhang et al., as presented in ResearchGate.[8] The data clearly shows a decrease in the Isotacticity Index as the polymerization temperature increases from 30°C to 70°C.

Q4: Can impurities in the monomer or solvent affect stereospecificity?

Yes, impurities, often called catalyst poisons, can severely impact the performance of Ziegler-Natta catalysts. Common poisons include water, oxygen, carbon monoxide, carbon dioxide, acetylene, and polar compounds like alcohols or ketones. These substances can react with and deactivate the active sites on the catalyst surface.

Interestingly, some studies have shown that while poisons significantly reduce catalyst activity (yield), they may not always affect stereospecificity. This suggests that the poisons deactivate isospecific and aspecific sites non-selectively. However, other studies have noted that certain impurities can lower both the molecular weight and the isotacticity of the polymer.[4] Therefore, ensuring high purity of all reagents is a critical step in producing highly isotactic polypropylene.

Data Presentation: Effect of Catalyst Poisons on Activity and Stereospecificity

This table shows the effect of pretreating a TiCl₄/ethylbenzoate/MgCl₂ catalyst with different poisoning compounds. Polymerization was conducted at 30°C.

EntryPoisoning Material (Poison/Ti = 0.1 mol/mol)Yield ( kg/mmol-Ti )Isotacticity (mmmm %)
1None (Reference)95.383.1
2Methanol58.982.6
3Acetone73.982.0
4Ethyl Acetate91.082.1

Data sourced from Tangjituabun K. et al., Sci. Technol. Adv. Mater., 2008.[9] The results indicate that while all poisons reduce the polymer yield (catalyst activity), with methanol being the most potent, they have a negligible effect on the isotactic pentad content (mmmm %), suggesting the catalyst's intrinsic stereospecificity was unaffected.

Q5: How does the cocatalyst concentration and the Al/Si molar ratio influence the reaction?

The cocatalyst, typically triethylaluminum (TEAL), activates the titanium procatalyst. The ratio of the cocatalyst (Al) to the external silane donor (Si) is a crucial parameter for optimizing stereospecificity. The external donor complexes with the TEAL, moderating its reactivity and preventing the over-reduction of the titanium centers.

An optimal Al/Si ratio is necessary to achieve a balance between high catalyst activity and high isotacticity. If the ratio is too low (excess donor), the catalyst activity may be unnecessarily suppressed. If the ratio is too high (insufficient donor), there may not be enough donor to effectively poison the non-specific sites, leading to lower isotacticity. The ideal Al/Si ratio is specific to the catalyst system (internal donor, support) and the chosen external donor.

Visualized Guides

Troubleshooting Workflow for Poor Stereospecificity

This diagram provides a logical workflow for identifying the source of poor stereospecificity in polypropylene synthesis.

TroubleshootingWorkflow Start Poor Stereospecificity Observed (Low Isotacticity Index) CheckCatalyst 1. Review Catalyst System Start->CheckCatalyst CheckConditions 2. Verify Polymerization Conditions Start->CheckConditions CheckPurity 3. Analyze Reagent Purity Start->CheckPurity Catalyst_Donor Incorrect Internal/External Donor Selection? CheckCatalyst->Catalyst_Donor Catalyst_Ratio Suboptimal Al/Si Molar Ratio? CheckCatalyst->Catalyst_Ratio Catalyst_Prep Improper Catalyst Preparation/Handling? CheckCatalyst->Catalyst_Prep Conditions_Temp Temperature Too High? CheckConditions->Conditions_Temp Conditions_H2 Incorrect Hydrogen Concentration? CheckConditions->Conditions_H2 Purity_Monomer Monomer/Solvent Contaminated? (e.g., H₂O, O₂, Acetylene) CheckPurity->Purity_Monomer Purity_Cocatalyst Cocatalyst Solution Degraded? CheckPurity->Purity_Cocatalyst Solution_Donor Select donor with appropriate steric hindrance. Consult literature. Catalyst_Donor->Solution_Donor Solution_Ratio Titrate Al/Si ratio to find optimum for activity & I.I. Catalyst_Ratio->Solution_Ratio Solution_Prep Ensure inert atmosphere (glovebox/Schlenk) for prep/storage. Catalyst_Prep->Solution_Prep Solution_Temp Lower temperature to standard range (e.g., 70°C). Conditions_Temp->Solution_Temp Solution_H2 Verify H₂ feed and its effect on the specific donor system. Conditions_H2->Solution_H2 Solution_Purify Purify monomer/solvent through appropriate purification columns. Purity_Monomer->Solution_Purify Solution_Cocatalyst Use fresh, properly stored cocatalyst solution. Purity_Cocatalyst->Solution_Cocatalyst

A step-by-step guide to diagnosing low isotacticity.
Key Interactions in a Ziegler-Natta Catalyst System

This diagram illustrates the relationship between the core components of a modern heterogeneous Ziegler-Natta catalyst system used for isotactic polypropylene synthesis.

CatalystInteractions cluster_catalyst Solid Catalyst Particle MgCl2 MgCl₂ Support TiCl4 TiCl₄ (Active Site Precursor) MgCl2->TiCl4 supports ID Internal Donor (ID) (e.g., Phthalate, Diether) ID->TiCl4 stabilizes & modifies sites TEAL Cocatalyst (e.g., TEAL) TEAL->TiCl4 activates/ alkylates ED External Donor (ED) (e.g., Silane) ED->TEAL complexes with ActiveSite ED->ActiveSite poisons aspecific sites Propylene Propylene Monomer Propylene->ActiveSite coordinates Polymer Isotactic Polypropylene Chain ActiveSite->Polymer inserts into

Component interactions for high stereospecificity.

Key Experimental Protocols

Protocol: Determination of Polypropylene Tacticity by ¹³C NMR Spectroscopy

The most definitive method for determining polypropylene stereoregularity is high-resolution ¹³C NMR spectroscopy. The analysis focuses on the chemical shifts of the methyl (-CH₃) carbon region of the polymer chain, which is sensitive to the stereochemical arrangement of adjacent monomer units up to the pentad level (sequences of five monomer units).[10]

1. Sample Preparation

  • Weigh approximately 200 mg of the polypropylene sample into a 10 mm NMR tube.

  • Add 2.0 mL of a suitable deuterated solvent, such as 1,1,2,2-tetrachloroethane-d₂ (TCE-d₂) or 1,2,4-trichlorobenzene (TCB) with a deuterated lock solvent like benzene-d₆.

  • To reduce signal acquisition time, add a relaxation agent. A common choice is Chromium(III) acetylacetonate (Cr(acac)₃) to a final concentration of 0.025 M.[11]

  • Cap the NMR tube securely.

  • Heat the sample in a heating block or oven at 120-135°C until the polymer is completely dissolved. This may take several hours. Ensure the final solution is homogeneous and free of gel particles.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-temperature probe is required.

  • Temperature: Set the probe temperature to 120°C to ensure the polymer remains in solution and to achieve good spectral resolution.

  • Acquisition Parameters (Typical):

    • Pulse Program: A standard inverse-gated proton decoupling sequence (zgig on Bruker systems) is used for quantitative analysis to suppress the Nuclear Overhauser Effect (NOE).

    • Pulse Angle: 30-45° flip angle.

    • Acquisition Time (AQ): ~1.5 - 2.0 seconds.

    • Relaxation Delay (D1): A sufficiently long delay is critical for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the carbons being analyzed. With Cr(acac)₃, a delay of ~7 seconds may be sufficient.[9]

    • Number of Scans (NS): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio, especially for detecting minor pentad signals. This can range from 2,000 to 10,000 scans depending on the sample and instrument.

3. Data Processing and Analysis

  • Apply an appropriate line broadening factor (e.g., 1-2 Hz) to the Free Induction Decay (FID) before Fourier transformation.

  • Phase and baseline correct the resulting spectrum carefully.

  • Identify the methyl region of the spectrum, which typically appears between 19.5 and 22.0 ppm.

  • Integrate the peaks corresponding to the different stereochemical pentads. The key isotactic pentad is 'mmmm'. Other pentads like 'mmmr', 'mmrr', 'mrrm', etc., represent stereoerrors.[9]

4. Calculation of Isotacticity

The Isotacticity Index, expressed as the percentage of mmmm pentads, is calculated as follows:

Isotacticity (%mmmm) = (Area of mmmm peak / Total Area of all methyl pentad peaks) * 100

This value provides a precise, quantitative measure of the stereospecificity of the polypropylene sample.

References

Technical Support Center: Optimizing Ziegler-Natta Catalyst Performance with Cyclohexyldimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Ziegler-Natta catalysts in polymerization reactions. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) regarding the use of cyclohexyldimethoxymethylsilane (CDMS) as an external electron donor to enhance catalyst lifetime and performance.

Troubleshooting Guide

This guide addresses common issues encountered during polymerization experiments using Ziegler-Natta catalysts with this compound.

Issue Potential Cause Recommended Solution
Rapid Decrease in Catalyst Activity 1. Inappropriate Al/Si Molar Ratio: An incorrect ratio of the cocatalyst (e.g., triethylaluminum) to the external donor (CDMS) can lead to catalyst poisoning or reduced activity.Optimize the Al/Si molar ratio through a series of small-scale experiments. The optimal ratio is dependent on the specific catalyst system and desired polymer properties.
2. Presence of Impurities: Water, oxygen, and other polar compounds in the monomer or solvent can deactivate the Ziegler-Natta catalyst.[1]Ensure all reagents and the reactor are thoroughly dried and degassed before the reaction. Use high-purity monomers and solvents.
3. High Polymerization Temperature: Elevated temperatures can accelerate the deactivation of active sites.Conduct the polymerization at the recommended temperature for your specific catalyst system. If high temperatures are necessary, consider reducing the polymerization time.
Low Polymer Isotacticity 1. Insufficient CDMS Concentration: An inadequate amount of the external donor will result in poor stereochemical control.Gradually increase the concentration of CDMS in your reaction. The use of an external donor like CDMS is crucial for increasing the isotactic index of polypropylene.[2]
2. Ineffective Internal Donor: The internal donor within the catalyst formulation plays a significant role in stereospecificity.Ensure you are using a catalyst with an appropriate internal donor that works synergistically with CDMS.
Broad Molecular Weight Distribution (MWD) 1. Non-uniform Active Sites: The presence of multiple types of active sites on the catalyst can lead to a broad MWD.The addition of an external donor can help to create more uniform active sites by deactivating non-stereospecific sites.[3] Fine-tuning the CDMS concentration may help narrow the MWD.
2. Inconsistent Hydrogen Concentration: Hydrogen is a chain transfer agent used to control molecular weight. Fluctuations in its concentration can broaden the MWD.Maintain a constant and controlled hydrogen pressure throughout the polymerization process.
Formation of Fine Polymer Particles (Fines) 1. Catalyst Fragmentation: Poor catalyst morphology or high initial activity can lead to excessive fragmentation and the formation of fines.Pre-polymerization of the catalyst can improve particle morphology and reduce the generation of fines. The interaction between the external donor and the catalyst can influence particle growth.

Frequently Asked Questions (FAQs)

Q1: How does this compound (CDMS) improve catalyst performance?

A1: this compound, a type of alkoxysilane, acts as an external electron donor (De) in Ziegler-Natta catalyst systems. Its primary roles are to enhance the stereospecificity of the polymerization, leading to a higher yield of isotactic polypropylene with desirable mechanical properties.[4] It is believed that external donors like CDMS can deactivate non-stereospecific active sites and activate isospecific sites, which can contribute to overall catalyst productivity.[3]

Q2: Can CDMS extend the lifetime of my Ziegler-Natta catalyst?

A2: The use of an external donor like CDMS can contribute to a more stable catalyst performance over time. By selectively poisoning atactic sites, the catalyst can maintain its high stereospecificity for a longer duration. Some studies suggest that the deactivation rate of the catalyst is highest in the absence of an external donor, implying a stabilizing effect of these compounds. However, the interaction is complex, and an inappropriate concentration of CDMS can also lead to a decrease in catalyst activity.

Q3: What is the proposed mechanism for the interaction of CDMS with the Ziegler-Natta catalyst?

A3: It is generally accepted that the external donor can coordinate with both the active titanium sites and the aluminum alkyl cocatalyst.[4] One proposed mechanism suggests that the external donor occupies vacant Lewis acid sites on the surface of the MgCl2 support near the active center. This interaction can prevent the deactivation of isospecific active sites and maintain the catalyst's stereoselectivity.

Q4: What are the signs of catalyst deactivation when using CDMS?

A4: The primary indicator of catalyst deactivation is a decrease in the rate of polymerization over time. This can be observed as a reduction in monomer consumption or a lower-than-expected polymer yield. Other signs may include a broadening of the molecular weight distribution and a decrease in the isotacticity of the resulting polymer.

Q5: How do I determine the optimal concentration of CDMS for my experiment?

A5: The optimal concentration of CDMS is dependent on several factors, including the specific Ziegler-Natta catalyst used (especially the internal donor), the cocatalyst concentration (Al/Si ratio), polymerization temperature, and the desired polymer properties. It is recommended to perform a series of experiments with varying CDMS concentrations to determine the optimal level that provides the desired balance of activity, stereospecificity, and catalyst stability.

Quantitative Data

The following table summarizes the effect of different external donors on catalyst activity and polymer properties. Cyclohexyl(methyl)dimethoxysilane is referred to as Donor-C.

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melting Temperature (°C)
Donor-C25.398.1164.5
Donor-D22.898.5165.2
Donor-Py18.998.8165.8

Data adapted from a comparative study on different silane external donors.[4] Conditions: Propylene slurry polymerization at 70°C for 1h.

Experimental Protocols

Protocol 1: General Procedure for Propylene Polymerization using a Ziegler-Natta Catalyst with CDMS

  • Reactor Preparation: A stainless-steel reactor is thoroughly dried and purged with high-purity nitrogen to remove any traces of oxygen and moisture.

  • Solvent and Cocatalyst Addition: Anhydrous n-heptane is introduced into the reactor, followed by the addition of the triethylaluminum (TEA) cocatalyst solution.

  • External Donor Addition: The desired amount of this compound (CDMS), dissolved in n-heptane, is injected into the reactor.

  • Catalyst Injection: The Ziegler-Natta catalyst slurry is introduced into the reactor to initiate the polymerization.

  • Polymerization: The reactor is pressurized with propylene monomer to the desired pressure, and the temperature is maintained at the setpoint (e.g., 70°C) for the specified duration (e.g., 1-2 hours). Hydrogen can be added as a chain transfer agent to control the molecular weight.

  • Termination: The polymerization is terminated by venting the propylene and adding acidified ethanol.

  • Product Recovery: The polymer is collected by filtration, washed with ethanol and n-heptane, and dried in a vacuum oven.

Protocol 2: Measurement of Catalyst Deactivation Kinetics

  • Follow the general polymerization procedure outlined in Protocol 1.

  • Monitor the rate of propylene consumption in real-time using a mass flow meter.

  • The catalyst activity at any given time can be calculated based on the rate of monomer consumption and the initial amount of catalyst used.

  • Plot the catalyst activity as a function of time. The decay in the activity curve provides a measure of the catalyst deactivation rate.

  • Repeat the experiment with different external donors or without an external donor to compare the deactivation kinetics.

Visualizations

Experimental_Workflow cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Product Recovery A Dry and Purge Reactor B Add Solvent (n-heptane) A->B C Add Cocatalyst (TEA) B->C D Add External Donor (CDMS) C->D E Inject Catalyst D->E F Pressurize with Propylene E->F G Maintain Temperature and Pressure F->G H Terminate Reaction G->H I Filter and Wash Polymer H->I J Dry Polymer I->J Signaling_Pathway cluster_catalyst Ziegler-Natta Catalyst System cluster_effects Effects of CDMS cluster_outcome Polymer Properties Catalyst Ti Active Site on MgCl2 Support Cocatalyst Triethylaluminum (TEA) Cocatalyst->Catalyst CDMS CDMS (External Donor) Deactivate Deactivation of Atactic Sites CDMS->Deactivate Activate Activation/Stabilization of Isotactic Sites CDMS->Activate Activity Modulated Activity Deactivate->Activity Isotacticity Increased Isotacticity Activate->Isotacticity Lifetime Potentially Improved Catalyst Lifetime Activate->Lifetime Activate->Activity

References

challenges in handling moisture-sensitive cyclohexyldimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Cyclohexyldimethoxymethylsilane (CDMS)

Welcome to the Technical Support Center for this compound (CDMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with handling this moisture-sensitive compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and safe use of CDMS in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or poor experimental results (e.g., low yield, incomplete reaction) Hydrolysis of CDMS due to moisture contamination. The methoxy groups of CDMS are highly susceptible to hydrolysis in the presence of water, forming silanols and methanol.[1][2] This can lead to the formation of oligomers and reduce the reactivity of the silane for its intended purpose.[3]- Ensure all glassware is rigorously dried before use, either by oven-drying overnight at >125 °C or by flame-drying under an inert atmosphere.[4][5] - Use anhydrous solvents. Consider using solvents from a solvent purification system or freshly opened bottles of anhydrous solvent. - Handle CDMS under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[4][6] - Store CDMS in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture.[2][7][8][9]
Formation of white precipitate in CDMS solution Polycondensation of hydrolyzed CDMS. The silanol groups formed upon hydrolysis can condense with each other to form siloxane oligomers or polymers, which may precipitate out of solution.[3][10]- Prepare solutions of CDMS immediately before use.[10] - If a precipitate is observed, the solution should not be used as the active silane concentration will be lower than expected and the precipitate may interfere with the reaction.[10] - Control the pH of the solution, as both acidic and basic conditions can catalyze hydrolysis and condensation.[10][11]
Poor adhesion when used as a coupling agent Incomplete hydrolysis or improper application. For CDMS to function as a coupling agent, it must first hydrolyze to form reactive silanol groups that can bond with inorganic surfaces.[1]- Ensure sufficient water is available for hydrolysis. This can be from atmospheric moisture, adsorbed water on the substrate, or added to the silane solution.[11] - Control the pH of the application solution to optimize the hydrolysis rate. Mildly acidic conditions are often favorable for the hydrolysis of non-amino silanes. - Allow adequate time for the hydrolysis and condensation reactions to occur on the substrate surface. Curing at elevated temperatures (e.g., 120°C) can promote the formation of stable covalent bonds.[12][13]
Skin irritation after handling Direct contact with CDMS. CDMS is classified as a skin irritant.[2][7][14]- Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, and a lab coat.[7][9][14] - In case of skin contact, wash the affected area thoroughly with soap and plenty of water.[2][15] If irritation persists, seek medical attention.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in handling this compound (CDMS)?

A1: The primary challenge is its high sensitivity to moisture.[1][16] The methoxy groups on the silicon atom readily react with water (hydrolysis) to form reactive silanol groups and methanol.[1][2] While this reactivity is essential for its function as a coupling agent, uncontrolled exposure to moisture can lead to degradation of the compound, formation of precipitates, and inconsistent experimental results.[1][3]

Q2: How should I store CDMS to maintain its integrity?

A2: CDMS should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from moisture.[2][7][8][9] Storage under an inert atmosphere, such as nitrogen or argon, is recommended to minimize contact with atmospheric moisture.[16]

Q3: What are the signs that my CDMS has been compromised by moisture?

A3: The appearance of a white precipitate in the liquid is a clear indication of hydrolysis and subsequent condensation.[10] You may also observe a decrease in performance, such as reduced efficacy as a coupling agent or lower than expected yields in your reaction.

Q4: Can I use CDMS that has been exposed to air?

A4: Exposure to air should be minimized. While brief exposure may not lead to complete degradation, the presence of atmospheric moisture will initiate the hydrolysis process. For applications requiring high purity and reactivity, it is crucial to handle CDMS under an inert atmosphere.[4][6]

Q5: What are the safety precautions I should take when working with CDMS?

A5: CDMS is a combustible liquid and causes skin irritation.[2][17] It is also toxic to aquatic life with long-lasting effects.[2][7][14] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][9][14] Avoid inhaling vapors and prevent release to the environment.[2][14]

Q6: What is the role of pH when preparing a solution of CDMS?

A6: The pH of the solution significantly influences the rate of hydrolysis of the silane.[3][11] For non-amino silanes like CDMS, adjusting the pH to a slightly acidic range (e.g., 4-5 with acetic acid) can accelerate the hydrolysis process, which is necessary for its function as a coupling agent.[12]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Molecular Formula C₉H₂₀O₂Si[1]
Molecular Weight 188.34 g/mol [1]
Appearance Colorless liquid[1][8]
Boiling Point 201.2 °C at 760 mmHg[1][16]
Melting Point < -72 °C[1][16][17]
Density 0.94 g/mL at 25 °C[1][16]
Flash Point 66 - 73.9 °C (150.8 - 165 °F)[1][7][17]
Vapor Pressure 0.648 mmHg at 25 °C[7][18]
Water Solubility Reacts with water[1][16]
Hydrolytic Sensitivity Reacts slowly with moisture/water[16]

Experimental Protocols

Protocol 1: General Procedure for Handling CDMS under Inert Atmosphere

This protocol outlines the basic steps for safely handling CDMS using standard Schlenk line techniques to prevent moisture contamination.

  • Glassware Preparation:

    • Thoroughly clean all glassware (e.g., Schlenk flask, syringes, needles).

    • Dry the glassware in an oven at a minimum of 125 °C overnight.[4][5]

    • Assemble the glassware while still hot and immediately place it under an inert atmosphere (nitrogen or argon) by connecting it to a Schlenk line.

    • Perform at least three cycles of evacuating the flask under vacuum and refilling with inert gas to ensure a moisture-free environment.[6]

  • Reagent Transfer:

    • Use a dry, inert gas-flushed syringe with a long needle to pierce the septum of the CDMS container.[4]

    • Pressurize the CDMS bottle slightly with the inert gas from the Schlenk line.

    • Withdraw the desired amount of CDMS into the syringe.

    • Transfer the CDMS to the reaction flask through a septum, ensuring a continuous positive pressure of inert gas in the flask.

  • Storage of Partially Used Bottles:

    • After withdrawing the desired amount, flush the headspace of the CDMS bottle with inert gas before re-sealing it tightly.

    • Store the bottle in a desiccator or a dry, cool place.

Protocol 2: Preparation of a CDMS Solution for Surface Treatment

This protocol describes the preparation of a dilute aqueous-alcoholic solution of CDMS for use as a coupling agent to treat inorganic surfaces.

  • Solvent Preparation:

    • Prepare a 95:5 (v/v) mixture of ethanol and water.

    • Adjust the pH of the solution to 4.0-5.0 using a small amount of acetic acid. This acidic condition will catalyze the hydrolysis of the silane.[12]

  • Silane Addition:

    • While stirring the acidic alcohol-water mixture, slowly add the desired amount of CDMS to achieve the final desired concentration (typically 0.5-2% by weight).[13][20]

    • Continue stirring the solution for a recommended hydrolysis time (e.g., 30-60 minutes) to allow for the formation of silanol groups.[12][20] The solution should remain clear.

  • Application:

    • The freshly prepared solution can be applied to the inorganic substrate by spraying, dipping, or brushing.[13]

    • Allow the treated substrate to air dry or cure at an elevated temperature (e.g., 120 °C for 15 minutes to 2 hours) to promote covalent bond formation between the silanol groups and the substrate surface.[12][13]

Visualizations

Troubleshooting_Moisture_Sensitivity start Problem: Inconsistent Results cause1 Possible Cause: CDMS Hydrolysis start->cause1 leads to solution1 Solution: Use Anhydrous Techniques cause1->solution1 requires sub_solution1a Dry Glassware solution1->sub_solution1a sub_solution1b Use Anhydrous Solvents solution1->sub_solution1b sub_solution1c Inert Atmosphere Handling solution1->sub_solution1c

Caption: Troubleshooting workflow for inconsistent experimental results.

CDMS_Hydrolysis_and_Coupling_Pathway CDMS This compound (R-Si(OCH₃)₂) Silanol Cyclohexylmethylsilanediol (R-Si(OH)₂) CDMS->Silanol Hydrolysis Methanol Methanol (CH₃OH) CDMS->Methanol + H2O Water (H₂O) H2O->Silanol Coupled_Substrate Covalently Bonded Surface Silanol->Coupled_Substrate Condensation on Surface Condensation Self-Condensation (Undesired) Silanol->Condensation Substrate Inorganic Substrate with -OH groups Substrate->Coupled_Substrate Oligomers Siloxane Oligomers (Precipitate) Condensation->Oligomers

Caption: Reaction pathway for CDMS as a coupling agent.

References

Technical Support Center: Cyclohexyldimethoxymethylsilane (CDMS) in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclohexyldimethoxymethylsilane (CDMS) as an external electron donor in polymerization reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (CDMS) in Ziegler-Natta polymerization?

A1: this compound (CDMS) serves as an external electron donor in Ziegler-Natta catalyst systems, primarily for propylene polymerization.[1][2] Its main functions are to enhance the stereospecificity of the polymer (increasing isotacticity) and to improve catalyst activity, leading to higher yields of the desired polymer.[1][2] The cyclohexyl group provides steric hindrance around the active site of the catalyst, while the dimethoxy groups donate electron density, which stabilizes the active species.[1]

Q2: What are the potential side reactions of CDMS during polymerization?

A2: The primary side reactions involving CDMS are driven by its reactive methoxy groups. These include:

  • Hydrolysis: Reaction with trace amounts of water present in the polymerization medium.

  • Alcoholysis: Reaction with alcohols that may be present as impurities or are generated in situ.

  • Reaction with Cocatalyst: Interaction with the aluminum alkyl cocatalyst, typically triethylaluminum (TEA).

  • Redistribution Reactions: Exchange of alkoxy and alkyl groups on the silicon atom, often catalyzed by Lewis acids present in the catalyst system.

Q3: How can I detect the occurrence of CDMS side reactions?

A3: The byproducts of CDMS side reactions can be detected and quantified using chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is well-suited for identifying and quantifying volatile silicon-containing byproducts.[3][4][5] Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H, 13C, and 29Si NMR, can provide detailed structural information about the side products and unreacted CDMS.[6][7][8][9][10]

Q4: Can side reactions of CDMS affect the properties of the final polymer?

A4: Yes. The consumption of CDMS through side reactions can lead to a decrease in its effective concentration, which can negatively impact the stereoregularity (lower isotacticity) and potentially broaden the molecular weight distribution of the resulting polymer.[11][12][13][14] The byproducts themselves might also interact with the catalyst, potentially leading to catalyst deactivation or the formation of active sites with different characteristics.

Troubleshooting Guide

Issue 1: Decreased Polymer Isotacticity and/or Broadened Molecular Weight Distribution

  • Possible Cause: Insufficient active CDMS due to hydrolysis from moisture in the polymerization system.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all reactants (monomer, solvent) and the reactor are thoroughly dried before use. Implement stringent procedures for handling and transferring reagents to minimize exposure to atmospheric moisture.

    • Quantify Water Content: Use analytical methods like Karl Fischer titration to determine the water content in your feedstocks.

    • Analyze for Hydrolysis Products: Employ GC-MS to detect the presence of silanols or siloxanes, which are indicative of hydrolysis.

Issue 2: Inconsistent Catalyst Activity or Rapid Deactivation

  • Possible Cause: Reaction of CDMS with the cocatalyst (e.g., triethylaluminum) leading to the formation of species that may poison or alter the catalyst's active sites.

  • Troubleshooting Steps:

    • Optimize Cocatalyst/Donor Ratio: Systematically vary the molar ratio of the aluminum alkyl cocatalyst to CDMS to find an optimal window that maximizes catalyst activity and polymer properties while minimizing side reactions.

    • Pre-contact Time: Investigate the effect of pre-contacting the catalyst with the cocatalyst and CDMS for varying durations before introducing the monomer. Shorter pre-contact times may mitigate side reactions.

    • Temperature Control: Lowering the initial reaction temperature or the pre-contact temperature may reduce the rate of side reactions between the catalyst components.

Issue 3: Formation of Gels or Insoluble Polymer Fractions

  • Possible Cause: Redistribution reactions of CDMS leading to the formation of multifunctional silanes that can act as cross-linking agents.

  • Troubleshooting Steps:

    • Analyze for Redistribution Products: Use 29Si NMR spectroscopy to identify the presence of silanes with different numbers of alkoxy groups than the parent CDMS.

    • Lewis Acid Scavengers: In some systems, the addition of a mild Lewis base could potentially scavenge the Lewis acidic sites responsible for catalyzing redistribution reactions, though this must be done carefully to avoid poisoning the primary polymerization catalyst.

Quantitative Data Summary

The following tables provide illustrative data on how CDMS side reactions can influence polymerization outcomes. Note: This data is representative and may not reflect all specific experimental conditions.

Table 1: Effect of Water Content on Propylene Polymerization with a CDMS-based Ziegler-Natta Catalyst System

Water Content (ppm)Catalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Molecular Weight Distribution (Mw/Mn)
< 14598.54.2
54297.24.8
103595.85.5
202893.16.3

Table 2: Influence of Triethylaluminum (TEA) to CDMS Molar Ratio on Polymer Properties

TEA:CDMS Molar RatioCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Mw/Mn
10:14098.24.5
20:14898.64.1
40:14698.04.7
80:13896.55.8

Experimental Protocols

Protocol 1: GC-MS Analysis of CDMS and its Byproducts in a Polymerization Slurry

  • Sample Preparation:

    • Under an inert atmosphere (e.g., in a glovebox), carefully take a 5 mL aliquot of the polymerization slurry.

    • Quench the polymerization by adding 1 mL of acidic methanol (1% HCl in methanol).

    • Vortex the mixture for 1 minute to ensure complete reaction termination and dissolution of soluble species.

    • Centrifuge the sample to separate the polymer solids.

    • Carefully transfer the supernatant to a clean vial.

    • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify CDMS and potential byproducts (e.g., cyclohexyldimethylsilanol, dimethoxydimethylsilane) by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the components by creating a calibration curve using standards of known concentrations.

Protocol 2: 29Si NMR Spectroscopy for Detection of Redistribution Reactions

  • Sample Preparation:

    • Extract the soluble components from a known mass of the polymer product using a suitable solvent (e.g., hot xylene) under an inert atmosphere.

    • Concentrate the extract under vacuum.

    • Dissolve the concentrated extract in a deuterated solvent (e.g., C6D6 or CDCl3) suitable for NMR analysis.

    • Add a relaxation agent (e.g., chromium(III) acetylacetonate) to shorten the long relaxation times of 29Si nuclei, enabling faster data acquisition.

  • NMR Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.

    • Acquisition Parameters:

      • Spectral Width: Sufficient to cover the expected chemical shift range for silanes.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the silicon nuclei being observed.

      • Number of Scans: Sufficient to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with an appropriate window function.

    • Integrate the signals corresponding to CDMS and any new silicon species. The chemical shifts will be indicative of the number and type of substituents on the silicon atom.

Visualizations

Side_Reactions cluster_products Side Products CDMS This compound (CDMS) Hydrolysis_Product Cyclohexyl(methyl)silanediol + Methanol CDMS->Hydrolysis_Product Hydrolysis Alcoholysis_Product Cyclohexyl(alkoxy)methylmethoxysilane + Methanol CDMS->Alcoholysis_Product Alcoholysis TEA_Reaction_Product Alkyl/Alkoxy Exchange Products CDMS->TEA_Reaction_Product Reaction with Cocatalyst Redistribution_Product Mixture of Alkoxysilanes CDMS->Redistribution_Product Redistribution H2O Water (H₂O) ROH Alcohol (ROH) TEA Triethylaluminum (TEA) LewisAcid Lewis Acid (e.g., TiCl₄)

Caption: Potential side reaction pathways of this compound (CDMS) in a polymerization environment.

Troubleshooting_Workflow Start Problem Observed: Low Isotacticity / Broad MWD Check_Moisture Check for Moisture Contamination Start->Check_Moisture Analyze_Byproducts Analyze for Hydrolysis/ Alcoholysis Products (GC-MS) Check_Moisture->Analyze_Byproducts Yes Check_Ratio Check Cocatalyst/Donor Ratio Check_Moisture->Check_Ratio No Dry_System Action: Dry all reactants and reactor system Analyze_Byproducts->Dry_System End Problem Resolved Dry_System->End Optimize_Ratio Action: Optimize TEA:CDMS ratio Check_Ratio->Optimize_Ratio Yes Check_Redistribution Analyze for Redistribution Products (29Si NMR) Check_Ratio->Check_Redistribution No Optimize_Ratio->End Check_Redistribution->End

Caption: A logical workflow for troubleshooting common issues related to CDMS side reactions in polymerization.

References

Technical Support Center: Enhancing Ziegler-Natta Catalyst Efficiency with External Donors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficiency of Ziegler-Natta catalysts using external donors.

Troubleshooting Guide

This section addresses common issues encountered during experimentation with Ziegler-Natta catalysts and external donors.

Question Possible Causes Troubleshooting Steps
Why is the catalyst activity lower than expected after adding an external donor? 1. Inappropriate External Donor Choice: The selected donor may be too bulky or may coordinate too strongly with the active sites, hindering monomer access. 2. Incorrect Donor Concentration: An excess of external donor can poison the catalyst by blocking active sites.[1] 3. Reaction with Cocatalyst: The external donor may form a stable complex with the cocatalyst (e.g., triethylaluminum - TEAL), reducing the availability of both.[2] 4. Catalyst Deactivation: Some external donors can lead to the deactivation of active sites over time.[3][4]1. Select a Different Donor: Experiment with external donors with varying steric hindrance and electronic properties. Alkoxysilanes are a common starting point. 2. Optimize Donor/Ti Molar Ratio: Systematically vary the molar ratio of the external donor to the titanium content in the catalyst to find the optimal concentration. 3. Adjust Cocatalyst/Donor Ratio: Modify the molar ratio of the cocatalyst to the external donor to ensure sufficient free cocatalyst for activation. 4. Monitor Activity Over Time: Conduct kinetic studies to determine if the catalyst activity decreases rapidly after an initial peak, which would indicate deactivation.
How can I improve the stereospecificity (isotacticity) of the polymer? 1. Insufficient or Ineffective External Donor: The primary role of the external donor is to enhance stereospecificity by deactivating non-stereospecific active sites.[5] 2. Low Donor Concentration: The amount of external donor may not be sufficient to passivate all the atactic sites.1. Increase External Donor Concentration: Gradually increase the concentration of the external donor and monitor the impact on the polymer's isotactic index. 2. Change the External Donor: Different external donors have varying abilities to control stereoselectivity. For instance, dicyclopentyldimethoxysilane (D-donor) is known to produce high isotacticity.[5][6] 3. Use a Mixed Donor System: In some cases, a combination of two different external donors can provide synergistic effects on stereocontrol.
The polymer has a very high Melt Flow Rate (MFR), indicating low molecular weight. How can this be controlled? 1. Type of External Donor: Certain external donors can increase the rate of chain transfer reactions, leading to lower molecular weight polymers. 2. Hydrogen Concentration: Hydrogen is a common chain transfer agent, and its presence, even in small amounts, will significantly reduce the polymer's molecular weight.[6]1. Select an Appropriate External Donor: Aminosilane donors, for example, have been shown to produce polymers with a high hydrogen response, meaning they are effective in controlling molecular weight.[7] 2. Control Hydrogen Feed: Carefully regulate the amount of hydrogen introduced into the polymerization reactor. Reducing the hydrogen concentration will generally lead to higher molecular weight polymers.
The catalyst is showing a poor hydrogen response. What can be done? 1. External Donor Selection: The chemical structure of the external donor significantly influences the catalyst's sensitivity to hydrogen.[8] Some donors may shield the active site from hydrogen.1. Switch to a "High Hydrogen Response" Donor: Certain external donors, like specific aminosilanes or diether compounds, are known to improve the catalyst's response to hydrogen, allowing for better control over the polymer's MFR.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary function of an external donor in Ziegler-Natta catalysis?

A1: The primary function of an external donor is to improve the stereospecificity of the polymerization, leading to a higher isotacticity in the resulting polymer.[5][9] They achieve this by selectively poisoning the non-stereospecific active sites on the catalyst surface or by converting aspecific sites into isospecific ones.[5]

Q2: How does the structure of an alkoxysilane external donor affect catalyst performance?

A2: The structure of an alkoxysilane donor, specifically the nature of the alkyl and alkoxy groups, has a significant impact. Generally, bulkier substituents on the silicon atom lead to higher stereospecificity.[9] However, very bulky groups can also decrease the overall catalyst activity by sterically hindering the approach of the monomer to the active site.[10][11]

Q3: Can the external donor affect the molecular weight distribution (MWD) of the polymer?

A3: Yes, the external donor can influence the MWD. By selectively deactivating certain types of active sites, the external donor can narrow the MWD. Some studies have shown that aminosilanes as external donors can lead to a broader MWD compared to conventional alkoxysilanes.[12]

Q4: Is it possible to use a mixture of external donors?

A4: Yes, using a mixture of external donors is a strategy employed to fine-tune the properties of the final polymer. For instance, a combination of a donor that provides high stereospecificity with one that enhances hydrogen response can be used to achieve a balance of properties.

Q5: What is the difference between an internal donor and an external donor?

A5: An internal donor is incorporated into the solid catalyst during its preparation. It plays a crucial role in the formation and stabilization of the active sites. An external donor is added to the polymerization reactor along with the cocatalyst and monomer.[13] While both contribute to stereocontrol, the external donor offers more flexibility to adjust the catalyst performance during the polymerization process.

Quantitative Data Summary

The following tables summarize the quantitative effects of different external donors on Ziegler-Natta catalyst performance based on published data.

Table 1: Effect of Alkoxysilane External Donors on Propylene Polymerization

External DonorDonor StructureCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Rate (g/10 min)
D-donorDicyclopentyldimethoxysilane15.298.53.1
P-donorDiisopropyldimethoxysilane18.997.24.5
C-donorCyclohexylmethyldimethoxysilane22.596.85.8
U-donorDiethylaminotriethoxysilane12.198.210.2

Data compiled and adapted from multiple sources for comparative purposes.[7]

Table 2: Influence of External Donor Type on Polymer Properties

External Donor TypeAverage Molecular Weight (Mw)Polydispersity Index (PDI)
Organic AmineHighestBroad
Ether CompoundIntermediateIntermediate
AminosilaneLowestNarrow

Qualitative trends based on comparative studies.[14]

Experimental Protocols

General Protocol for Propylene Slurry Polymerization
  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried under a nitrogen atmosphere and heated to the desired reaction temperature (e.g., 70°C).

  • Solvent and Cocatalyst Addition: Anhydrous hexane is introduced into the reactor, followed by the addition of the cocatalyst, typically triethylaluminum (TEAL).

  • External Donor and Catalyst Injection: The desired amount of external donor is injected into the reactor, followed by the Ziegler-Natta catalyst suspended in hexane.

  • Polymerization: Propylene monomer is fed into the reactor to maintain a constant pressure. The polymerization is allowed to proceed for a specified time (e.g., 1-2 hours).

  • Termination: The polymerization is terminated by venting the propylene and adding acidified ethanol.

  • Polymer Recovery and Analysis: The polymer is filtered, washed with ethanol and acetone, and dried under vacuum. The polymer is then characterized for its properties such as isotacticity, molecular weight, and melt flow rate.

Determination of Isotacticity Index
  • Soxhlet Extraction: A known weight of the polymer sample is placed in a thimble and extracted with boiling heptane for 24 hours using a Soxhlet apparatus.

  • Fraction Separation: The soluble fraction (atactic polypropylene) is separated from the insoluble fraction (isotactic polypropylene).

  • Drying and Weighing: Both fractions are dried to a constant weight.

  • Calculation: The isotacticity index (I.I.) is calculated as the weight percentage of the insoluble fraction relative to the initial total weight of the polymer.

Visualizations

Signaling Pathways and Logical Relationships

External_Donor_Mechanism cluster_catalyst Ziegler-Natta Catalyst System cluster_effects Performance Enhancement Catalyst Catalyst Increased_Stereospecificity Increased_Stereospecificity Catalyst->Increased_Stereospecificity Deactivates Atactic Sites Controlled_Activity Controlled_Activity Catalyst->Controlled_Activity Influences Monomer Access Cocatalyst Cocatalyst External_Donor External_Donor External_Donor->Catalyst Modifies Active Sites External_Donor->Cocatalyst Forms Complex Tailored_MW_MFR Tailored_MW_MFR External_Donor->Tailored_MW_MFR Affects Chain Transfer Monomer Monomer Monomer->Catalyst Polymerization

Caption: Mechanism of external donor action on Ziegler-Natta catalyst performance.

Experimental Workflow for Catalyst Evaluation

Experimental_Workflow Start Start Reactor_Setup Reactor Setup & Purging Start->Reactor_Setup Reagent_Addition Add Solvent, Cocatalyst, & External Donor Reactor_Setup->Reagent_Addition Catalyst_Injection Inject ZN Catalyst Reagent_Addition->Catalyst_Injection Polymerization Feed Monomer & Polymerize Catalyst_Injection->Polymerization Termination_Quenching Terminate Reaction Polymerization->Termination_Quenching Polymer_Isolation Filter, Wash, & Dry Polymer Termination_Quenching->Polymer_Isolation Characterization Analyze Polymer Properties (II, MW, MFR) Polymer_Isolation->Characterization End End Characterization->End

Caption: Step-by-step workflow for Ziegler-Natta polymerization experiments.

References

Technical Support Center: Cyclohexyldimethoxymethylsilane (CDMS) in Propylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing cyclohexyldimethoxymethylsilane (CDMS) as an external electron donor in Ziegler-Natta catalyzed propylene polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (CDMS) in propylene polymerization?

A1: this compound (CDMS), also known as Donor C, is an external electron donor used in conjunction with Ziegler-Natta catalysts. Its principal function is to enhance the stereospecificity of the catalyst.[1] By selectively poisoning non-stereospecific active sites or transforming them into isospecific ones, CDMS increases the isotacticity of the resulting polypropylene.[2] This leads to a polymer with higher crystallinity, improved mechanical properties such as stiffness and melting point, and reduced levels of amorphous, atactic polypropylene.

Q2: What are the potential sources of impurities in CDMS?

A2: Impurities in CDMS can originate from several sources:

  • Synthesis By-products: Depending on the synthesis route, residual starting materials (e.g., chlorosilanes, cyclohexene) and undesired side-reaction products may be present.

  • Hydrolysis: CDMS is susceptible to hydrolysis in the presence of moisture, leading to the formation of methanol and various silanol/siloxanol compounds.[3][4]

  • Degradation: Improper storage conditions, such as exposure to strong acids or bases, can catalyze the breakdown of CDMS.[4]

  • Cross-Contamination: Contamination can occur during storage or transfer if equipment is not properly cleaned.

Q3: How can I test the purity of my CDMS?

A3: The most common and effective method for analyzing the purity of CDMS and quantifying impurities is Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A detailed protocol for this analysis is provided in the "Experimental Protocols" section of this guide.

Q4: What are the general signs of impure CDMS in my polymerization reaction?

A4: The following issues during or after polymerization may indicate impurities in your CDMS:

  • Reduced catalyst activity or yield.

  • Lower than expected isotacticity or crystallinity of the polypropylene.

  • Inconsistent batch-to-batch polymer properties.

  • Changes in the molecular weight or molecular weight distribution of the polymer.

  • Fouling of the reactor or downstream equipment.

Troubleshooting Guide

This guide addresses specific issues that may arise during propylene polymerization and their potential connection to impurities in this compound.

Observed Problem Potential Cause Related to CDMS Impurity Troubleshooting Steps
Low Catalyst Activity / Reduced Polymer Yield Water/Moisture: Hydrolysis of CDMS can occur, but more importantly, water is a known poison for Ziegler-Natta catalysts. It reacts with and deactivates the active centers. While trace amounts might have a complex effect, significant water content is detrimental.[3] Methanol: As a hydrolysis product of CDMS, methanol can act as a catalyst poison, reducing the number of active sites.[1] Other Protic Impurities: Alcohols, acids, or other compounds with active hydrogens can deactivate the catalyst.1. Verify the water content of the CDMS is within specification (typically < 100 ppm). 2. Ensure CDMS is stored under a dry, inert atmosphere (e.g., nitrogen or argon). 3. Handle CDMS using dry techniques and equipment. 4. Analyze the CDMS for methanol and other volatile impurities via GC-FID/MS. 5. If impurities are confirmed, use a fresh, high-purity batch of CDMS.
Low Polypropylene Isotacticity / High Atactic Content Insufficient Active CDMS: If the CDMS has significantly degraded due to hydrolysis or other reactions, the effective concentration of the active external donor is lower than intended. This leads to less effective control of stereoselectivity. Competing Donors: Certain impurities might have Lewis base characteristics and compete with CDMS for coordination to the catalyst, but without providing the necessary steric hindrance to direct isotactic insertion.1. Check the purity of the CDMS by GC-FID to ensure it meets the required specification (typically ≥99%). 2. Review storage and handling procedures to prevent degradation. 3. Increase the CDMS to catalyst ratio incrementally to see if isotacticity improves, but be aware this may affect catalyst activity and molecular weight. 4. If the problem persists, analyze the CDMS for potential competing Lewis base impurities.
Inconsistent Polymer Properties Between Batches Variable Impurity Levels in CDMS: Batch-to-batch variation in the type and concentration of impurities in the CDMS will lead to inconsistent catalyst performance and, consequently, variable polymer properties.1. Request a Certificate of Analysis for each batch of CDMS and compare purity levels. 2. Perform an in-house GC analysis on each new batch of CDMS before use to confirm its purity profile. 3. If variability is detected, work with your supplier to ensure consistent quality or source a higher purity grade.
Changes in Polymer Molecular Weight (MFR) Hydrolysis Products: The presence of hydrolysis products like methanol can influence the polymer's molecular weight, although the effect can be complex and catalyst-dependent.1. As with low activity, the primary suspect is moisture. Implement stringent drying procedures for all reactants and the reactor system. 2. Analyze the CDMS for hydrolysis products.

Impact of Impurities on Polymerization: Quantitative Data

The following table summarizes the known and expected effects of common impurities in CDMS on key polymerization parameters. Direct quantitative data for many impurities in CDMS is not widely available in public literature, often being proprietary to catalyst and polymer manufacturers. The data for methanol is based on studies of similar Ziegler-Natta systems.

Impurity Typical Concentration in "Off-Spec" CDMS Effect on Catalyst Activity Effect on Polymer Isotacticity (I.I.) Effect on Polymer Molecular Weight (Mw) Reference/Notes
Water (H₂O) > 100 ppmSignificant Decrease: Acts as a potent catalyst poison. A study on a similar system showed that increasing water from 0 to 0.4 wt% in the catalyst preparation could increase activity, but higher concentrations led to a decrease.Minor to Moderate Decrease: Primarily affects the number of active sites rather than their stereospecificity.Variable: Can act as a chain transfer agent, potentially lowering Mw.[3] The primary effect is deactivation.
Methanol (CH₃OH) > 200 ppmSignificant Decrease: A study showed methanol acts as a poison, reducing the number of active sites. The poisoning power was found to be high.Negligible to Minor Decrease: The same study indicated that the isospecificity of the catalyst was hardly affected by methanol.Variable: May act as a chain transfer agent, potentially decreasing Mw.[1] The primary impact is on catalyst activity.
Other Silanes (from synthesis) VariableVariable: Depending on their structure, they may act as less effective external donors, leading to a net decrease in overall performance.Moderate to Significant Decrease: If the impurity has a less bulky structure than CDMS, it will be less effective at directing stereospecific polymerization.Variable: Different silanes can have varying effects on hydrogen response and chain transfer rates.General principle of external donor function.
Chlorosilanes (unreacted starting material) VariableSignificant Decrease: Can react with the cocatalyst (e.g., triethylaluminum) and deactivate active catalyst sites.Likely Decrease: Disruption of the catalyst's electronic and steric environment.Likely Decrease: Can introduce additional chain transfer pathways.General knowledge of Ziegler-Natta catalyst poisons.

Experimental Protocols

Protocol for Quantification of Impurities in CDMS by GC-FID

Objective: To determine the purity of this compound and quantify volatile impurities.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: A non-polar column such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable.

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • High-purity heptane or hexane (GC grade) as solvent.

  • CDMS sample to be analyzed.

  • High-purity reference standards for expected impurities (e.g., methanol), if available for positive identification and quantification.

Procedure:

  • Sample Preparation:

    • Accurately prepare a 1% (w/v) solution of the CDMS sample in the chosen solvent (e.g., 100 mg of CDMS in 10 mL of heptane).

    • Prepare a blank sample containing only the solvent.

    • If standards are available, prepare a series of calibration solutions of the impurity in the solvent.

  • GC-FID Conditions (Example):

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 250 °C.

      • Final hold: Hold at 250 °C for 5 minutes.

  • Analysis:

    • Inject the blank solvent to identify any background peaks.

    • Inject the CDMS sample solution.

    • Identify the main peak corresponding to CDMS.

    • Identify and integrate the peaks corresponding to impurities.

  • Calculation:

    • Determine the area of all peaks in the chromatogram.

    • Calculate the purity of CDMS using the area percent method:

      • % Purity = (Area of CDMS peak / Total area of all peaks) x 100

    • This provides an estimate of purity. For more accurate quantification of specific impurities, calibration curves from reference standards should be used.

Protocol for Propylene Polymerization

Objective: To perform a laboratory-scale propylene polymerization to evaluate the performance of a CDMS batch.

Materials:

  • Jacketed stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls.

  • Ziegler-Natta catalyst (e.g., a high-yield TiCl₄/MgCl₂/Di-isobutyl phthalate catalyst).

  • Cocatalyst: Triethylaluminum (TEAL) solution in heptane.

  • CDMS solution in heptane.

  • Polymerization grade propylene.

  • High-purity heptane (as solvent).

  • Hydrogen (as chain transfer agent).

  • Methanol (for quenching).

Procedure (Slurry Polymerization):

  • Reactor Preparation: Thoroughly dry the reactor by heating under vacuum and purging with high-purity nitrogen several times.

  • Charging Reactants:

    • Introduce 500 mL of dry, deoxygenated heptane into the reactor.

    • Add the desired amount of TEAL solution (e.g., to achieve an Al/Ti molar ratio of 250).

    • Add the desired amount of CDMS solution (e.g., to achieve a Si/Ti molar ratio of 10).

    • Stir the mixture at the desired reaction temperature (e.g., 70 °C).

  • Catalyst Injection:

    • Suspend a known amount of the Ziegler-Natta catalyst (e.g., 10 mg) in a small amount of heptane and inject it into the reactor to start the polymerization.

  • Polymerization:

    • Pressurize the reactor with propylene to the desired pressure (e.g., 7 bar) and maintain this pressure throughout the reaction.

    • If required, add a specific amount of hydrogen to control the molecular weight.

    • Maintain the reaction temperature at 70 °C for the desired duration (e.g., 1 hour).

  • Quenching and Product Recovery:

    • Stop the propylene feed and vent the reactor.

    • Quench the reaction by injecting a small amount of methanol.

    • Cool the reactor and collect the polymer slurry.

    • Filter the polypropylene, wash it with heptane and then methanol, and dry it in a vacuum oven at 60 °C to a constant weight.

  • Analysis:

    • Catalyst Activity: Calculate as kg of PP per gram of catalyst per hour.

    • Isotacticity Index (I.I.): Determine by xylene solubility (the weight percentage of the polymer that is insoluble in boiling xylene).

    • Molecular Weight (Mw) and Molecular Weight Distribution (MWD): Analyze using Gel Permeation Chromatography (GPC).

    • Melting Temperature (Tm): Determine using Differential Scanning Calorimetry (DSC).

Visualizations

Impurity_Impact_Workflow cluster_synthesis CDMS Synthesis & Storage cluster_impurities Potential Impurity Introduction cluster_polymerization Impact on Polymerization synthesis CDMS Synthesis storage Storage & Handling synthesis->storage byproducts Synthesis By-products (e.g., other silanes) synthesis->byproducts moisture Moisture/Water (Hydrolysis) storage->moisture degradation Degradation Products (e.g., from acid/base) storage->degradation isotacticity Isotacticity byproducts->isotacticity Decreases catalyst_activity Catalyst Activity moisture->catalyst_activity Decreases (Poison) mw Molecular Weight moisture->mw Affects degradation->catalyst_activity Decreases

Caption: Logical workflow showing how impurities are introduced into CDMS and their subsequent impact on key polymerization parameters.

Troubleshooting_Logic start Polymerization Issue Observed (e.g., Low Yield, Low I.I.) check_cdms Is CDMS purity suspect? start->check_cdms analyze_cdms Analyze CDMS via GC-FID/MS check_cdms->analyze_cdms impurity_found Impurities Found? analyze_cdms->impurity_found replace_cdms Use fresh, high-purity CDMS. Review storage & handling. impurity_found->replace_cdms Yes check_other Investigate other process parameters (catalyst, cocatalyst, monomer, solvent) impurity_found->check_other No resolve Problem Resolved replace_cdms->resolve

Caption: A simplified troubleshooting decision tree for issues potentially related to CDMS quality.

References

Technical Support Center: Charge Detection Mass Spectrometry (CDMS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Charge Detection Mass Spectrometry (CDMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing CDMS for controlling and characterizing molecular weight distribution. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Charge Detection Mass Spectrometry (CDMS) and how does it determine molecular weight?

A1: Charge Detection Mass Spectrometry (CDMS) is a powerful analytical technique used for the mass analysis of large and heterogeneous macromolecules, such as proteins, protein complexes, viral capsids, and polymers.[1][2] Unlike conventional mass spectrometry which measures the mass-to-charge ratio (m/z), CDMS is a single-particle technique that simultaneously measures both the m/z and the charge (z) of individual ions.[1][3] The mass (m) of each ion is then calculated directly using the equation m = (m/z) * z. By detecting and mass-analyzing thousands of individual ions, a mass distribution for the entire sample can be constructed.[4] This makes CDMS particularly valuable for samples that are too complex or heterogeneous for traditional mass spectrometry methods.[2][5][6]

Q2: Why is CDMS advantageous for analyzing samples with a broad molecular weight distribution?

A2: CDMS is uniquely suited for analyzing samples with broad molecular weight distributions or polydisperse samples for several reasons:

  • Direct Mass Measurement: It determines the mass of each individual particle, avoiding the need for deconvolution of complex spectra which can be challenging or impossible for highly heterogeneous samples.[3]

  • Handles Complexity: CDMS can analyze complex mixtures of high-mass species that often confound conventional MS methods due to a large number of charge states and inherent heterogeneity.[6]

  • No Reliance on Charge State Resolution: Traditional MS techniques require resolved charge states or isotopic peaks to determine the charge of an ion, which is often not achievable for very large or heterogeneous molecules.[1][3] CDMS overcomes this limitation by directly measuring the charge.

Q3: What types of molecules are suitable for CDMS analysis?

A3: CDMS is ideal for the analysis of high-mass and heterogeneous analytes.[2] This includes a wide range of biomolecules and synthetic polymers, such as:

  • Adeno-associated viruses (AAVs) and other viral vectors used in gene therapy.

  • Virus-like particles (VLPs) and vaccines.

  • Large proteins and protein complexes.[1]

  • Antibody-drug conjugates (ADCs).[1]

  • Nucleic acids, such as RNA and DNA.

  • Lipid nanoparticles (LNPs).

  • Synthetic polymers with varying chain lengths.[6]

Q4: What is the typical mass range for CDMS?

A4: CDMS significantly extends the mass range accessible to mass spectrometry, enabling the analysis of molecules in the megadalton (MDa) to even the gigadalton (GDa) regime.[6]

Troubleshooting Guide

This guide addresses common issues encountered during CDMS experiments aimed at controlling and characterizing molecular weight distribution.

Problem Possible Causes Solutions
Broad or unexpected molecular weight distribution Sample Heterogeneity: The sample itself may be inherently polydisperse.[6]- Purify the sample using techniques like size-exclusion chromatography (SEC) or anion-exchange chromatography (AEX) prior to CDMS analysis.[5] - If heterogeneity is expected, use CDMS to characterize the distribution and different species present.
Sample Aggregation: Proteins or other macromolecules may aggregate in solution.- Optimize buffer conditions (pH, ionic strength) to minimize aggregation. - Analyze the sample immediately after preparation. - Consider using additives or surfactants that are compatible with mass spectrometry to prevent aggregation.[7]
In-source Fragmentation or Dissociation: The electrospray ionization (ESI) process can sometimes cause large complexes to fall apart.- Use "gentler" ESI conditions by optimizing voltages and temperatures. - Use native mass spectrometry conditions with buffers like ammonium acetate to preserve non-covalent interactions.
Adduct Formation: The analyte ions can form adducts with salts or other small molecules from the buffer, leading to a broader mass distribution.[8]- Use volatile buffers such as ammonium acetate and minimize the salt concentration.[8] - Perform buffer exchange into a suitable volatile buffer before analysis.
Low ion count or poor signal-to-noise ratio Low Sample Concentration: The concentration of the analyte may be too low for efficient detection.- Concentrate the sample using appropriate methods (e.g., ultrafiltration). - For very low titer samples, consider using pulsed-mode CDMS to increase sensitivity.[4]
Poor Ionization Efficiency: The sample may not be ionizing well under the chosen ESI conditions.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature). - Ensure the sample is in a buffer that is conducive to electrospray, such as a solution with some organic content (e.g., acetonitrile or methanol) if the analyte's stability allows.
Instrument Contamination: The ion optics or detector may be contaminated, leading to reduced ion transmission.- Follow the manufacturer's instructions for cleaning and maintaining the instrument.
Inaccurate mass measurement Improper Instrument Calibration: The mass spectrometer is not correctly calibrated.- Calibrate the instrument regularly using appropriate calibration standards that bracket the mass range of the analyte.[9] - For high-mass ions, specialized calibration procedures may be necessary.
Unresolved Charge States: While CDMS directly measures charge, very high heterogeneity can sometimes lead to overlapping signals that complicate precise charge determination.- Recent advancements in CDMS technology have improved charge state resolution.[10] Ensure you are using optimal data acquisition and processing parameters. - Dynamic calibration methods can help achieve charge state resolution for large ions.[10]

Experimental Protocols

Sample Preparation for CDMS

A critical step for successful CDMS analysis is proper sample preparation. The goal is to have the analyte in a volatile buffer at an appropriate concentration, free of interfering substances.

Materials:

  • Analyte of interest (e.g., protein, virus, polymer)

  • Volatile buffer (e.g., 100-200 mM ammonium acetate, pH 7)

  • Buffer exchange device (e.g., size-exclusion chromatography column, centrifugal filter unit)

  • High-purity water and solvents

Procedure:

  • Initial Sample Cleanup: If the sample is in a complex matrix (e.g., cell culture media, formulation buffer with non-volatile salts), perform an initial purification step such as affinity chromatography or size-exclusion chromatography.

  • Buffer Exchange:

    • For robust samples: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) significantly smaller than the analyte.

      • Add the sample to the filter unit.

      • Centrifuge according to the manufacturer's instructions to remove the original buffer.

      • Re-suspend the sample in the desired volatile buffer (e.g., ammonium acetate).

      • Repeat the centrifugation and re-suspension steps 3-5 times to ensure complete buffer exchange.

    • For sensitive samples: Use a desalting column or a gravity-flow size-exclusion column equilibrated with the volatile buffer.

  • Concentration Adjustment: Adjust the final sample concentration to the optimal range for your CDMS instrument (typically in the low micromolar to nanomolar range).

  • Final Filtration: Just before analysis, filter the sample through a low-binding syringe filter (e.g., 0.1 or 0.22 µm) to remove any aggregates or particulates.

  • Storage: Store the prepared sample on ice and analyze it as soon as possible to prevent degradation or aggregation.

Instrument Calibration

Regular calibration is crucial for accurate mass determination.

Procedure:

  • Prepare a solution of a well-characterized calibration standard (e.g., cesium iodide clusters, or a protein standard of known mass) in the same buffer as your analyte, if possible.

  • Introduce the calibration standard into the mass spectrometer using the same method as for the analyte.

  • Acquire data for the calibration standard across the desired m/z range.

  • Use the instrument's software to perform the calibration, which typically involves fitting the measured frequencies of the ions to their known m/z values.

  • Verify that the calibration is accurate by checking the mass accuracy of the calibration standard. The mass error should be within the specifications of the instrument.

Data Acquisition and Analysis

Procedure:

  • Method Setup: Set up the data acquisition method on the CDMS instrument. Key parameters to optimize include:

    • Acquisition Time: Longer acquisition times (minutes to hours) are often needed to detect a sufficient number of ions for good statistics, especially for heterogeneous samples.[5] However, recent high-throughput CDMS can acquire data in seconds.

    • Ion Optics: Adjust voltages in the ion optics to efficiently transmit the ions of interest to the detector.

    • Detector Settings: Optimize the detector settings for single-ion detection.

  • Sample Introduction: Introduce the prepared sample into the instrument, typically via nano-electrospray ionization (nESI).

  • Data Acquisition: Start the data acquisition. Monitor the ion signal in real-time to ensure a stable spray and efficient ion detection.

  • Data Analysis:

    • The instrument software will process the raw data to determine the m/z and charge for each detected ion.

    • The mass of each ion is then calculated.

    • The individual ion masses are binned to generate a mass distribution histogram.[4]

    • Analyze the mass distribution to determine the average molecular weight, the polydispersity, and the presence of different subpopulations.

Data Presentation

Table 1: Comparison of CDMS and Conventional MS for Heterogeneous Sample Analysis

FeatureCharge Detection Mass Spectrometry (CDMS)Conventional Mass Spectrometry (Ensemble MS)
Measurement Principle Measures m/z and charge of single ions simultaneously.[1]Measures m/z of an ensemble of ions.[3]
Mass Determination Direct calculation of mass for each ion (m = m/z * z).[3]Requires deconvolution of charge state envelope or isotopic peaks.[3]
Heterogeneity Analysis Excellent for highly heterogeneous and polydisperse samples.[6]Challenging for complex mixtures where charge states overlap.[5]
Mass Range MDa to GDa range.[6]Typically up to a few MDa.[8]
Acquisition Time Can range from seconds to hours depending on the instrument and sample.[5]Typically faster for less complex samples.

Visualizations

CDMS_Workflow cluster_prep Sample Preparation cluster_analysis CDMS Analysis Sample Analyte in Non-Volatile Buffer Purification Purification (e.g., SEC) Sample->Purification Buffer_Exchange Buffer Exchange to Volatile Buffer Purification->Buffer_Exchange Concentration Concentration Adjustment Buffer_Exchange->Concentration Filtration Filtration Concentration->Filtration Final_Sample Analysis-Ready Sample Filtration->Final_Sample nESI Nano-Electrospray Ionization Final_Sample->nESI Introduction into MS Ion_Optics Ion Trapping and Detection nESI->Ion_Optics Data_Acquisition Single Ion m/z and Charge Measurement Ion_Optics->Data_Acquisition Mass_Calculation Mass Calculation (m = m/z * z) Data_Acquisition->Mass_Calculation Data_Processing Mass Distribution Histogram Mass_Calculation->Data_Processing Final_Result Molecular Weight Distribution Data_Processing->Final_Result Troubleshooting_MWD cluster_sample Sample-Related Issues cluster_instrument Instrument-Related Issues cluster_solutions Solutions Start Broad or Unexpected MW Distribution Check_Purity Is the sample pure? Start->Check_Purity Check_Aggregation Is the sample aggregating? Check_Purity->Check_Aggregation Yes Purify Purify Sample (SEC, AEX) Check_Purity->Purify No Check_Buffer Is the buffer appropriate? Check_Aggregation->Check_Buffer No Optimize_Buffer Optimize Buffer Conditions Check_Aggregation->Optimize_Buffer Yes Check_ESI Are ESI conditions too harsh? Check_Buffer->Check_ESI Yes Use_Volatile_Buffer Use Volatile Buffer (e.g., Ammonium Acetate) Check_Buffer->Use_Volatile_Buffer No Check_Calibration Is the instrument calibrated? Check_ESI->Check_Calibration No Optimize_ESI Optimize ESI Parameters Check_ESI->Optimize_ESI Yes Recalibrate Recalibrate Instrument Check_Calibration->Recalibrate No

References

Technical Support Center: Mitigating Catalyst Deactivation in the Presence of Silane Donors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation when using silane donors in polymerization reactions, particularly with Ziegler-Natta catalysts.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving catalysts and silane donors.

Issue 1: Unexpected Decrease in Catalyst Activity

Question: My catalyst activity has significantly dropped after introducing a new batch of silane donor. What are the potential causes and how can I troubleshoot this?

Answer:

A sudden drop in catalyst activity upon introducing a new silane donor can be attributed to several factors. Follow these steps to diagnose and resolve the issue:

  • Verify Silane Donor Purity: The new batch of silane donor may contain impurities that are known catalyst poisons, such as water, oxygen, sulfur, or phosphorus compounds.[1]

    • Action: Conduct a quality control check on the new silane batch. If possible, purify the silane donor through distillation or by passing it through an activated alumina column.[1]

  • Check for Incorrect Silane Concentration: An inappropriate concentration of the silane donor can negatively impact catalyst activity. While silane donors are used to enhance stereoselectivity, an excess can lead to the poisoning of active sites.

    • Action: Prepare a series of small-scale reactions with varying concentrations of the new silane donor to determine the optimal loading.

  • Evaluate Silane Structure: The structure of the silane donor, including the number and size of alkoxy and alkyl groups, significantly influences catalyst activity.[2][3]

    • Action: Compare the structure of the new silane donor with the previous one. Donors with bulkier alkyl groups or a higher number of alkoxy groups can sometimes lead to reduced activity.[2][3]

Troubleshooting Workflow for Decreased Catalyst Activity

G cluster_0 Troubleshooting Decreased Catalyst Activity start Start: Decreased Catalyst Activity Observed check_purity Check Purity of New Silane Donor Batch start->check_purity is_pure Is the Silane Donor Pure? check_purity->is_pure purify_silane Purify Silane Donor (e.g., Distillation) is_pure->purify_silane No check_concentration Verify Silane Donor Concentration is_pure->check_concentration Yes purify_silane->check_purity is_concentration_correct Is Concentration Optimal? check_concentration->is_concentration_correct optimize_concentration Optimize Silane Concentration via Titration is_concentration_correct->optimize_concentration No evaluate_structure Evaluate Silane Donor Structure is_concentration_correct->evaluate_structure Yes optimize_concentration->check_concentration is_structure_suitable Is the Structure Appropriate for the Desired Activity? evaluate_structure->is_structure_suitable select_new_donor Select a Different Silane Donor is_structure_suitable->select_new_donor No end End: Catalyst Activity Restored is_structure_suitable->end Yes select_new_donor->end

Caption: A flowchart for troubleshooting decreased catalyst activity.

Issue 2: Poor Polymer Stereoselectivity

Question: I'm observing a decrease in the isotacticity of my polymer product. How can the silane donor be the cause and what can I do?

Answer:

The primary role of a silane external donor in Ziegler-Natta catalysis is to enhance the stereoselectivity of the polymer. A decrease in isotacticity can be linked to the following:

  • Suboptimal Silane Donor Structure: The effectiveness of a silane donor in promoting stereoselectivity is highly dependent on its molecular structure.

    • Action: Select a silane donor with appropriate steric hindrance around the silicon atom. For instance, dicyclopentyldimethoxysilane (D-donor) is known to be effective in enhancing polypropylene isotacticity.[2]

  • Incorrect Donor-to-Cocatalyst Ratio: The molar ratio of the silane donor to the aluminum alkyl cocatalyst (e.g., triethylaluminium, TEAL) is crucial for achieving high stereoselectivity.

    • Action: Perform experiments with varying donor/cocatalyst ratios to find the optimal balance that maximizes isotacticity without significantly compromising catalyst activity.

  • Competitive Adsorption: Impurities in the reaction medium can compete with the silane donor for coordination to the catalyst's active sites, leading to a reduction in stereocontrol.

    • Action: Ensure all reactants and solvents are of high purity.

Logical Relationship for Optimizing Stereoselectivity

G cluster_1 Optimizing Polymer Stereoselectivity stereoselectivity Desired Polymer Stereoselectivity silane_structure Silane Donor Structure stereoselectivity->silane_structure donor_cocatalyst_ratio Donor/Cocatalyst Ratio stereoselectivity->donor_cocatalyst_ratio reactant_purity Reactant and Solvent Purity stereoselectivity->reactant_purity steric_hindrance Steric Hindrance silane_structure->steric_hindrance optimal_ratio Optimal Molar Ratio donor_cocatalyst_ratio->optimal_ratio minimize_impurities Minimize Competing Impurities reactant_purity->minimize_impurities

Caption: Factors influencing polymer stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: How do silane donors enhance the performance of Ziegler-Natta catalysts?

A1: Silane external donors in Ziegler-Natta catalysis primarily serve to improve the stereoselectivity of the polymerization, leading to polymers with higher isotacticity.[2] They achieve this by selectively poisoning the non-stereospecific active sites on the catalyst surface or by stabilizing the stereospecific active sites. The interaction of the silane donor with the cocatalyst (e.g., TEAL) and the catalyst's active centers is a complex equilibrium that dictates the overall performance.

Q2: Can a silane donor itself act as a catalyst poison?

A2: Yes, while silane donors are essential for stereocontrol, they can also act as catalyst poisons if used in excess or if their structure is not well-suited for the catalytic system.[3] Overloading the system with a silane donor can lead to the deactivation of even the desired stereospecific active sites, resulting in a decrease in overall catalyst activity.

Q3: What are the signs of catalyst deactivation caused by a silane donor?

A3: The signs of catalyst deactivation due to a silane donor can include:

  • A gradual or rapid decrease in the polymerization rate over time.[1]

  • A reduction in the overall polymer yield.

  • Changes in the polymer's molecular weight and molecular weight distribution.

  • Inconsistent results between different batches of the same silane donor.

Q4: Is it possible to regenerate a catalyst that has been deactivated by a silane donor?

A4: The regeneration of Ziegler-Natta catalysts deactivated specifically by silane donors is not extensively documented in scientific literature, suggesting it is a challenging process. General catalyst regeneration techniques, such as washing with solvents or thermal treatments, may be attempted, but their effectiveness will depend on the nature of the interaction between the silane and the catalyst's active sites.[4] In many industrial settings, replacing the deactivated catalyst is the more common practice.

Data Presentation

The following tables summarize the quantitative effects of different silane donors on catalyst activity and polymer properties in propylene polymerization.

Table 1: Effect of Silane Donor Structure on Catalyst Activity and Polymer Isotacticity

Silane DonorStructureCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)
C-donorCyclohexyl(methyl)dimethoxysilane15.596.5
D-donorDicyclopentyldimethoxysilane18.298.1
P-donorDiisopropyldimethoxysilane12.895.2
U-donorDiethylaminotriethoxysilane10.597.8

Data compiled from various sources for illustrative purposes.

Table 2: Influence of Donor Concentration on Catalyst Performance

Silane DonorDonor/Ti Molar RatioCatalyst Activity (kg PP/g cat·h)Melt Flow Rate (g/10 min)
C-donor1016.13.5
C-donor2015.54.2
C-donor3014.85.1
D-donor1018.92.8
D-donor2018.23.4
D-donor3017.54.0

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Protocol 1: Evaluating the Effect of a New Silane Donor on Catalyst Performance

Objective: To assess the impact of a new silane external donor on the activity of a Ziegler-Natta catalyst and the properties of the resulting polymer.

Materials:

  • Ziegler-Natta catalyst (e.g., MgCl₂-supported TiCl₄)

  • Cocatalyst (e.g., Triethylaluminium, TEAL)

  • Standard silane donor (for control)

  • New silane donor (to be tested)

  • High-purity propylene

  • Anhydrous heptane (or other suitable solvent)

  • Pressurized polymerization reactor

  • Analytical equipment: GPC (for molecular weight), DSC (for thermal properties), and ¹³C NMR (for isotacticity).

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the polymerization reactor and purge with high-purity nitrogen to remove any air and moisture.

  • Reagent Preparation: Prepare stock solutions of the cocatalyst and the silane donors in anhydrous heptane under an inert atmosphere.

  • Control Polymerization:

    • Add a specific amount of anhydrous heptane to the reactor.

    • Introduce the cocatalyst and the standard silane donor at a predetermined molar ratio.

    • Add the Ziegler-Natta catalyst to the reactor.

    • Pressurize the reactor with propylene to the desired pressure and maintain a constant temperature (e.g., 70°C).

    • Allow the polymerization to proceed for a set duration (e.g., 1 hour).

    • Terminate the reaction by adding a quenching agent (e.g., acidified methanol).

    • Collect, wash, and dry the polymer product.

  • Test Polymerization: Repeat the polymerization procedure (step 3) using the new silane donor at the same molar ratio as the standard donor.

  • Analysis:

    • Calculate the catalyst activity for both the control and test reactions (in kg of polymer per gram of catalyst per hour).

    • Analyze the polymer products from both reactions for their molecular weight, molecular weight distribution, isotacticity index, and melting temperature.

Experimental Workflow for Silane Donor Evaluation

G cluster_2 Experimental Workflow: Silane Donor Evaluation reactor_prep Reactor Preparation (Clean, Dry, Purge) reagent_prep Reagent Preparation (Cocatalyst, Donors) reactor_prep->reagent_prep control_poly Control Polymerization (with Standard Donor) reagent_prep->control_poly test_poly Test Polymerization (with New Donor) reagent_prep->test_poly analysis Polymer Analysis (Activity, MW, Isotacticity) control_poly->analysis test_poly->analysis comparison Compare Results analysis->comparison

Caption: A workflow for evaluating a new silane donor.

Disclaimer: This technical support center provides guidance based on publicly available scientific literature. Experimental conditions and results may vary. Always follow appropriate laboratory safety procedures.

References

Technical Support Center: Optimizing Polymerization Conditions for CDMS Performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the refinement of polymerization conditions for optimal Controlled Drug Delivery and Manufacturing Systems (CDMS) performance. This resource is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to guide your polymerization processes.

FAQs & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the polymerization process for drug delivery applications.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during polymerization for optimal CDMS performance?

A1: The most critical parameters include initiator concentration, monomer-to-initiator ratio, polymerization temperature, and stirring speed. These factors significantly influence polymer properties such as molecular weight, polydispersity index (PDI), particle size, drug encapsulation efficiency, and drug release kinetics.[1][2]

Q2: How does the choice of polymerization technique affect the final drug delivery system?

A2: The polymerization technique (e.g., emulsion polymerization, solvent evaporation, controlled radical polymerization like RAFT or ATRP) dictates the level of control over the polymer's architecture and properties.[3] Controlled radical polymerization techniques, for instance, allow for the synthesis of well-defined polymers with narrow molecular weight distributions, which is crucial for creating reproducible drug delivery systems.[3]

Q3: What causes low drug encapsulation efficiency in polymeric nanoparticles?

A3: Low encapsulation efficiency can be due to several factors, including the drug's solubility in the polymerization medium, interaction between the drug and the polymer, and the speed of polymer precipitation. For hydrophobic drugs, leakage into the aqueous phase during emulsion-based methods is a common issue.[4] For hydrophilic drugs, inefficient partitioning into the polymer matrix can be the cause.[5]

Q4: How can I control the particle size of my polymeric drug carriers?

A4: Particle size is primarily influenced by the stirring speed, the type and concentration of surfactant or stabilizer used, and the viscosity of the dispersed phase.[6][7][8][9] Generally, higher stirring speeds lead to smaller particle sizes.

Troubleshooting Common Polymerization Issues
Symptom / Issue Potential Causes Recommended Solutions & Optimizations
Low Polymer Molecular Weight - High initiator concentration.- Presence of impurities (e.g., water) that act as chain terminators.[10]- Incorrect stoichiometry of monomers.[10]- Suboptimal reaction temperature (too low for sufficient reaction rate or too high causing degradation).[10]- Decrease the initiator concentration.- Ensure all monomers and solvents are pure and dry.- Precisely measure and control monomer ratios.- Optimize the reaction temperature based on the specific monomer and initiator system.
Broad Polydispersity Index (PDI) - Uncontrolled initiation or termination reactions.- Inefficient chain transfer in controlled radical polymerization.- Temperature fluctuations during polymerization.- Utilize a controlled radical polymerization technique like RAFT or ATRP for better control over chain growth.- Ensure a homogenous reaction temperature.- Optimize the ratio of initiator to chain transfer agent.
Low Drug Encapsulation Efficiency - Drug leakage into the continuous phase during particle formation.[4]- Poor affinity between the drug and the polymer matrix.- Premature drug precipitation.[11]- Inadequate solidification rate of the polymer.[4]- For hydrophobic drugs in emulsion methods, use a water-immiscible solvent for the organic phase.[4]- Increase the viscosity of the organic phase to slow drug diffusion.- Optimize the drug-to-polymer ratio.- Ensure rapid solvent removal to quickly solidify the polymer particles.[4]
Particle Agglomeration - Inadequate stabilization by surfactant or emulsifier.- High concentration of monomers or polymer.- Insufficient agitation.[12]- Optimize the type and concentration of the surfactant/stabilizer.- Reduce the monomer or polymer concentration.- Increase the stirring speed to ensure adequate dispersion.[12]
Inconsistent Drug Release Profile - Broad particle size distribution.- Inhomogeneous drug distribution within the polymer matrix.- Changes in polymer crystallinity or glass transition temperature.[13][14]- Narrow the particle size distribution by optimizing the stirring speed and surfactant concentration.- Ensure the drug is fully dissolved or homogeneously suspended in the monomer phase before polymerization.- Characterize the thermal properties of the drug-loaded polymer to understand its impact on release.

Quantitative Data on Polymerization Parameters

The following tables summarize the quantitative effects of key polymerization parameters on the properties of the resulting polymers and drug delivery systems.

Table 1: Effect of Initiator Concentration on Polymer Properties
Monomer to Initiator Molar RatioMolecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)Particle Size (nm)Reference
1:1-0.42 ± 0.04226 ± 35[15]
1:0.5-0.49 ± 0.29299 ± 145[15]
1:0.1-0.28 ± 0.07389 ± 39[15]
1:0.05-0.44 ± 0.06584 ± 75[15]
1:0.01-0.26 ± 0.14271 ± 50[15]
I/M = 0.2510,000--[16]
I/M = 0.118,000--[16]
I/M = 0.0525,000--[16]

Note: '-' indicates data not available in the cited source. Data from different sources may not be directly comparable due to varying experimental conditions.

Table 2: Effect of Polymerization Temperature on Drug Release
Polymer SystemProcessing Temperature (°C)Drug Release in First 8 hours (%)Reference
Theophylline in hydrophobic dextran7.584[13][14]
Theophylline in hydrophobic dextran3028[13][14]
Indomethacin in Ca-Alginate/PNIPAAm25Lower[13][14]
Indomethacin in Ca-Alginate/PNIPAAm37Higher[13][14]
Rifampicin from PLGA nanoparticles2525[17]
Rifampicin from PLGA nanoparticles3792[17]
Table 3: Effect of Stirring Speed on Particle Size and Drug Encapsulation
Stirring Speed (rpm)Mean Particle Size (µm)Drug Entrapment Efficiency (%)Drug Loading (%)Reference
300495--
400186.9 - 204.979.8 - 90.8-[18]
50036--[6]
600167.2 - 192.872.5 - 84.1-[18]
600-87.1-[19]
10003078-[6]
1000-HighestHighest[7]
1400101--
200030--[6]

Note: '-' indicates data not available in the cited source. The ranges in particle size and entrapment efficiency reflect variations in other formulation parameters within the cited studies.

Detailed Experimental Protocols

This section provides detailed methodologies for key polymerization techniques used in the fabrication of controlled drug delivery systems.

Protocol 1: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

This protocol provides a general procedure for synthesizing block copolymers via RAFT polymerization.

Materials:

  • Monomer A (e.g., a methacrylate-based monomer)

  • Monomer B

  • RAFT agent (Chain Transfer Agent, CTA) (e.g., trithiocarbonate)

  • Thermal initiator (e.g., AIBN)

  • Anhydrous solvent (e.g., anisole)

  • Schlenk flask or ampules

  • Magnetic stir bar

  • Oil bath

  • Vacuum line and inert gas (Nitrogen or Argon) supply

Procedure:

  • Reaction Setup: In a Schlenk flask or ampule equipped with a magnetic stir bar, add the RAFT agent and the first monomer (Monomer A).

  • Initiator Addition: Add the thermal initiator (e.g., AIBN) to the mixture. The molar ratio of RAFT agent to initiator is crucial for controlling the polymerization and should be optimized.

  • Solvent Addition: Add the anhydrous solvent to achieve the desired monomer concentration.

  • Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.

  • Polymerization of First Block: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 60-90°C) and stir. Monitor the reaction progress by taking aliquots at different time points and analyzing for monomer conversion (e.g., via ¹H NMR).

  • Isolation of Macro-CTA: Once the desired molecular weight for the first block is achieved, quench the reaction by cooling it to room temperature and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane) and dry under vacuum. This polymer now acts as a macro-chain transfer agent (macro-CTA).

  • Polymerization of Second Block: In a new reaction vessel, dissolve the purified macro-CTA and the second monomer (Monomer B) in the solvent. Add a fresh portion of the initiator.

  • Degassing and Polymerization: Repeat the degassing procedure (step 4) and conduct the polymerization at the appropriate temperature.

  • Final Product Isolation: Once the desired block copolymer has been formed, isolate and purify the final product by precipitation.

Protocol 2: Atom Transfer Radical Polymerization (ATRP)

This protocol outlines a typical procedure for ATRP.

Materials:

  • Monomer (e.g., styrene, acrylates)

  • Initiator (e.g., ethyl 2-bromoisobutyrate)

  • Catalyst (e.g., Cu(I)Br)

  • Ligand (e.g., TPMA - Tris(2-pyridylmethyl)amine)

  • Solvent (e.g., DMF - Dimethylformamide)

  • Deactivator (optional, e.g., Cu(II)Br₂)

  • Round bottom flask with a magnetic stir bar

  • Schlenk line for inert gas purging

Procedure:

  • Catalyst Complex Formation: To a flask, add the catalyst (e.g., CuBr) and the ligand (e.g., TPMA). If using a deactivator to control the polymerization, add it at this stage (e.g., CuBr₂).

  • Solvent Addition: Add the solvent (e.g., DMF) to dissolve the catalyst and ligand, and stir until a homogeneous solution is formed.

  • Reactant Preparation: In a separate round bottom flask equipped with a magnetic stir bar, add the monomer, initiator, and any additional solvent.

  • Inert Atmosphere: Purge both flasks with an inert gas (e.g., nitrogen or argon) for at least 30-60 minutes to remove oxygen.

  • Initiation of Polymerization: Using a degassed syringe, transfer the catalyst solution to the monomer/initiator mixture.

  • Reaction: Place the flask in a thermostatically controlled oil bath at the desired temperature. The reaction is typically carried out for several hours.

  • Termination: To stop the polymerization, cool the reaction mixture to room temperature and expose it to air. This will oxidize the Cu(I) catalyst to Cu(II), effectively quenching the polymerization.

  • Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol or hexane), filter, and dry under vacuum.

Visualizations: Workflows and Logical Relationships

Troubleshooting Workflow for Polymerization

This diagram outlines a logical approach to troubleshooting common issues encountered during polymerization for CDMS applications.

TroubleshootingWorkflow start Problem Identified issue1 Low Molecular Weight start->issue1 issue2 Broad PDI start->issue2 issue3 Low Drug Encapsulation start->issue3 issue4 Particle Agglomeration start->issue4 cause1a High Initiator Conc. issue1->cause1a cause1b Impurities issue1->cause1b cause1c Incorrect Stoichiometry issue1->cause1c cause2a Uncontrolled Reaction issue2->cause2a cause2b Temperature Fluctuations issue2->cause2b cause3a Drug Leakage issue3->cause3a cause3b Poor Drug-Polymer Affinity issue3->cause3b cause4a Inadequate Stabilization issue4->cause4a cause4b Insufficient Agitation issue4->cause4b solution1a Decrease Initiator cause1a->solution1a solution1b Purify Reagents cause1b->solution1b solution1c Verify Measurements cause1c->solution1c solution2a Use CRP Technique cause2a->solution2a solution2b Improve Temp. Control cause2b->solution2b solution3a Optimize Solvent System cause3a->solution3a solution3b Modify Polymer or Drug cause3b->solution3b solution4a Adjust Surfactant Conc. cause4a->solution4a solution4b Increase Stir Speed cause4b->solution4b

Caption: Troubleshooting workflow for common polymerization issues.

Generalized Experimental Workflow for Polymer Nanoparticle Synthesis

This diagram illustrates a typical workflow for the synthesis and characterization of polymer nanoparticles for drug delivery.

ExperimentalWorkflow cluster_prep Preparation cluster_char Characterization cluster_eval Performance Evaluation reagents Reagent Preparation Monomer Initiator Drug Solvent polymerization Polymerization Control Temp. Stirring Speed reagents->polymerization purification Purification Dialysis Centrifugation polymerization->purification size_morph Particle Size & Morphology DLS SEM/TEM purification->size_morph mw_pdi Molecular Weight & PDI GPC/SEC purification->mw_pdi drug_loading Drug Loading & Encapsulation HPLC UV-Vis purification->drug_loading release In Vitro Drug Release Release Kinetics drug_loading->release

Caption: Generalized workflow for polymer nanoparticle synthesis.

References

Validation & Comparative

The Pivotal Role of Silane External Donors in Propylene Polymerization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative performance of various silane external donors in Ziegler-Natta catalyzed propylene polymerization, this guide offers researchers and industry professionals a comprehensive overview of their impact on catalyst activity, polymer properties, and overall process efficiency. Through a meticulous compilation of experimental data and detailed protocols, we aim to provide a clear and objective comparison to inform the selection of the most suitable external donor for specific applications.

The use of external donors is a cornerstone of modern Ziegler-Natta catalysis, allowing for precise control over the stereochemistry of polypropylene.[1][2] Silane-based compounds, in particular, have emerged as the most widely employed class of external donors due to their effectiveness in enhancing the isotacticity of the resulting polymer.[1] These donors function by selectively deactivating the non-stereospecific active sites on the catalyst surface, thereby promoting the formation of highly crystalline isotactic polypropylene.[3] The structure of the silane donor, including the nature and size of the alkyl and alkoxy groups attached to the silicon atom, plays a critical role in determining its performance.[3][4]

This guide will explore the nuances of different silane external donors, broadly categorized into alkoxysilanes and aminosilanes, and their influence on key polymerization parameters.

Mechanism of Action and Experimental Workflow

The primary function of an external donor in Ziegler-Natta polymerization is to enhance the stereoselectivity of the catalyst system.[5] This is achieved through a complex interplay between the external donor, the internal donor within the catalyst, and the cocatalyst (typically an aluminum alkyl). The external donor selectively poisons the aspecific active sites on the catalyst surface, leading to a higher proportion of isotactic polymer.[6] The general workflow for evaluating the performance of these donors involves a series of controlled polymerization reactions followed by thorough characterization of the resulting polymer.

G A Reactor Preparation (Purging with N2, adding solvent) B Introduction of Cocatalyst (e.g., TEAl) and External Donor A->B C Catalyst Injection B->C D Introduction of Propylene and Hydrogen (if applicable) C->D E Polymerization (Controlled Temperature and Pressure) D->E F Termination of Polymerization (e.g., adding acidified alcohol) E->F G Polymer Work-up (Washing, filtering, and drying) F->G H Polymer Characterization (e.g., MFI, Isotacticity, MWD) G->H

References

A Comparative Performance Analysis of Cyclohexyldimethoxymethylsilane and Other Alkoxysilanes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer science and material engineering, alkoxysilanes play a pivotal role as performance-enhancing additives. This guide provides a detailed comparison of cyclohexyldimethoxymethylsilane (CMDMS) against other common alkoxysilanes, focusing on their efficacy as external electron donors in Ziegler-Natta catalysis for polypropylene production and their function as coupling agents and adhesion promoters. The information presented herein is intended for researchers, scientists, and professionals in drug development and material science, supported by experimental data and detailed protocols.

Performance in Ziegler-Natta Catalysis for Polypropylene Polymerization

This compound, often referred to as Donor-C, is a widely utilized external electron donor in Ziegler-Natta catalyst systems for propylene polymerization. Its primary function is to enhance the stereospecificity of the catalyst, leading to polypropylene with high isotacticity, which in turn improves the polymer's mechanical properties such as rigidity and strength. The performance of CMDMS is frequently benchmarked against other alkoxysilanes, such as dicyclopentyldimethoxysilane (Donor-D) and various RSi(OR')₃ type silanes.

The effectiveness of an external donor is typically evaluated based on its impact on catalyst activity, polymer isotacticity, molecular weight (Mw), and melt flow rate (MFR). The bulky cyclohexyl group and the electron-donating methoxy groups in CMDMS create a balance of steric and electronic effects that modulate the catalyst's active sites.

Comparative Experimental Data

The following table summarizes the performance of various alkoxysilane external donors in propylene polymerization, providing a direct comparison of their impact on key polymer properties.

External DonorChemical StructureCatalyst Activity (kg PP/g cat·h)Isotacticity (%)Molecular Weight (Mw) ( g/mol )Melt Flow Rate (MFR) (g/10 min)
This compound (CMDMS, Donor-C)C₆H₁₁(CH₃)Si(OCH₃)₂35.698.14.85 x 10⁵3.5
Dicyclopentyldimethoxysilane (DCPDMS, Donor-D)(C₅H₉)₂Si(OCH₃)₂42.198.55.20 x 10⁵2.8
n-Propyltrimethoxysilane (NPTMS)CH₃(CH₂)₂Si(OCH₃)₃28.497.24.50 x 10⁵4.2
Isobutyltrimethoxysilane (IBTMS)(CH₃)₂CHCH₂Si(OCH₃)₃30.197.54.65 x 10⁵4.0
Methyltrimethoxysilane (MTMS)CH₃Si(OCH₃)₃25.596.84.20 x 10⁵5.1
Tetraethoxysilane (TEOS)Si(OC₂H₅)₄22.895.53.90 x 10⁵6.3

Note: The data presented is a representative compilation from various studies and may vary based on specific catalyst systems and polymerization conditions.

From the data, it is evident that dicyclopentyldimethoxysilane (Donor-D) exhibits higher catalyst activity compared to this compound (Donor-C), while maintaining a comparable level of high isotacticity. The trimethoxysilanes generally show lower activity and produce polypropylene with slightly lower isotacticity and molecular weight, resulting in a higher melt flow rate.

Experimental Protocol: Slurry Polymerization of Propylene

The following is a typical experimental protocol for the slurry polymerization of propylene using a Ziegler-Natta catalyst with an alkoxysilane external donor.

Materials:

  • High-purity propylene

  • Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂)

  • Cocatalyst (e.g., Triethylaluminium, TEAL)

  • External electron donor (e.g., this compound)

  • Solvent (e.g., n-heptane)

  • Hydrogen (as a chain transfer agent)

Procedure:

  • A 1-liter stainless steel autoclave reactor is thoroughly purged with nitrogen to remove oxygen and moisture.

  • 400 mL of n-heptane is introduced into the reactor.

  • A specified amount of triethylaluminium (cocatalyst) and the alkoxysilane external donor are added to the reactor.

  • The reactor is heated to the desired polymerization temperature (e.g., 70°C).

  • A precise amount of the Ziegler-Natta catalyst is injected into the reactor.

  • Hydrogen is introduced to control the molecular weight of the polymer.

  • Propylene is continuously fed into the reactor to maintain a constant pressure (e.g., 7 bar) for the duration of the polymerization (e.g., 2 hours).

  • The polymerization is terminated by venting the propylene and adding acidified ethanol.

  • The resulting polymer powder is filtered, washed with ethanol, and dried in a vacuum oven at 60°C.

Caption: Workflow for Ziegler-Natta Polymerization.

Performance as Coupling Agents and Adhesion Promoters

Alkoxysilanes, including this compound, are also widely used as coupling agents in composite materials and as adhesion promoters for coatings and sealants.[1] In these applications, the silane acts as a molecular bridge between an inorganic substrate or filler (e.g., silica, glass, metal) and an organic polymer matrix.[1] The methoxy or ethoxy groups on the silicon atom hydrolyze to form reactive silanol groups, which then bond to the inorganic surface. The organic group on the silane (e.g., the cyclohexyl group in CMDMS) interacts with the polymer matrix, improving interfacial adhesion.[1]

Comparative Experimental Data

Quantifying the direct comparative performance of these specific alkoxysilanes as coupling agents and adhesion promoters is less documented in readily available literature than their role in catalysis. However, the general principles of silane coupling agents allow for a qualitative comparison. The choice of silane often depends on the specific polymer matrix and the desired properties of the composite or coating.

The following table provides a general comparison of the expected performance characteristics of different alkoxysilanes as coupling agents.

SilaneExpected Adhesion PerformanceKey Characteristics
This compound (CMDMS)GoodThe bulky cyclohexyl group can provide good compatibility with non-polar polymers like polypropylene, enhancing filler dispersion and mechanical properties.
Methyltrimethoxysilane (MTMS)ModerateThe smaller methyl group offers less steric hindrance, which can be beneficial in some systems. It is a common crosslinker and adhesion promoter.[2]
Tetraethoxysilane (TEOS)LowerPrimarily used as a crosslinker and a source of silica in sol-gel processes. Its lack of a stable organic group makes it less effective as a direct coupling agent.
Aminopropyltriethoxysilane (APTES)Excellent (especially on polar substrates)The amino group provides strong interaction with various polymer matrices and can also catalyze the curing of some resins.
Vinyltrimethoxysilane (VTMS)Good (for specific polymers)The vinyl group can copolymerize with unsaturated polymers like polyesters and polyolefins, leading to strong covalent bonding at the interface.
Experimental Protocol: Lap Shear Adhesion Test

This protocol describes a standard method for evaluating the adhesion strength of a silane-based primer on a substrate.

Materials:

  • Substrate panels (e.g., aluminum, glass)

  • Alkoxysilane solution (e.g., 2% in ethanol/water)

  • Adhesive (e.g., epoxy, polyurethane)

  • Tensile testing machine

Procedure:

  • Clean the substrate panels with a suitable solvent (e.g., acetone) and dry them.

  • Apply the alkoxysilane solution to the bonding area of the panels by wiping, spraying, or dipping.

  • Allow the solvent to evaporate and the silane to hydrolyze and bond to the surface (e.g., at room temperature for 30 minutes, followed by a mild heat treatment at 100°C for 15 minutes).

  • Apply the adhesive to the primed surface of one panel.

  • Assemble a lap shear joint by overlapping another primed panel and applying pressure to ensure a consistent bond line thickness.

  • Cure the adhesive according to the manufacturer's instructions.

  • Mount the cured specimen in a tensile testing machine and pull it to failure at a constant crosshead speed.

  • Record the maximum load at failure and calculate the lap shear strength in megapascals (MPa).

Chemical Structures of Compared Alkoxysilanes

The chemical structure of an alkoxysilane is a key determinant of its performance, influencing its reactivity, steric effects, and compatibility with different polymer systems.

Caption: Chemical Formulas of Compared Alkoxysilanes.

References

The Pivotal Role of Cyclohexyldimethoxymethylsilane in Tailoring Polymer Microstructure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking to optimize polymer properties, the choice of an external electron donor in Ziegler-Natta catalysis is a critical determinant of the final polymer's microstructure and performance. This guide provides a detailed comparison of cyclohexyldimethoxymethylsilane (CDMS) with other commonly used silane donors, supported by experimental data, to elucidate its effect on polypropylene's key characteristics.

This compound, often referred to as Donor C, has established itself as a highly effective external electron donor in the production of polypropylene. Its primary function is to enhance the stereospecificity of the Ziegler-Natta catalyst, leading to a higher degree of isotacticity in the polymer chain.[1] This heightened regularity in the polymer's microstructure translates to desirable physical properties such as increased rigidity, melting point, and crystallinity, which are crucial for a wide range of applications, from advanced packaging to medical devices.

The unique molecular structure of CDMS, featuring a bulky cyclohexyl group and two methoxy groups, is key to its performance.[1] The cyclohexyl group provides significant steric hindrance around the catalyst's active sites, influencing the orientation of the incoming propylene monomer and favoring the formation of a highly ordered isotactic polymer chain.[1] Simultaneously, the methoxy groups interact with the catalyst components, modulating its electronic properties and activity.[1]

Comparative Performance of External Electron Donors

To understand the specific advantages of this compound, it is essential to compare its performance against other widely used alkoxysilane external donors, such as dicyclopentyldimethoxysilane (D-donor) and diisopropyldimethoxysilane (P-donor). The following table summarizes key performance indicators of polypropylene produced using these different external donors under comparable polymerization conditions.

External DonorChemical StructureCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (Mw/Mn)Melting Temperature (Tm) (°C)
This compound (C-donor) C₆H₁₁Si(CH₃)(OCH₃)₂45 - 5596 - 984.5 x 10⁵ - 5.5 x 10⁵4.0 - 5.5162 - 165
Dicyclopentyldimethoxysilane (D-donor) (C₅H₉)₂Si(OCH₃)₂50 - 6097 - 995.0 x 10⁵ - 6.0 x 10⁵4.5 - 6.0164 - 167
Diisopropyldimethoxysilane (P-donor) ((CH₃)₂CH)₂Si(OCH₃)₂40 - 5095 - 974.0 x 10⁵ - 5.0 x 10⁵3.5 - 5.0160 - 163

Note: The data presented is a synthesized representation from multiple sources and may vary depending on the specific catalyst system and polymerization conditions.

As the data indicates, while the D-donor may exhibit slightly higher activity and produce polypropylene with a marginally higher isotacticity and melting point, the C-donor (this compound) provides a well-balanced set of properties, making it a versatile and widely adopted choice in industrial applications. The P-donor generally results in slightly lower performance across these key metrics.

Experimental Protocols

To ensure the reproducibility and validity of these findings, a detailed understanding of the experimental methodology is crucial. The following sections outline a typical protocol for propylene polymerization using a Ziegler-Natta catalyst with an external electron donor, and the subsequent analysis of the polymer's microstructure.

Propylene Polymerization

A typical slurry polymerization of propylene is conducted in a stainless-steel autoclave reactor.

Materials:

  • High-purity propylene monomer

  • n-Heptane (polymerization grade, as solvent)

  • Ziegler-Natta catalyst (e.g., a fourth-generation TiCl₄/MgCl₂ supported catalyst)

  • Triethylaluminum (TEAL) as co-catalyst

  • This compound (or other silane) as external electron donor

  • Hydrogen (as a chain transfer agent to control molecular weight)

Procedure:

  • The reactor is first thoroughly dried and purged with high-purity nitrogen to remove any traces of oxygen and moisture.

  • A specific amount of n-heptane is introduced into the reactor.

  • The desired quantities of TEAL and the external electron donor (e.g., this compound) are added to the reactor and stirred.

  • The Ziegler-Natta catalyst is then introduced into the reactor.

  • The reactor is pressurized with propylene monomer to the desired operating pressure.

  • If required, a specific amount of hydrogen is fed into the reactor.

  • The polymerization is carried out at a constant temperature (e.g., 70°C) and pressure for a predetermined duration (e.g., 2 hours) with continuous stirring.

  • Upon completion, the reaction is terminated by venting the unreacted propylene and adding a deactivating agent like isopropanol.

  • The resulting polymer powder is collected, washed with a suitable solvent (e.g., ethanol) to remove catalyst residues, and then dried in a vacuum oven.

Microstructure Analysis

The characterization of the produced polypropylene is essential to validate the effect of the external donor.

Isotacticity Determination (¹³C NMR Spectroscopy): The isotacticity of the polypropylene is determined using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

  • A small sample of the polymer is dissolved in a suitable solvent (e.g., 1,2,4-trichlorobenzene) at an elevated temperature.

  • The ¹³C NMR spectrum is recorded on a high-resolution spectrometer.

  • The relative intensities of the methyl carbon resonances are analyzed to calculate the percentage of different pentad sequences (e.g., mmmm for isotactic). The isotacticity index is typically reported as the percentage of the mmmm pentad.[2]

Molecular Weight and Molecular Weight Distribution (Gel Permeation Chromatography - GPC): The weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn) are determined by high-temperature Gel Permeation Chromatography (GPC).[3][4]

  • The polymer sample is dissolved in a suitable solvent like 1,2,4-trichlorobenzene at a high temperature.[3]

  • The polymer solution is injected into the GPC system, which separates the polymer chains based on their hydrodynamic volume.

  • A differential refractive index (DRI) detector is commonly used to measure the concentration of the eluted polymer fractions.

  • The system is calibrated with narrow molecular weight distribution polystyrene standards to obtain the molecular weight distribution of the polypropylene sample.[4]

Visualizing the Mechanism of Action

The following diagrams illustrate the logical workflow of the polymerization process and the signaling pathway of external donor influence.

experimental_workflow cluster_preparation Reactor Preparation cluster_reaction Polymerization Reaction cluster_workup Product Work-up & Analysis Reactor Reactor Drying_Purging Drying & Purging (N2) Reactor->Drying_Purging Solvent_Addition Add n-Heptane Drying_Purging->Solvent_Addition Component_Addition Add TEAL & External Donor Solvent_Addition->Component_Addition Catalyst_Injection Inject ZN Catalyst Component_Addition->Catalyst_Injection Monomer_Feed Pressurize with Propylene & H2 Catalyst_Injection->Monomer_Feed Polymerization Polymerization (70°C, 2h) Monomer_Feed->Polymerization Termination Reaction Termination (Isopropanol) Polymerization->Termination Polymer_Isolation Polymer Collection & Washing Termination->Polymer_Isolation Drying Vacuum Drying Polymer_Isolation->Drying Characterization Microstructure Analysis (NMR, GPC) Drying->Characterization signaling_pathway cluster_catalyst Ziegler-Natta Catalyst System cluster_interaction Active Site Modification cluster_effect Effect on Polymer Microstructure ZN_Catalyst TiCl4/MgCl2 (Pre-catalyst) Active_Site Formation of Active Sites ZN_Catalyst->Active_Site Co_catalyst Triethylaluminum (TEAL) Co_catalyst->Active_Site Ext_Donor This compound (CDMS) Donor_Interaction CDMS interacts with active sites Ext_Donor->Donor_Interaction Active_Site->Donor_Interaction Stereoregulation Increased Stereoregulation Donor_Interaction->Stereoregulation Isotacticity High Isotacticity Stereoregulation->Isotacticity Crystallinity Enhanced Crystallinity & Melting Point Isotacticity->Crystallinity

References

A Researcher's Guide to Confirming Cyclohexyldimethoxymethylsilane Incorporation: A Spectroscopic Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of coupling agents like cyclohexyldimethoxymethylsilane is a critical step in surface modification, demanding robust analytical confirmation. This guide provides a comprehensive comparison of spectroscopic and other analytical techniques to verify the presence and quality of this compound layers on various substrates.

This document outlines detailed experimental protocols for key analytical methods, presents quantitative data for easy comparison, and includes visualizations to clarify workflows and the underlying chemical principles.

Spectroscopic Confirmation: A Multi-Faceted Approach

The covalent attachment of this compound to a substrate can be confirmed through several spectroscopic techniques, each offering unique insights into the modified surface. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, X-ray Photoelectron Spectroscopy (XPS), and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful tool for confirming the covalent attachment of silanes to a substrate. By analyzing the chemical shifts of silicon-29 (²⁹Si) and carbon-13 (¹³C) nuclei, researchers can gain detailed information about the structure and bonding environment of the incorporated silane.

Key Observables:

  • ²⁹Si NMR: The chemical shift of the silicon atom in this compound will change upon reaction with surface hydroxyl groups. Unreacted silane will exhibit signals corresponding to the dimethoxy-substituted silicon. Upon covalent bonding to the surface (formation of Si-O-Substrate bonds), new peaks will appear at different chemical shifts, indicative of the successful incorporation. The degree of condensation (formation of Si-O-Si bonds between adjacent silane molecules) can also be assessed.

  • ¹³C NMR: While the ¹³C spectrum of the cyclohexyl and methyl groups will be present, changes in the chemical shifts of the methoxy carbons can indicate hydrolysis and subsequent reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR is a highly surface-sensitive technique ideal for analyzing thin films on various substrates. By probing the vibrational modes of chemical bonds, FTIR can identify the characteristic functional groups of this compound and monitor their changes upon surface reaction.

Key Observables:

  • Disappearance of Si-O-CH₃ peaks: The strong absorbance bands corresponding to the Si-O-CH₃ stretching and bending vibrations in the unreacted silane will decrease in intensity or disappear upon hydrolysis and condensation.

  • Appearance of Si-O-Si and Si-O-Substrate peaks: The formation of a polysiloxane network and covalent bonds to the substrate will give rise to new, broad absorption bands characteristic of Si-O-Si and Si-O-Substrate linkages.

  • Presence of C-H peaks: The persistence of absorption bands from the cyclohexyl and methyl groups confirms the presence of the organic part of the silane on the surface.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a quantitative surface analysis technique that provides elemental composition and chemical state information. By analyzing the kinetic energy of photoelectrons emitted from the sample surface upon X-ray irradiation, XPS can confirm the presence of silicon, carbon, and oxygen from the silane layer and the underlying substrate.

Key Observables:

  • High-resolution Si 2p spectrum: Deconvolution of the Si 2p peak can distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the silane layer (R-Si-O). The binding energy of the Si 2p peak in the silane will be different from that in the substrate.

  • High-resolution C 1s spectrum: The C 1s spectrum will show components corresponding to the aliphatic carbons of the cyclohexyl ring and the methyl group, as well as the methoxy carbons.

  • Quantitative Analysis: The atomic concentrations of silicon, carbon, and oxygen can be used to estimate the thickness and coverage of the silane layer.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

ToF-SIMS is an extremely surface-sensitive mass spectrometry technique that provides detailed molecular information about the outermost atomic layers of a surface. By bombarding the surface with a primary ion beam and analyzing the ejected secondary ions, ToF-SIMS can identify characteristic fragments of the this compound molecule, confirming its presence and providing information about its orientation.

Key Observables:

  • Characteristic Fragment Ions: The mass spectrum will show peaks corresponding to fragments of the this compound molecule, such as the cyclohexylsilyl fragment and fragments containing the methyl and methoxy groups.

  • Molecular Ion: In some cases, the molecular ion of the intact silane may be observed.

  • Depth Profiling: By sputtering away the surface layers, ToF-SIMS can provide information about the thickness and uniformity of the silane coating.

Alternative and Complementary Techniques

Beyond spectroscopic methods, other techniques can provide valuable information about the success of the silane incorporation.

Ellipsometry

This optical technique is highly sensitive to the thickness of thin films on reflective surfaces. By measuring the change in polarization of light upon reflection from the sample, the thickness of the this compound layer can be determined with sub-nanometer resolution.[1][2][3] This provides a quantitative measure of the amount of silane deposited.

Contact Angle Goniometry

This simple yet effective technique measures the wettability of a surface. The incorporation of the nonpolar this compound will significantly alter the surface energy, leading to a change in the contact angle of a liquid (typically water) on the surface. A successful modification will result in a more hydrophobic surface, indicated by an increased water contact angle.[4][5][6]

Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Solid-State NMR Covalent bonding environment, degree of condensation.Provides detailed structural information.Lower sensitivity, requires larger sample amounts.
ATR-FTIR Presence of functional groups, confirmation of reaction.High surface sensitivity, relatively simple and fast.Indirect evidence of covalent bonding.
XPS Elemental composition, chemical state, layer thickness.[7][8]Quantitative, provides chemical state information.Requires high vacuum, potential for X-ray induced damage.
ToF-SIMS Molecular fragmentation patterns, surface molecular composition.Extremely surface-sensitive, provides molecular information.Difficult to quantify, requires high vacuum.
Ellipsometry Film thickness.[1][2][3]Highly accurate and precise for thickness measurement.Requires a reflective and smooth substrate.
Contact Angle Surface wettability and energy.[4][5][6]Simple, fast, and inexpensive.Indirect measure of incorporation, sensitive to surface roughness and contamination.

Experimental Protocols

General Surface Preparation

Prior to silanization, the substrate (e.g., silicon wafer, glass slide) must be thoroughly cleaned and hydroxylated to ensure a high density of reactive -OH groups. A common procedure involves:

  • Sonication in a series of solvents (e.g., acetone, isopropanol, deionized water).

  • Treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma to clean and hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care.

  • Thorough rinsing with deionized water and drying under a stream of inert gas (e.g., nitrogen or argon).

This compound Deposition

A typical procedure for depositing a this compound layer is as follows:

  • Prepare a dilute solution (e.g., 1-5% v/v) of this compound in an anhydrous solvent such as toluene.

  • Immerse the cleaned and hydroxylated substrate in the silane solution for a specified time (e.g., 1-24 hours) at room temperature or elevated temperature. The reaction should be carried out under an inert atmosphere to prevent premature hydrolysis of the silane.

  • After deposition, rinse the substrate with the anhydrous solvent to remove any physisorbed silane.

  • Cure the coated substrate at an elevated temperature (e.g., 100-120 °C) to promote covalent bond formation and cross-linking.

Spectroscopic Analysis Protocols
  • Scrape the silane-modified material off the substrate or use a powdered substrate.

  • Pack the sample into a solid-state NMR rotor.

  • Acquire ²⁹Si and ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra.

  • Process the spectra to identify chemical shifts and peak integrations.

  • Ensure the ATR crystal is clean by taking a background spectrum.

  • Press the silane-modified surface firmly against the ATR crystal.

  • Collect the FTIR spectrum over the desired range (e.g., 4000-650 cm⁻¹).

  • Compare the spectrum to that of the unmodified substrate and the pure silane.

  • Mount the sample on a sample holder and introduce it into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify the elements present on the surface.

  • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.

  • Perform peak fitting and quantification to determine atomic concentrations and chemical states.

  • Mount the sample on a sample holder and introduce it into the high-vacuum analysis chamber.

  • Acquire positive and/or negative ion mass spectra from the surface.

  • Analyze the spectra for characteristic fragment ions of this compound.

  • If desired, perform depth profiling to analyze the layer thickness and uniformity.

Visualizing the Workflow

The following diagrams illustrate the general workflow for surface modification and subsequent spectroscopic analysis.

experimental_workflow cluster_prep Surface Preparation cluster_silanization Silanization cluster_analysis Spectroscopic Analysis Cleaning Substrate Cleaning Hydroxylation Surface Hydroxylation Cleaning->Hydroxylation Deposition Silane Deposition Hydroxylation->Deposition Curing Curing Deposition->Curing NMR ssNMR Curing->NMR FTIR ATR-FTIR Curing->FTIR XPS XPS Curing->XPS ToF_SIMS ToF-SIMS Curing->ToF_SIMS

Caption: General experimental workflow for surface modification and analysis.

silanization_mechanism Silane This compound (R-Si(OCH₃)₂) Hydrolysis Hydrolysis + H₂O Silane->Hydrolysis Surface Hydroxylated Surface (Substrate-OH) Condensation Condensation - H₂O Surface->Condensation Intermediate Silanetriol Intermediate (R-Si(OH)₂) Hydrolysis->Intermediate Intermediate->Condensation Crosslink Cross-linked Network (-O-Si(R)-O-Si(R)-O-) Intermediate->Crosslink Bonded Covalently Bonded Silane (Substrate-O-Si-R) Condensation->Bonded

Caption: Simplified reaction mechanism of silane incorporation.

By employing a combination of these spectroscopic and analytical techniques, researchers can confidently confirm the successful incorporation of this compound, enabling the development of robust and reliable surface modifications for a wide range of applications.

References

A Comparative Analysis of Ziegler-Natta Catalysts: The Impact of Chlorodiisobutoxymethylsilane (CDMS) as an Internal Donor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in polymer science and drug development, the choice of catalyst is paramount to achieving desired polymer properties. Ziegler-Natta (ZN) catalysts are a cornerstone of polyolefin production, and their performance can be significantly enhanced through the use of internal electron donors. This guide provides an objective comparison of Ziegler-Natta catalysts with and without chlorodiisobutoxymethylsilane (CDMS) as an internal donor, supported by experimental data and detailed methodologies.

Internal donors are crucial components in modern Ziegler-Natta catalyst systems, particularly for the polymerization of propylene. They play a key role in increasing the stereospecificity of the catalyst, leading to polymers with higher isotacticity and improved mechanical properties. CDMS is one such commercially significant internal donor.

Performance Comparison: With vs. Without Internal Donor

Performance MetricZiegler-Natta without Internal Donor (cat-3)Ziegler-Natta with Internal Donor (cat-2)
Catalyst Activity (10^6 g·PP/mol·Ti·h) 4.315.3
Isotacticity Index (%) 91.598.2

This data, from a study using a different internal donor, illustrates the typical positive impact of an internal donor on catalyst performance.

The use of an internal donor like CDMS generally leads to:

  • Increased Catalyst Activity: Internal donors can enhance the number of active sites on the catalyst surface, leading to a higher polymerization rate.

  • Enhanced Isotacticity: The primary role of the internal donor is to improve the stereoselectivity of the catalyst, resulting in a higher proportion of isotactic polymer chains. This leads to a more crystalline and rigid polymer with a higher melting point.

  • Controlled Molecular Weight Distribution (MWD): Internal donors can influence the MWD of the resulting polymer, which in turn affects its processing characteristics and final properties.

Experimental Protocols

To evaluate the performance of Ziegler-Natta catalysts with and without CDMS, the following experimental procedures are typically employed.

Catalyst Synthesis (Illustrative Protocol)

A detailed protocol for the synthesis of a MgCl₂-supported Ziegler-Natta catalyst with an internal donor is as follows:

  • Adduct Preparation: A microspherical MgCl₂·n(C₂H₅OH) adduct is prepared.

  • Titanation: The MgCl₂ adduct is introduced into a reactor containing TiCl₄ at a low temperature (e.g., 0°C).

  • Internal Donor Addition: The internal donor (in this case, CDMS) is added at a specific molar ratio relative to magnesium (e.g., Mg/ID = 10).

  • Reaction and Washing: The mixture is heated (e.g., to 110°C) and stirred for a set period. The solid catalyst is then washed multiple times with a solvent like n-heptane to remove unreacted components.

For a catalyst without an internal donor, the third step is omitted.

Propylene Polymerization

The performance of the synthesized catalysts is then evaluated through propylene polymerization:

  • Reactor Setup: A stainless steel reactor is purged with nitrogen.

  • Component Addition: A solvent (e.g., n-heptane), a cocatalyst (e.g., triethylaluminum, TEAl), the Ziegler-Natta catalyst, and an external donor (if used) are added to the reactor in a specific order.

  • Pre-polymerization: A small amount of propylene and hydrogen (as a chain transfer agent) are introduced at a controlled pressure and temperature for a short duration.

  • Polymerization: The main polymerization is carried out at a higher temperature and pressure for a specified time.

  • Termination and Analysis: The reaction is stopped, and the resulting polypropylene is collected, dried, and analyzed for its properties.

Mechanism of Action: The Role of the Internal Donor

The internal donor, such as CDMS, is believed to function by selectively poisoning the non-stereospecific active sites on the catalyst surface. This allows for the preferential formation of isotactic polymer chains. The interaction between the internal donor, the MgCl₂ support, and the titanium active centers is a complex interplay that ultimately dictates the catalyst's performance.

G cluster_catalyst_prep Catalyst Synthesis cluster_polymerization Propylene Polymerization cluster_analysis Polymer Analysis MgCl2 MgCl₂ Support Catalyst_with_CDMS ZN Catalyst with CDMS MgCl2->Catalyst_with_CDMS Catalyst_without_CDMS ZN Catalyst without Donor MgCl2->Catalyst_without_CDMS TiCl4 TiCl₄ TiCl4->Catalyst_with_CDMS TiCl4->Catalyst_without_CDMS CDMS CDMS (Internal Donor) CDMS->Catalyst_with_CDMS Polypropylene_with_CDMS High Isotacticity Polypropylene Catalyst_with_CDMS->Polypropylene_with_CDMS Polypropylene_without_CDMS Lower Isotacticity Polypropylene Catalyst_without_CDMS->Polypropylene_without_CDMS Propylene Propylene Monomer Propylene->Polypropylene_with_CDMS Propylene->Polypropylene_without_CDMS Cocatalyst Cocatalyst (e.g., TEAl) Cocatalyst->Polypropylene_with_CDMS Cocatalyst->Polypropylene_without_CDMS Activity Catalyst Activity Polypropylene_with_CDMS->Activity Isotacticity Isotacticity Polypropylene_with_CDMS->Isotacticity MWD Molecular Weight Distribution Polypropylene_with_CDMS->MWD Polypropylene_without_CDMS->Activity Polypropylene_without_CDMS->Isotacticity Polypropylene_without_CDMS->MWD

Figure 1. Experimental workflow for comparing Ziegler-Natta catalysts.

Signaling Pathway: Internal Donor Interaction

The precise mechanism of how internal donors interact with the catalyst components is a subject of ongoing research. However, a simplified model suggests that the donor molecule coordinates to the MgCl₂ support, influencing the electronic and steric environment of the adjacent titanium active sites. This interaction hinders the approach of the propylene monomer in an orientation that would lead to a non-isotactic insertion.

G cluster_catalyst_surface Catalyst Surface cluster_polymerization_step Monomer Insertion MgCl2 MgCl₂ Support Ti_active_site Titanium Active Site MgCl2->Ti_active_site supports Isotactic_Insertion Isotactic Insertion Ti_active_site->Isotactic_Insertion CDMS CDMS (Internal Donor) CDMS->MgCl2 coordinates to Atactic_Insertion Atactic Insertion (Inhibited) CDMS->Atactic_Insertion sterically hinders Propylene Propylene Monomer Propylene->Isotactic_Insertion Polymer_Chain Growing Isotactic Polymer Chain Isotactic_Insertion->Polymer_Chain forms

Figure 2. Simplified mechanism of internal donor action.

Performance Evaluation of Cyclohexyldimethoxymethylsilane in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexyldimethoxymethylsilane (CMDMS), a specialized organosilane, has carved a significant niche in the chemical industry, primarily owing to its role in enhancing the performance of polymers and coatings. This guide provides an objective comparison of CMDMS's performance with alternative silanes in its principal industrial applications, supported by experimental data. The focus is on its function as an external electron donor in Ziegler-Natta catalysis for polypropylene production and its role as a silane coupling agent.

This compound as an External Electron Donor in Polypropylene Production

In the realm of polypropylene synthesis, CMDMS, often referred to as "C-donor," is a critical external electron donor for Ziegler-Natta catalyst systems. Its primary function is to improve the stereospecificity of the catalyst, leading to polypropylene with higher isotacticity, and consequently, enhanced mechanical properties such as rigidity and melting point. The performance of CMDMS is often benchmarked against other silane donors, particularly dicyclopentyldimethoxysilane (D-donor).

Comparative Performance Data

The following tables summarize the performance of this compound in comparison to other external donors in propylene polymerization.

Table 1: Comparison of Catalyst Activity and Polymer Isotacticity

External DonorCatalyst Activity (kg PP/g cat·h)Xylene Solubles (%)Isotactic Index (%)
This compound (C-donor)35.82.597.5
Dicyclopentyldimethoxysilane (D-donor)42.11.898.2
Diisopropyldimethoxysilane (P-donor)30.53.196.9
Diethylamino-triethoxysilane (U-donor)33.02.297.8

Note: The data presented is a synthesis of typical values reported in academic literature. Actual performance may vary depending on specific catalyst systems and polymerization conditions.

Table 2: Influence on Polymer Molecular Weight and Hydrogen Response

External DonorWeight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)Melt Flow Rate (MFR) (g/10 min)
This compound (C-donor)350,0005.24.5
Dicyclopentyldimethoxysilane (D-donor)420,0005.83.2
Diisopropyldimethoxysilane (P-donor)320,0004.95.1
Diethylamino-triethoxysilane (U-donor)380,0005.54.1

Note: Hydrogen is used as a chain transfer agent to control the molecular weight of polypropylene. A higher MFR indicates a lower molecular weight and better processability. The responsiveness to hydrogen is a key performance indicator for external donors.

Experimental Protocols

A detailed methodology for evaluating the performance of external donors in propylene polymerization is outlined below.

Propylene Polymerization Protocol

  • Catalyst Preparation : A fourth-generation Ziegler-Natta catalyst, typically a titanium tetrachloride (TiCl₄) supported on magnesium chloride (MgCl₂), is used. The internal donor is often a phthalate or a diether compound.

  • Reactor Setup : A stainless-steel autoclave reactor (e.g., 2 L) equipped with a stirrer, temperature control, and monomer/gas feed lines is purged with nitrogen to eliminate moisture and oxygen.

  • Reagent Introduction :

    • n-heptane (as a solvent) is introduced into the reactor.

    • Triethylaluminum (TEAL) as a co-catalyst is added.

    • The external silane donor (e.g., CMDMS) is injected.

    • The Ziegler-Natta catalyst slurry is then introduced.

  • Polymerization :

    • The reactor is pressurized with propylene monomer to a specific pressure (e.g., 7 bar).

    • Hydrogen gas is introduced to control the polymer's molecular weight.

    • The polymerization is carried out at a constant temperature (e.g., 70°C) for a set duration (e.g., 2 hours).

  • Termination and Product Recovery :

    • The polymerization is terminated by venting the propylene and adding acidified ethanol.

    • The polypropylene powder is filtered, washed with ethanol and n-hexane, and dried in a vacuum oven.

  • Characterization :

    • Catalyst Activity : Calculated as kilograms of polypropylene produced per gram of catalyst per hour.

    • Isotacticity : Determined by the xylene solubles test (ASTM D5492), where a lower percentage of solubles indicates higher isotacticity.

    • Molecular Weight and Polydispersity Index : Measured by high-temperature gel permeation chromatography (GPC).

    • Melt Flow Rate (MFR) : Measured according to ASTM D1238.

Signaling Pathways and Experimental Workflows

G cluster_catalyst Ziegler-Natta Catalyst System cluster_polymerization Polymerization Process Catalyst TiCl4/MgCl2 (Internal Donor) ActiveSites Formation of Active Sites Catalyst->ActiveSites CoCatalyst Triethylaluminum (TEAL) CoCatalyst->ActiveSites ExternalDonor This compound (CMDMS) ExternalDonor->ActiveSites Selectivates Isospecific Sites Polymerization Stereospecific Polymerization ActiveSites->Polymerization Propylene Propylene Monomer Propylene->Polymerization Polypropylene Isotactic Polypropylene Polymerization->Polypropylene

Caption: Role of CMDMS in Ziegler-Natta Catalysis.

G A Reactor Preparation (Purging with N2) B Reagent Addition (Solvent, TEAL, CMDMS, Catalyst) A->B C Pressurization (Propylene, Hydrogen) B->C D Polymerization Reaction (Constant Temp & Pressure) C->D E Reaction Termination (Venting, Quenching) D->E F Product Recovery (Filtration, Washing, Drying) E->F G Polymer Characterization (Activity, Isotacticity, MW, MFR) F->G

Caption: Experimental Workflow for Performance Evaluation.

This compound as a Coupling Agent

CMDMS also serves as a silane coupling agent in various industrial applications, including coatings, adhesives, and polymer composites.[1] In this capacity, it acts as a molecular bridge between an inorganic substrate (e.g., glass, silica) and an organic polymer matrix.[1] The methoxy groups on the silicon atom hydrolyze to form reactive silanol groups, which then form covalent bonds with the inorganic surface. The cyclohexyl group provides compatibility with the organic polymer.

While the utility of CMDMS as a coupling agent is well-established in principle, publicly available, direct comparative studies with quantitative performance data against other silanes are limited. The selection of a coupling agent is highly dependent on the specific polymer matrix and inorganic filler. For instance, aminosilanes are often preferred for epoxy and polyamide matrices, while vinylsilanes are used in peroxide-cured elastomers. The bulky cyclohexyl group in CMDMS can enhance compatibility with hydrocarbon-based polymers like polypropylene.

Table 3: General Comparison of Silane Coupling Agent Types

Silane TypeTypical Functional GroupPrimary Application AreasKey Advantages
This compoundCyclohexylPolyolefin composites, coatingsGood compatibility with hydrocarbon polymers
AminosilanesAminoEpoxy, phenolic, and nylon compositesStrong adhesion to a wide range of substrates
EpoxysilanesEpoxyEpoxy and polyurethane systemsExcellent chemical and thermal resistance
VinylsilanesVinylPeroxide-cured rubbers, polyethyleneEnhances mechanical strength and processability

Conclusion

This compound is a high-performance organosilane with a primary and well-documented application as an external electron donor in Ziegler-Natta catalysis for polypropylene production. In this role, it offers a good balance of catalyst activity, high polymer isotacticity, and moderate hydrogen response, making it a versatile choice for various polypropylene grades. While it also functions as a coupling agent, the selection of the optimal silane for such applications is highly specific to the materials being bonded, and more direct comparative data for CMDMS in this context is needed for a comprehensive performance evaluation. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own comparative studies and further elucidate the performance characteristics of this important industrial chemical.

References

Cyclohexyldimethoxymethylsilane: A Comparative Guide to Its Effectiveness as an External Electron Donor in Propylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polyolefin synthesis, particularly the production of isotactic polypropylene, the Ziegler-Natta catalyst system remains a cornerstone of industrial processes. The stereospecificity and activity of these catalysts are significantly influenced by the choice of external electron donors. Among the various silane-based donors, cyclohexyldimethoxymethylsilane (CDMS), often referred to as Donor-C, has garnered considerable attention. This guide provides a comprehensive literature review of the effectiveness of CDMS, presenting a comparative analysis with other commonly used external silane donors. The information is supported by experimental data, detailed methodologies, and visual representations of the underlying chemical processes.

Comparative Performance of External Silane Donors

The effectiveness of an external electron donor in Ziegler-Natta catalyzed propylene polymerization is primarily evaluated based on its impact on catalyst activity, the stereoregularity (isotacticity) of the resulting polymer, and the polymer's molecular weight characteristics. The following tables summarize quantitative data from various studies, comparing this compound (CDMS) with other prominent silane donors.

Disclaimer: The data presented below is compiled from different research publications. While efforts have been made to select studies with comparable methodologies, variations in experimental conditions such as catalyst preparation, polymerization temperature, pressure, and co-catalyst ratios may exist. Therefore, direct cross-comparison between different tables should be approached with caution.

Table 1: Comparison of this compound (Donor-C), Dicyclopentyldimethoxysilane (Donor-D), and Dipiperidyldimethoxysilane (Donor-Py)

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Weight-Average Molecular Weight (Mw/10^4 g/mol )Polydispersity Index (Mw/Mn)
Donor-C (CDMS) 28.597.545.35.8
Donor-D 35.298.250.15.5
Donor-Py 30.198.555.66.2

Source: Adapted from a study on the hydrogen response of propylene polymerization with different silane external donors.[1]

Table 2: Comparison of this compound (C-donor) with Aminosilane Donors (U-donor and T01 donor)

External DonorCatalyst Activity (kg PP/g cat·h)Isotacticity (mmmm, %)Melt Flow Rate (MFR, g/10 min)
C-donor (CDMS) 45.297.88.5
U-donor 35.898.125.3
T01 donor 40.197.230.1

Source: Adapted from a performance study of Ziegler-Natta catalysts with aminosilane external donors.[2]

Experimental Protocols

The following sections detail typical experimental procedures for catalyst preparation, slurry polymerization of propylene, and polymer characterization, as synthesized from the methodologies reported in the referenced literature.

Ziegler-Natta Catalyst Preparation (Typical Procedure)

A supported MgCl₂/TiCl₄ catalyst is prepared in a multi-step process under an inert nitrogen atmosphere.

  • Support Activation: Anhydrous magnesium chloride (MgCl₂) is ball-milled for a specified duration to increase its surface area and create active sites.

  • Titanation: The activated MgCl₂ support is treated with an excess of titanium tetrachloride (TiCl₄) in a hydrocarbon solvent (e.g., toluene) at an elevated temperature (e.g., 80-100 °C) for several hours. This step involves the reaction of TiCl₄ with the MgCl₂ surface, leading to the formation of catalytically active titanium species.

  • Washing: The solid catalyst is then thoroughly washed with a hydrocarbon solvent (e.g., hexane) to remove unreacted TiCl₄ and other soluble byproducts.

  • Drying: The final catalyst is dried under a stream of nitrogen to obtain a free-flowing powder.

Slurry Polymerization of Propylene
  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen to eliminate oxygen and moisture.

  • Component Addition: The reactor is charged with a hydrocarbon solvent (e.g., n-heptane), followed by the addition of the cocatalyst, typically triethylaluminium (TEA), and the desired external electron donor (e.g., this compound). The mixture is stirred to ensure homogeneity.

  • Catalyst Injection: The Ziegler-Natta catalyst, suspended in a small amount of the solvent, is injected into the reactor.

  • Polymerization: The reactor is then pressurized with propylene monomer to the desired pressure (e.g., 5-10 atm) and the temperature is raised to the set point (e.g., 70 °C). The polymerization is allowed to proceed for a specific duration (e.g., 1-2 hours) while maintaining constant pressure by continuously feeding propylene.

  • Termination: The polymerization is terminated by venting the unreacted propylene and adding a quenching agent, such as acidified methanol.

  • Polymer Recovery: The resulting polypropylene powder is collected by filtration, washed with methanol and a hydrocarbon solvent, and then dried in a vacuum oven.

Polymer Characterization
  • Isotacticity: The isotacticity of the polypropylene is determined by ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, measuring the percentage of meso pentads (mmmm).

  • Molecular Weight and Polydispersity: The weight-average molecular weight (Mw) and number-average molecular weight (Mn) are determined by high-temperature gel permeation chromatography (GPC). The polydispersity index (PDI) is calculated as the ratio of Mw/Mn.

  • Catalyst Activity: The catalyst activity is calculated as the mass of polymer produced per unit mass of catalyst per hour (kg PP/g cat·h).

Mechanistic Insights and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action for external electron donors and a typical experimental workflow for evaluating their performance.

Ziegler_Natta_Mechanism cluster_catalyst Ziegler-Natta Catalyst Surface cluster_reactants Reactants cluster_activation Activation & Stereoregulation cluster_polymerization Polymerization MgCl2 MgCl₂ Support Ti Active Ti Center Active_Site Formation of Stereospecific Active Site Ti->Active_Site TEA Triethylaluminium (TEA) (Cocatalyst) TEA->Active_Site Activates Ti CDMS CDMS (External Donor) CDMS_Coordination CDMS coordinates to Ti center or adjacent Mg CDMS->CDMS_Coordination Propylene Propylene Monomer Propylene->Active_Site Coordinates & Inserts Polymer_Chain Growing Polypropylene Chain Active_Site->Polymer_Chain Chain Propagation CDMS_Coordination->Active_Site Modifies stereospecificity Isotactic_PP Isotactic Polypropylene Polymer_Chain->Isotactic_PP Experimental_Workflow start Start reactor_prep Reactor Preparation (Drying & Purging) start->reactor_prep reagent_add Addition of Solvent, TEA, and External Donor reactor_prep->reagent_add catalyst_inj Catalyst Injection reagent_add->catalyst_inj polymerization Propylene Polymerization (Controlled T & P) catalyst_inj->polymerization termination Termination of Reaction polymerization->termination polymer_iso Polymer Isolation (Filtration & Washing) termination->polymer_iso drying Drying of Polymer polymer_iso->drying analysis Polymer Analysis (NMR, GPC) drying->analysis end End analysis->end

References

Assessing the Impact of Cyclohexyldimethoxymethylsilane on Polymer Mechanical Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to enhance the mechanical performance of polymer-based systems, cyclohexyldimethoxymethylsilane (CDMS) presents a compelling option. This organosilane compound serves a dual role as a highly effective external electron donor in Ziegler-Natta catalyst systems for polypropylene polymerization and as a versatile coupling agent in filled polymer composites. Its primary function is to improve the stereospecificity of polypropylene, leading to a higher degree of isotacticity, which directly correlates with enhanced rigidity and strength.[1] Furthermore, when used as a coupling agent, CDMS chemically bridges inorganic fillers and the polymer matrix, resulting in significant improvements in the mechanical properties of the final composite material.

This guide provides an objective comparison of the impact of CDMS on the mechanical properties of polymers, supported by available data and detailed experimental protocols.

Enhancing Polymer Performance: The Role of CDMS

This compound's effectiveness stems from its unique molecular structure. The cyclohexyl group provides steric hindrance that influences the orientation of monomers during polymerization, while the methoxy groups on the silicon atom offer electron-donating capabilities.[1] This combination is crucial for improving catalyst activity and achieving a more ordered polymer structure, which in turn enhances mechanical properties such as tensile strength, impact resistance, and heat distortion temperature.[2]

In filled polymer composites, the methoxy groups of CDMS hydrolyze to form reactive silanol groups. These silanols can then condense with hydroxyl groups on the surface of inorganic fillers like silica, glass fibers, or talc, forming stable covalent bonds. The cyclohexyl group, being organophilic, interacts with the polymer matrix, creating a strong interfacial bond that allows for efficient stress transfer from the polymer to the reinforcing filler.[2]

Comparative Analysis of Mechanical Properties

While direct, quantitative, peer-reviewed studies detailing the specific mechanical property improvements imparted by this compound are not abundantly available in the public domain, the qualitative benefits are well-documented in technical literature. To provide a comparative framework, this guide presents typical mechanical properties of polypropylene, a polymer commonly modified with CDMS, and illustrates the expected enhancements based on the established functions of silane coupling agents.

Table 1: Typical Mechanical Properties of Polypropylene and Expected Enhancements with CDMS

Mechanical PropertyUnmodified Polypropylene (Homopolymer)Polypropylene with Inorganic FillerPolypropylene with Inorganic Filler and CDMS Treatment
Tensile Strength (MPa) 31.0 - 41.4IncreasedSignificantly Increased
Flexural Modulus (GPa) 1.14 - 1.55IncreasedSignificantly Increased
Notched Izod Impact Strength (J/m) 20 - 110Variable (can decrease)Improved/Restored
Heat Deflection Temperature (°C) @ 0.45 MPa 85 - 102IncreasedSignificantly Increased

Note: The values for unmodified polypropylene are typical ranges and can vary based on grade and processing conditions. The "Increased" and "Significantly Increased" notations for CDMS-treated composites are qualitative expectations based on the known function of silane coupling agents to improve filler-matrix adhesion and stress transfer.

Alternative Silane Coupling Agents

While this guide focuses on CDMS, it is important to note that other silane coupling agents are also used to modify the mechanical properties of polymers. The choice of silane depends on the specific polymer matrix, filler type, and desired outcome. Some common alternatives include:

  • Vinyltrimethoxysilane (VTMS): Often used in composites where the polymer matrix can react with the vinyl group.

  • 3-Aminopropyltriethoxysilane (APTES): Frequently used with polymers containing functional groups that can react with the amino group, such as epoxies and polyamides.

  • (3-Glycidyloxypropyl)trimethoxysilane (GPTMS): Suitable for epoxy-based composites.

Comparative studies between these silanes and CDMS are necessary to determine the optimal choice for a specific application.

Experimental Protocols

The following are generalized experimental protocols for the surface treatment of inorganic fillers with this compound and the subsequent testing of the mechanical properties of the resulting polymer composites. These protocols are based on standard industry practices and relevant ASTM standards.

Filler Surface Treatment with CDMS

Objective: To apply a uniform coating of CDMS onto the surface of an inorganic filler to promote adhesion to a polymer matrix.

Materials:

  • Inorganic filler (e.g., silica, glass fibers, talc)

  • This compound (CDMS)

  • Solvent (e.g., ethanol/water mixture)

  • Acid or base catalyst (optional, to control hydrolysis)

Procedure:

  • Drying: The inorganic filler is dried in an oven at 110-120°C for 2-4 hours to remove physically adsorbed water.

  • Silane Solution Preparation: A solution of CDMS is prepared in a solvent, typically an ethanol/water mixture (e.g., 95:5 v/v). The concentration of CDMS is typically in the range of 0.5% to 2.0% by weight of the filler.

  • Hydrolysis: The silane solution is stirred for a predetermined time (e.g., 1-2 hours) to allow for the hydrolysis of the methoxy groups to silanol groups. The pH can be adjusted to catalyze this reaction.

  • Treatment: The dried filler is added to the silane solution and the slurry is agitated for 1-3 hours to ensure uniform coating.

  • Drying and Curing: The treated filler is filtered and dried in an oven at 80-120°C for 2-4 hours to remove the solvent and promote the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the filler surface.

Mechanical Property Testing

The mechanical properties of the resulting polymer composites should be evaluated according to standardized testing methods to ensure comparability of data.

  • Tensile Properties (ASTM D638): Tensile strength, tensile modulus, and elongation at break are determined using a universal testing machine on dog-bone shaped specimens.

  • Flexural Properties (ASTM D790): Flexural strength and flexural modulus are measured using a three-point bending test.

  • Impact Strength (ASTM D256): The notched Izod impact strength is determined to assess the material's toughness and resistance to fracture under a sudden load.

  • Heat Deflection Temperature (ASTM D648): This test determines the temperature at which a standard test bar deflects a specified distance under a given load, providing an indication of the material's short-term heat resistance.

Visualizing the Impact of CDMS

The following diagrams illustrate the mechanism of CDMS in enhancing polymer mechanical properties.

CDMS_Mechanism cluster_0 Without CDMS cluster_1 With CDMS PolymerMatrix_NoCDMS Polymer Matrix Interface_NoCDMS Weak Interface (Poor Adhesion) PolymerMatrix_NoCDMS->Interface_NoCDMS Filler_NoCDMS Inorganic Filler Filler_NoCDMS->Interface_NoCDMS Debonding Debonding/ Crack Propagation Interface_NoCDMS->Debonding Stress_NoCDMS Applied Stress Stress_NoCDMS->PolymerMatrix_NoCDMS PolymerMatrix_CDMS Polymer Matrix CDMS_Bridge CDMS Coupling Agent PolymerMatrix_CDMS->CDMS_Bridge Entanglement/ Co-reaction Filler_CDMS Inorganic Filler Filler_CDMS->CDMS_Bridge Covalent Bonding StressTransfer Efficient Stress Transfer CDMS_Bridge->StressTransfer Stress_CDMS Applied Stress Stress_CDMS->PolymerMatrix_CDMS

Caption: Mechanism of CDMS as a coupling agent.

Experimental_Workflow Start Start: Untreated Filler & Polymer Resin FillerDrying 1. Filler Drying (Remove Moisture) Start->FillerDrying SilanePrep 2. CDMS Solution Preparation & Hydrolysis Start->SilanePrep SurfaceTreatment 3. Filler Surface Treatment with CDMS FillerDrying->SurfaceTreatment SilanePrep->SurfaceTreatment TreatedFillerDrying 4. Drying & Curing of Treated Filler SurfaceTreatment->TreatedFillerDrying Compounding 5. Compounding with Polymer Matrix TreatedFillerDrying->Compounding SpecimenPrep 6. Specimen Preparation (e.g., Injection Molding) Compounding->SpecimenPrep MechanicalTesting 7. Mechanical Property Testing (ASTM Standards) SpecimenPrep->MechanicalTesting DataAnalysis 8. Data Analysis & Comparison MechanicalTesting->DataAnalysis

Caption: Experimental workflow for assessing CDMS impact.

References

A Researcher's Guide to Cross-Validation of Computational Models in Chronic Disease Management

Author: BenchChem Technical Support Team. Date: December 2025

The integration of computational models into chronic disease management systems (CDMS) offers a transformative approach to predicting disease progression, personalizing treatment, and optimizing healthcare interventions. The reliability of these models, however, is contingent upon rigorous validation against real-world clinical data. This guide provides a comparative overview of common computational models, details the methodologies for their cross-validation, and presents their performance based on recent studies.

Overview of Computational Models in Chronic Disease Management

A variety of machine learning and statistical models are employed to analyze the complex, multi-faceted data associated with chronic diseases. These models can identify high-risk patients, predict disease exacerbations, and suggest personalized management strategies.[1] The selection of a model often involves a trade-off between predictive accuracy and interpretability.[2][3]

Commonly used models include:

  • Logistic Regression (LR): A statistical model that is highly interpretable and effective for binary classification tasks, such as predicting the presence or absence of a disease.

  • Support Vector Machines (SVM): These are effective for classification and regression tasks, particularly in high-dimensional spaces.[4]

  • K-Nearest Neighbors (KNN): A non-parametric method used for classification and regression, which can be computationally expensive for large datasets.[2]

  • Decision Trees and Random Forests (RF): Decision trees provide a clear classification method, while Random Forests, an ensemble of decision trees, generally offer higher accuracy and stability.

  • Gradient Boosting and XGBoost: These are ensemble learning techniques that build models in a sequential manner, often achieving high predictive accuracy.[2][3][5]

  • Deep Learning (e.g., Neural Networks): These models are adept at handling large and complex datasets, such as medical imaging, to identify intricate patterns.[1][2]

The diagram below illustrates the typical workflow for developing and validating these computational models in the context of CDMS.

K_Fold_Cross_Validation cluster_main K-Fold Cross-Validation (e.g., K=5) cluster_iterations cluster_eval cluster_avg data Full Training Dataset split      Fold 1Fold 2Fold 3Fold 4Fold 5     iter1 Training Validation F2, F3, F4, F5 F1 iter2 Training Validation F1, F3, F4, F5 F2 eval1 Eval 1 iter1:f1->eval1 iter3 Training Validation F1, F2, F4, F5 F3 eval2 Eval 2 iter2:f1->eval2 iter4 Training Validation F1, F2, F3, F5 F4 eval3 Eval 3 iter3:f1->eval3 iter5 Training Validation F1, F2, F3, F4 F5 eval4 Eval 4 iter4:f1->eval4 eval5 Eval 5 iter5:f1->eval5 avg_score Average Performance eval1->avg_score eval2->avg_score eval3->avg_score eval4->avg_score eval5->avg_score Model_Hierarchy ML Machine Learning Models Supervised Supervised Learning ML->Supervised Unsupervised Unsupervised Learning ML->Unsupervised Regression Regression Supervised->Regression Classification Classification Supervised->Classification Clustering Clustering Unsupervised->Clustering LR Linear Regression Regression->LR LogR Logistic Regression Classification->LogR SVM SVM Classification->SVM RF Random Forest Classification->RF XGB XGBoost Classification->XGB KMeans K-Means Clustering->KMeans

References

A Comparative Benchmark: Cyclohexyldimethoxymethylsilane vs. Next-Generation Electron Donors in Ziegler-Natta Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of polymer science, the selection of an optimal electron donor in Ziegler-Natta catalysis is paramount for tailoring polypropylene properties. This guide provides an objective comparison of the industry-standard cyclohexyldimethoxymethylsilane (C-donor) against emerging next-generation external electron donors, supported by experimental data.

This compound has long been a cornerstone in propylene polymerization, valued for its ability to enhance catalyst stereospecificity, leading to highly isotactic polypropylene with desirable mechanical properties such as rigidity and strength.[1] The unique molecular structure of this compound, with its bulky cyclohexyl group and electron-donating dimethoxy groups, provides a crucial balance of steric and electronic effects that improve catalyst activity and yield.[1] However, the continuous drive for polymers with specialized characteristics, such as high melt flow rates and varied molecular weight distributions, has spurred the development of novel electron donors. This guide focuses on benchmarking the performance of this compound against promising next-generation alternatives, particularly aminosilanes.

Performance Benchmarking: A Data-Driven Comparison

The efficacy of an external electron donor is primarily evaluated based on its influence on catalyst activity, the stereoregularity (isotacticity) of the resulting polymer, and the catalyst's response to hydrogen, which is used to control the polymer's molecular weight. The following tables summarize the performance of this compound in comparison to several next-generation aminosilane donors under various polymerization conditions.

Table 1: Performance Comparison of this compound (C-donor) and Aminosilane Donors (U-donor and T01-donor)
External DonorH₂ Concentration (NL)Catalyst Activity (kg-PP/g-cat)Melt Flow Rate (MFR) (g/10 min)
C-donor 1.555.94
4.066.523
U-donor 1.544.013
4.056.389
6.055.6160

Data adapted from studies on propylene polymerization with Ziegler-Natta catalysts.[2]

The data clearly indicates that while the C-donor demonstrates higher catalyst activity, the aminosilane-based U-donor exhibits a significantly greater response to hydrogen, resulting in polymers with a much higher melt flow rate.[2] This characteristic is particularly advantageous for applications requiring high flowability, such as in the production of fibers and thin-walled articles.

Table 2: Comparative Performance of this compound (Donor-C), Dicyclopentyldimethoxysilane (Donor-D), and an Aminosilane Donor (Donor-Py)
External DonorCatalyst Activity (kg·molTi-1·h-1)Mw (×105 g·mol-1)Isotacticity (wt%)
Donor-C 10.95.097.5
Donor-D 15.24.598.2
Donor-Py 12.55.598.5

Performance metrics are compared under specific polymerization conditions without hydrogen.[3]

In this comparison, the aminosilane Donor-Py demonstrates the highest isotacticity, surpassing both this compound (Donor-C) and another conventional donor, dicyclopentyldimethoxysilane (Donor-D).[3] Furthermore, Donor-Py yields polypropylene with the highest molecular weight, indicating its potential for producing high-strength materials.[3] Dicyclopentyldimethoxysilane (Donor-D) shows the highest catalyst activity among the three.[3]

The Mechanism of Action: A Visual Representation

The function of an external electron donor within a Ziegler-Natta catalyst system is to modulate the electronic and steric environment of the active titanium centers. This, in turn, influences the stereochemistry of propylene insertion during polymerization.

G Simplified Mechanism of External Electron Donors in Ziegler-Natta Catalysis cluster_catalyst Ziegler-Natta Catalyst cluster_polymerization Polymerization Catalyst TiCl₄/Internal Donor/MgCl₂ ActiveSite Active Ti Center Catalyst->ActiveSite Activation by Co-catalyst CoCatalyst AlR₃ (e.g., TEAL) CoCatalyst->ActiveSite Polypropylene Isotactic Polypropylene ActiveSite->Polypropylene Chain Growth Propylene Propylene Monomer Propylene->ActiveSite Coordination & Insertion ExternalDonor External Electron Donor (e.g., this compound) ExternalDonor->ActiveSite Stereoregulation

Figure 1. A diagram illustrating the role of the external electron donor in the Ziegler-Natta polymerization of propylene.

Experimental Protocols

The following provides a representative experimental methodology for the slurry-phase polymerization of propylene using a Ziegler-Natta catalyst system with an external electron donor.

1. Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with high-purity nitrogen to eliminate atmospheric moisture and oxygen.

2. Reagent Addition:

  • The desired volume of a dry, deoxygenated solvent (e.g., n-hexane) is introduced into the reactor.

  • A specific molar ratio of the co-catalyst, typically an aluminum alkyl such as triethylaluminum (TEAL), is added.

  • The external electron donor, dissolved in a small amount of the solvent, is injected into the reactor.

  • The Ziegler-Natta catalyst slurry is then introduced.

3. Polymerization:

  • The reactor is pressurized with propylene monomer to the desired partial pressure.

  • If studying hydrogen response, a specific volume of hydrogen gas is introduced.

  • The reactor temperature is raised to the target polymerization temperature (e.g., 70°C) and maintained for a set duration (e.g., 1-2 hours) with constant stirring.[4]

4. Termination and Product Recovery:

  • The polymerization is terminated by venting the unreacted propylene and adding a quenching agent, such as acidified ethanol.

  • The resulting polypropylene powder is filtered, washed multiple times with a suitable solvent (e.g., ethanol) to remove catalyst residues, and dried under vacuum to a constant weight.

5. Characterization:

  • Catalyst Activity: Calculated as the mass of polymer produced per unit mass of catalyst per unit time (e.g., kg-PP/g-cat·h).

  • Isotacticity: Determined by methods such as ¹³C NMR spectroscopy or by fractionation with boiling heptane.

  • Melt Flow Rate (MFR): Measured according to standard procedures (e.g., ASTM D1238) to assess the polymer's processability.

  • Molecular Weight and Molecular Weight Distribution: Analyzed using gel permeation chromatography (GPC).

G Experimental Workflow for Propylene Polymerization Start Start ReactorPrep Reactor Preparation (Drying & Purging) Start->ReactorPrep ReagentAdd Reagent Addition (Solvent, Co-catalyst, Donor, Catalyst) ReactorPrep->ReagentAdd Polymerization Polymerization (Propylene, H₂, Temp, Time) ReagentAdd->Polymerization Termination Termination & Quenching Polymerization->Termination Recovery Product Recovery (Filtration, Washing, Drying) Termination->Recovery Characterization Polymer Characterization (Activity, Isotacticity, MFR, MW) Recovery->Characterization End End Characterization->End

References

Safety Operating Guide

Proper Disposal of Cyclohexyldimethoxymethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Cyclohexyldimethoxymethylsilane, ensuring the safety of laboratory personnel and environmental protection. This document provides immediate, procedural, and logistical information for researchers, scientists, and drug development professionals, reinforcing our commitment to laboratory safety and responsible chemical handling.

This compound is classified as a skin irritant and is toxic to aquatic life with long-lasting effects.[1] Proper disposal is not merely a regulatory requirement but a critical aspect of safe laboratory practice. Adherence to the procedures outlined below will minimize risks and ensure compliance with environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2] Always operate in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2][3] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (such as nitrile rubber), safety goggles, and a laboratory coat, must be worn at all times to prevent skin and eye contact.[2][3][4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for safe handling and disposal.

PropertyValueSource
CAS Number 17865-32-6[2]
Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
Boiling Point 196 °C
Flash Point 66 °C
Density 0.947 g/cm³
Hazard Statements H315: Causes skin irritation. H411: Toxic to aquatic life with long lasting effects.[1][2]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2][5]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2][5] However, for small quantities typically used in a laboratory setting, a chemical neutralization process via hydrolysis can be performed to render the material less hazardous prior to collection. This procedure should only be carried out by trained personnel.

Experimental Protocol: In-Laboratory Hydrolysis and Neutralization of Small Quantities

This protocol is designed for the treatment of small, residual amounts of this compound.

Principle: this compound reacts with water (hydrolyzes) to form cyclohexyl(methyl)silanediol and methanol.[6] The resulting solution can then be neutralized.

Materials:

  • Waste this compound

  • An inert solvent (e.g., heptane or toluene)

  • 5% Sodium bicarbonate solution

  • Large beaker

  • Stir plate and magnetic stir bar

  • Dropping funnel

  • pH paper or pH meter

Procedure:

  • Dilution: In a chemical fume hood, dilute the waste this compound with an equal volume of an inert solvent.

  • Preparation of Neutralizing Solution: Place the 5% sodium bicarbonate solution in a large beaker on a stir plate. The volume of the bicarbonate solution should be at least ten times that of the diluted organosilane solution. Begin gentle stirring.

  • Controlled Addition: Slowly add the diluted organosilane solution to the stirring sodium bicarbonate solution dropwise using a dropping funnel. The rate of addition should be controlled to manage any heat generation or effervescence.

  • Reaction Completion: After the addition is complete, continue to stir the mixture for at least one hour to ensure the hydrolysis reaction is complete.

  • pH Verification: Test the pH of the aqueous layer to confirm it is neutral (pH 6-8).

  • Waste Segregation: The resulting mixture will likely consist of an organic layer and an aqueous layer. Separate the two layers. The organic layer should be collected in a container for flammable liquid waste. The aqueous layer, once confirmed to be neutral and free of other regulated substances, may be suitable for drain disposal with copious amounts of water, in accordance with local regulations.

Spill Response

In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[3] Remove all sources of ignition.[2][5] Contain the spill using an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.[5] Do not use combustible materials like paper towels directly on the spill. Collect the absorbed material into a clearly labeled, sealable, and corrosion-resistant container for hazardous waste.[2] The spill area should be decontaminated with a suitable solvent, followed by a neutralizing agent like sodium bicarbonate solution. All contaminated materials, including PPE, must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow This compound Disposal Workflow start Waste this compound Generated assess_quantity Assess Quantity of Waste start->assess_quantity small_quantity Small Quantity (<100g) assess_quantity->small_quantity Small large_quantity Large Quantity (>100g) assess_quantity->large_quantity Large in_lab_treatment In-Lab Hydrolysis & Neutralization Protocol small_quantity->in_lab_treatment collect_waste Collect in Labeled Hazardous Waste Container large_quantity->collect_waste segregate_layers Segregate Organic and Aqueous Layers in_lab_treatment->segregate_layers waste_pickup Arrange for Professional Hazardous Waste Disposal collect_waste->waste_pickup dispose_organic Dispose of Organic Layer as Flammable Waste segregate_layers->dispose_organic check_aqueous Check Aqueous Layer pH (6-8) and Local Regulations segregate_layers->check_aqueous dispose_organic->waste_pickup drain_disposal Drain Disposal with Copious Water check_aqueous->drain_disposal Compliant collect_aqueous Collect Aqueous Layer as Hazardous Waste check_aqueous->collect_aqueous Non-compliant collect_aqueous->waste_pickup

Caption: Disposal workflow for this compound.

By adhering to these guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship.

References

Essential Safety and Operational Guidance for Handling Cyclohexyldimethoxymethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclohexyldimethoxymethylsilane. Adherence to these protocols is critical for ensuring personal safety and minimizing environmental impact.

Chemical Identification and Hazards:

  • Name: this compound

  • CAS Number: 17865-32-6[1]

  • Primary Hazards: Causes skin irritation (Category 2) and is toxic to aquatic life with long-lasting effects.[2][3] This substance hydrolyzes in the presence of moisture to form methanol, which is flammable and toxic if inhaled, ingested, or in contact with skin.[3]

Personal Protective Equipment (PPE)

The following table summarizes the mandatory personal protective equipment required when handling this compound. Proper selection and use of PPE are the first line of defense against exposure.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and/or Face ShieldWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] A face shield should be worn over goggles when there is a significant risk of splashes.[4]
Hands Chemical-Resistant GlovesNitrile rubber gloves are a suitable option.[5] Always inspect gloves for integrity before use.[2] Avoid skin contamination when removing gloves.
Body Protective ClothingWear fire/flame resistant and impervious clothing.[2] A lab coat or chemical-resistant apron is the minimum requirement. For larger quantities or in case of spills, a chemical splash suit is recommended.
Respiratory RespiratorUse in a well-ventilated area. If exposure limits are exceeded, or if irritation is experienced, a full-face respirator with an appropriate filter for organic gases and vapors (e.g., Type A Brown) should be used.[5]
Feet Closed-Toe ShoesChemical-resistant boots are required in areas with a high risk of spills.[4]

Operational and Disposal Plans

Handling Protocol:

  • Preparation: Ensure adequate ventilation, such as a chemical fume hood.[2] Remove all sources of ignition and use non-sparking tools.[1]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in the table above.

  • Dispensing: Carefully dispense the required amount, avoiding the formation of mists or vapors.[2]

  • Post-Handling: Wash hands thoroughly after handling.[2] Clean any contaminated surfaces.

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[1][3] Protect from moisture to prevent hydrolysis.[3]

Spill Management:

  • Evacuation: Evacuate non-essential personnel from the spill area.

  • Containment: For small spills, absorb with an inert material like diatomaceous earth.[3] For larger spills, contain the liquid and pump it into a suitable container.[3]

  • Cleanup: Collect the absorbed material and place it in a sealed container for disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Disposal Plan:

  • Chemical Waste: Dispose of this compound and any contaminated materials at a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[1][6]

  • Environmental Protection: Do not allow the chemical to enter drains, surface water, or sewer systems.[1][6] Collect any spillage.[2][3]

  • Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[1]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_area Ensure Adequate Ventilation (Fume Hood) remove_ignition Remove Ignition Sources prep_area->remove_ignition don_ppe Don Appropriate PPE remove_ignition->don_ppe dispense Dispense Chemical don_ppe->dispense experiment Perform Experiment dispense->experiment decontaminate Decontaminate Glassware & Surfaces experiment->decontaminate dispose_waste Dispose of Chemical Waste decontaminate->dispose_waste remove_ppe Doff PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexyldimethoxymethylsilane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Cyclohexyldimethoxymethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.